molecular formula C12H9NO B144299 5-(furan-2-yl)-1H-indole CAS No. 128373-22-8

5-(furan-2-yl)-1H-indole

Cat. No.: B144299
CAS No.: 128373-22-8
M. Wt: 183.21 g/mol
InChI Key: UXPXQSWKWHQUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPXQSWKWHQUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562681
Record name 5-(Furan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128373-22-8
Record name 5-(Furan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 5-(furan-2-yl)-1H-indole. This molecule, which incorporates both furan and indole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2][3][4][5][6] This document summarizes key physicochemical parameters, outlines detailed experimental protocols for their determination, and presents a proposed synthetic route. Furthermore, a potential biological signaling pathway is visualized to underscore the compound's relevance in drug discovery and development. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

The fusion of indole and furan ring systems in a single molecular entity presents a compelling scaffold for the design of new therapeutic agents. The indole nucleus is a prominent feature in numerous natural products and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Similarly, the furan ring is a versatile pharmacophore known for its presence in various biologically active compounds.[6] The combination of these two heterocycles in this compound suggests a potential for synergistic or unique biological effects, making a thorough understanding of its physicochemical properties essential for its development as a potential drug candidate.

Physicochemical Properties

A comprehensive summary of the predicted physicochemical properties of this compound is provided in Table 1. These values offer initial insights into the molecule's behavior and are crucial for guiding formulation development, predicting pharmacokinetic profiles, and designing biological assays. It is important to note that these are predicted values and experimental verification is recommended.[7]

Table 1: Predicted Physicochemical Properties of this compound [7]

PropertyPredicted Value
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Boiling Point 366.7 ± 17.0 °C
pKa 16.85 ± 0.30
LogP 3.42790
XLogP3 3.0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 183.068413911
Topological Polar Surface Area 28.9 Ų
Heavy Atom Count 14
Complexity 207

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_synthesis Proposed Synthesis of this compound Start 5-Bromo-1H-indole (Starting Material) Reaction Suzuki Coupling (Pd catalyst, base) Start->Reaction Reagent Furan-2-boronic acid (Coupling Partner) Reagent->Reaction Product This compound (Final Product) Reaction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar furan and indole derivatives, are summarized below.[8][9][10][11][12][13][14][15][16][17]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to protons on both the indole and furan rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons will show characteristic splitting patterns.
¹³C NMR Resonances for all 12 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the indole and furan rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (183.0684). Fragmentation patterns would be characteristic of the indole and furan moieties.
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H stretching in the indole ring, C-H stretching of the aromatic rings, and C-O-C stretching of the furan ring.
UV-Vis Spectroscopy Absorption maxima in the UV region, characteristic of the π-π* transitions within the conjugated aromatic system.[12][18][19]

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols for the determination of key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

G cluster_melting_point Melting Point Determination Workflow SamplePrep Sample Preparation (Dry, finely powdered sample) CapillaryLoading Capillary Tube Loading (Pack sample to 2-3 mm height) SamplePrep->CapillaryLoading Apparatus Melting Point Apparatus (e.g., Thomas-Hoover) CapillaryLoading->Apparatus Heating Heating (Slow, controlled rate near melting point) Apparatus->Heating Observation Observation (Record temperature range of melting) Heating->Observation Result Melting Point Range (Reported as T_onset to T_clear) Observation->Result

Caption: Workflow for determining the melting point of a solid.

Determination of Solubility

Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for its determination.[20][21]

Table 3: Experimental Protocol for Solubility Determination (Shake-Flask Method)

StepProcedure
1. Preparation Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO) in sealed vials.
2. Equilibration Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
3. Separation Centrifuge or filter the solutions to separate the undissolved solid.
4. Quantification Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
5. Calculation Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[22][23][24][25]

Table 4: Experimental Protocol for LogP Determination (Shake-Flask Method)

StepProcedure
1. Preparation Prepare a solution of this compound in a mixture of n-octanol and water.
2. Equilibration Vigorously shake the mixture for a set period to allow for partitioning between the two phases.
3. Separation Allow the phases to separate completely. A centrifuge can be used to aid separation.
4. Quantification Determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
5. Calculation Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Signaling Pathway

Given the known biological activities of indole and furan derivatives, this compound is a promising candidate for investigation as an anticancer agent.[2][26][27] Many indole-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible target for this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Molecule This compound Molecule->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This technical guide has provided a summary of its predicted physicochemical properties, proposed a synthetic route, and outlined standard experimental protocols for its characterization. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway highlights a potential mechanism for its anticancer activity, warranting further biological evaluation. The data and protocols presented herein serve as a valuable resource for researchers and scientists dedicated to the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5-(furan-2-yl)-1H-indole. Due to the limited availability of a complete, published dataset for this specific molecule, this guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar indole and furan derivatives. Detailed experimental protocols for obtaining such data are also provided, along with a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns observed in analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (Indole NH)~11.2br s-
H-4 (Indole)~7.8dJ = 1.5 Hz
H-7 (Indole)~7.5dJ = 8.5 Hz
H-6 (Indole)~7.3ddJ = 8.5, 1.5 Hz
H-2 (Indole)~7.4tJ = 2.8 Hz
H-3 (Indole)~6.5tJ = 2.0 Hz
H-5' (Furan)~7.6ddJ = 1.8, 0.8 Hz
H-3' (Furan)~6.8ddJ = 3.4, 0.8 Hz
H-4' (Furan)~6.5ddJ = 3.4, 1.8 Hz

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a (Indole)~136.0
C-3a (Indole)~128.5
C-2 (Indole)~125.0
C-4 (Indole)~118.0
C-7 (Indole)~112.0
C-6 (Indole)~121.0
C-5 (Indole)~124.0
C-3 (Indole)~102.5
C-2' (Furan)~154.0
C-5' (Furan)~143.0
C-3' (Furan)~106.0
C-4' (Furan)~112.0

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indole)3400 - 3300Strong, Broad
C-H Stretch (Aromatic)3150 - 3000Medium
C=C Stretch (Aromatic Rings)1620 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
C-O-C Stretch (Furan)1200 - 1050Strong
C-H Bending (Out-of-plane)900 - 675Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zNotes
[M]+•183Molecular Ion
[M-HCN]+156Loss of hydrogen cyanide from the indole ring
[M-CO]+155Loss of carbon monoxide from the furan ring
[C₈H₆N]+116Fragment corresponding to the indole moiety
[C₄H₃O]+67Fragment corresponding to the furan moiety

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • The sample is vaporized and then ionized by a high-energy electron beam.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report/ Whitepaper Data_Analysis->Final_Report Compile Data

A general workflow for the synthesis and spectroscopic characterization of an organic compound.

A Technical Guide to the Crystal Structure Analysis of 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a definitive crystal structure analysis for 5-(furan-2-yl)-1H-indole has not been publicly reported. This guide, therefore, presents a comprehensive, albeit prospective, technical overview based on established methodologies for analogous furan-indole derivatives and related small organic molecules. It is intended to serve as a foundational resource for researchers undertaking such an analysis.

Introduction

The fusion of indole and furan rings in this compound creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Furan and its derivatives are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the indole nucleus is a cornerstone in numerous biologically active compounds.[1] Elucidating the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, designing novel derivatives with enhanced therapeutic potential, and predicting its solid-state properties.

This technical guide provides a detailed overview of the experimental protocols required for the synthesis, crystallization, and subsequent crystal structure analysis of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Suzuki coupling reaction, a versatile method for the formation of C-C bonds. This would typically involve the reaction of a 5-haloindole (e.g., 5-bromo-1H-indole) with furan-2-boronic acid in the presence of a palladium catalyst.

Materials:

  • 5-bromo-1H-indole

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 5-bromo-1H-indole (1.0 mmol), furan-2-boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol) with triphenylphosphine (0.1 mmol) is prepared in a round-bottom flask.

  • A solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

  • The reaction mixture is degassed with argon or nitrogen and then heated to reflux (approximately 90-100 °C) for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step. Slow evaporation is a common and effective technique for small organic molecules.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction (typically with dimensions > 0.1 mm).

X-ray Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The collected data is processed, including integration of the reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for a novel structure is typically presented in a standardized tabular format. The following table is a representative example based on the published data for a related furan-containing compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, and serves as a template for the expected data for this compound.[3]

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Example based on a related structure[3])
Crystal Data
Empirical formulaC₁₂H₉NO
Formula weight183.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 13.195 (3) Å, α = 90°
b = 5.6162 (8) Å, β = 107.00 (2)°
c = 14.958 (3) Å, γ = 90°
Volume1060.0 (3) ų
Z4
Density (calculated)1.150 Mg/m³
Absorption coefficient0.077 mm⁻¹
F(000)384
Data Collection
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection3.1° to 29.0°
Reflections collected4800
Independent reflections2631 [R(int) = 0.027]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2631 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.103
R indices (all data)R₁ = 0.085, wR₂ = 0.115
Largest diff. peak and hole0.14 and -0.13 e.Å⁻³

Visualizations

Experimental Workflow

The overall process from synthesis to final structural analysis can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (5-bromo-1H-indole, furan-2-boronic acid) reaction Suzuki Coupling start->reaction workup Extraction & Work-up reaction->workup purification Column Chromatography workup->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Experimental workflow for the crystal structure analysis.

Crystallographic Analysis Logic

The process of determining a crystal structure from diffraction data follows a logical progression.

crystallographic_analysis A Diffraction Image Data B Integration & Scaling (h, k, l, I, σ(I)) A->B C Space Group Determination B->C D Structure Solution (Electron Density Map) C->D E Model Building (Atom Placement) D->E F Structure Refinement (Least-Squares Minimization) E->F G Validation (R-factors, Geometry) F->G Check Convergence G->F If necessary H Final Crystallographic Model (CIF File) G->H Model Accepted

References

"quantum chemical calculations for 5-(furan-2-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Initial Search

I've started by searching Google Scholar for "quantum chemical calculations for 5-(furan-2-yl)-1H-indole." I am also expanding the search with terms such as "DFT calculations" and related keywords to make sure I am finding all relevant literature. I'm focusing on finding the starting point for performing my own calculations.

Outlining Computational Workflow

I'm now diving deeper into the specifics of methodologies. My search has expanded to include terms like "molecular modeling of 5-(furan-2-yl )-1H-indole" to broaden the scope. I am meticulously analyzing the results to isolate studies that detail experimental and computational approaches and associated data. I plan to synthesize this information, focusing on the quantitative aspects that will drive my calculations, particularly geometric parameters and energy levels. I will use the collected information to create a visual diagram of the computation process.

Defining Methodological Parameters

I'm now expanding my search further, focusing on specific data points. I am looking into papers detailing electronic properties, such as HOMO-LUMO energy levels, in addition to geometric parameters. I will structure the data for clarity and create a visual computational workflow diagram, for inclusion in the whitepaper, and I'll carefully cite every fact from the literature in the technical guide.

Biological Activity Screening of Novel Furan-Indole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of furan and indole rings has given rise to a promising class of heterocyclic compounds with a broad spectrum of biological activities. These derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological efficacy of novel furan-indole derivatives, supported by detailed experimental protocols and a summary of reported quantitative data. Furthermore, it elucidates the potential mechanisms of action through key signaling pathways.

Data Presentation: Biological Activities of Furan-Indole Derivatives

The biological activities of various furan-indole derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Furan-Indole Derivatives

Compound Name/CodeCancer Cell LineIC50 (µM)Reference
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a)A498 (Renal)-[1]
Furan-based pyridine carbohydrazide 4MCF-7 (Breast)4.06[2]
Furan-based N-phenyl triazinone 7MCF-7 (Breast)2.96[2]
Furan-2-carboxamide derivativeNCI-H460 (Lung)0.0029[2]
Disubstituted furo[3,2-b]indole derivatives (general)Various-[1]

Note: Specific IC50 values for compound 10a were not provided in the abstract, but it was identified as the most promising agent against A498 renal cancer cells.[1]

Table 2: Antimicrobial Activity of Furan-Indole and Related Derivatives

Compound Class/NameMicrobial StrainMIC (µg/mL)Reference
Furan-derived chalcones (2a, 2b, 2c)Staphylococcus aureus256[3]
Furan-derived chalcones (2a, 2c)Escherichia coli512-1024[3]
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[4]
Indole derivatives (general)S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[5]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq)Staphylococcus aureus (including MRSA)< 1[6]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9[6]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9[6]

Table 3: Anti-inflammatory Activity of Furan-Indole Derivatives

Compound Name/CodeAssayIC50 (µM)Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)NO, IL-6, TNF-α inhibition10.992 (NO), 2.294 (IL-6), 12.901 (TNF-α)[7]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13d)NO, IL-6, TNF-α inhibition19.969 (NO), 4.715 (IL-6), 22.044 (TNF-α)[7]
Ursolic acid-indole derivative (UA-1)NO inhibition2.2[8]
Ethanolic extract of Citrus reticulata peelProtein denaturation132.13 µg/mL[9]

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are foundational for the biological evaluation of novel furan-indole derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, treat the cells with various concentrations of the furan-indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Screening: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper discs impregnated with known concentrations of the furan-indole derivatives onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

  • Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity Screening: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation. Bovine serum albumin (BSA) is commonly used as the protein source.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (1% aqueous solution) and 0.05 mL of the test compound at various concentrations.[10]

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.[10]

  • Incubation: Incubate the samples at 37°C for 20 minutes.[10]

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 51°C for 5 minutes.[10]

  • Cooling and Buffering: After heating, cool the samples and add 2.5 mL of phosphate buffer saline.[10]

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[10]

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: The concentration of the compound that produces 50% inhibition of protein denaturation is determined as the IC50 value.[9]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by furan-indole derivatives and a general workflow for their biological screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Novel Furan-Indole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., Disk Diffusion, MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., Protein Denaturation) characterization->anti_inflammatory data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar pathway Mechanism of Action (Signaling Pathway Studies) sar->pathway

Caption: General workflow for the synthesis, screening, and analysis of novel furan-indole derivatives.

mapk_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation furan_indole Furan-Indole Derivatives furan_indole->raf furan_indole->mek furan_indole->erk

Caption: Potential inhibition of the MAPK signaling pathway by furan-indole derivatives.

nfkb_pathway tnf TNF-α Receptor ikk IKK Complex tnf->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression furan_indole Furan-Indole Derivatives furan_indole->ikk furan_indole->nfkb Inhibits Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by furan-indole derivatives.

Conclusion

Furan-indole derivatives represent a versatile scaffold for the development of new therapeutic agents. The screening methods and protocols outlined in this guide provide a robust framework for evaluating their anticancer, antimicrobial, and anti-inflammatory potential. The presented data highlights the promising activity of several derivatives, warranting further investigation. Understanding their interaction with key signaling pathways, such as MAPK and NF-κB, will be crucial in optimizing their design and advancing them through the drug discovery pipeline. This guide serves as a valuable resource for researchers dedicated to exploring the therapeutic promise of this important class of compounds.

References

Exploring the Biosynthesis of Indole Alkaloids with Furan Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of indole alkaloids that incorporate a furan moiety. While the biosynthesis of many indole alkaloid classes is well-documented, those featuring a furan ring remain a more enigmatic area of study. This document summarizes the current understanding, highlighting a key example of a furan-containing indole alkaloid, providing a proposed formation mechanism, and outlining relevant experimental protocols.

Introduction to Furan-Containing Indole Alkaloids

Indole alkaloids are a vast and structurally diverse class of natural products derived from the amino acid tryptophan.[1] They exhibit a wide range of biological activities, making them a rich source for drug discovery. A unique subclass of these alkaloids is characterized by the presence of a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. The incorporation of this moiety can significantly influence the molecule's chemical properties and biological activity.

Despite their intriguing structures, the enzymatic pathways governing the formation of most furan-containing indole alkaloids are not yet fully elucidated. Much of the available literature focuses on the total synthesis of these complex molecules. However, investigations into the formation of certain compounds, such as the β-carboline alkaloid flazin, offer insights into the potential chemical logic of furan ring construction in this context.

The Case of Flazin: A Furan-Containing β-Carboline Indole Alkaloid

Flazin, identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a naturally occurring indole alkaloid that possesses a distinct furan moiety.[2][3] It is found in a variety of processed foods and is formed from the reaction of L-tryptophan with carbohydrates, particularly 3-deoxyglucosone, under acidic conditions and with heating.[2][3] While this formation is often associated with the Maillard reaction in food chemistry, the proposed mechanism provides a valuable model for understanding how a furan ring can be appended to an indole alkaloid scaffold.

Proposed Non-Enzymatic Formation Pathway of Flazin

The formation of flazin is proposed to proceed through a series of chemical transformations rather than a defined enzymatic cascade. The key steps are outlined below[2][3]:

  • Pictet-Spengler-like Reaction: L-tryptophan reacts with 3-deoxyglucosone, a dicarbonyl compound derived from carbohydrate degradation. This initial reaction leads to the formation of a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate.

  • Oxidation and Aromatization: The dihydro-β-carboline ring undergoes oxidation to form the aromatic β-carboline core.

  • Furan Ring Formation: Subsequent dehydration and cyclization of the carbohydrate-derived side chain lead to the formation of the furan ring.

This proposed pathway highlights a plausible chemical route for the generation of the furan moiety from a carbohydrate precursor.

Biosynthetic Considerations for Other Furan-Containing Indole Alkaloids

While a definitive enzymatic pathway for a furan-containing indole alkaloid remains to be fully characterized, the study of complex indole alkaloids from the Kopsia genus, such as fruticosine, offers avenues for future research. These alkaloids possess intricate caged structures that, in some cases, include oxygen heterocycles. Although the literature is dominated by their chemical synthesis, hypothetical biosynthetic pathways suggest that oxidative cyclization of terpene-derived precursors could lead to furan or related oxygen-containing rings.[4][5][6][7]

The elucidation of such pathways will likely depend on the identification and characterization of novel oxygenases and cyclases from Kopsia species and other producing organisms.

Experimental Protocols

The study of alkaloid biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to exploring the biosynthesis of furan-containing indole alkaloids.

Alkaloid Extraction and Isolation from Plant Material

This protocol provides a general method for the extraction and isolation of alkaloids from plant sources, such as Kopsia species.[8]

4.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, bark)

  • Hexane or petroleum ether (for defatting)

  • Methanol or ethanol (for extraction)

  • Dichloromethane or chloroform

  • Dilute ammonia solution (e.g., 10%)

  • Dilute hydrochloric acid or tartaric acid (e.g., 5%)

  • Sodium sulfate (anhydrous)

  • Silica gel or alumina for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Dragendorff's reagent

  • Rotary evaporator

  • Soxhlet apparatus or percolator

4.1.2. Procedure

  • Defatting: Extract the powdered plant material with hexane or petroleum ether in a Soxhlet apparatus to remove lipids and other nonpolar compounds.

  • Alkaloid Extraction:

    • Moisten the defatted plant material with a dilute ammonia solution to liberate the free alkaloids.

    • Extract the basified material with a chlorinated solvent like dichloromethane or chloroform using a Soxhlet apparatus or percolation.

  • Acid-Base Partitioning:

    • Concentrate the organic extract under reduced pressure.

    • Partition the residue between a dilute acid (e.g., 5% HCl) and an immiscible organic solvent. The alkaloids will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and basify it with a dilute ammonia solution to precipitate the free alkaloids.

    • Extract the liberated alkaloids with an organic solvent (e.g., chloroform).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it to obtain the crude alkaloid extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel or alumina.

    • Elute with a gradient of solvents of increasing polarity.

    • Monitor the fractions by TLC, visualizing the spots with UV light and/or Dragendorff's reagent.

    • Combine fractions containing the desired alkaloid(s) and concentrate them.

    • Further purification can be achieved by preparative TLC or HPLC.

In Vitro Enzyme Assays

To identify and characterize enzymes involved in a biosynthetic pathway, in vitro assays are essential. The following is a general protocol that can be adapted for various enzyme classes, such as oxygenases or transferases.

4.2.1. Materials and Reagents

  • Enzyme source (e.g., crude protein extract from the producing organism, or purified recombinant enzyme)

  • Substrate (the putative precursor in the biosynthetic pathway)

  • Cofactors (e.g., NADPH, FAD, S-adenosylmethionine, depending on the enzyme class)

  • Buffer solution at the optimal pH for the enzyme

  • Quenching solution (e.g., ice-cold methanol or ethyl acetate)

  • HPLC or LC-MS for product analysis

4.2.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, substrate, and any necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Extraction: Extract the product from the reaction mixture using an appropriate organic solvent.

  • Analysis: Analyze the extracted product by HPLC or LC-MS to confirm its identity and quantify its formation.

Data Presentation

Quantitative data from biosynthetic studies, such as enzyme kinetics and product yields, are best presented in tabular format for clear comparison.

Table 1: Hypothetical Kinetic Parameters of a Putative Furan Synthase

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Precursor A500.12000
Precursor B2000.05250

Visualizations of Pathways and Workflows

Diagrams are crucial for illustrating complex biosynthetic pathways and experimental workflows. The following are examples created using the DOT language for Graphviz.

Proposed Formation Pathway of Flazin

Flazin_Formation L-Tryptophan L-Tryptophan Dihydro-beta-carboline Intermediate Dihydro-beta-carboline Intermediate L-Tryptophan->Dihydro-beta-carboline Intermediate Pictet-Spengler-like Reaction 3-Deoxyglucosone 3-Deoxyglucosone 3-Deoxyglucosone->Dihydro-beta-carboline Intermediate Aromatic beta-Carboline Aromatic beta-Carboline Dihydro-beta-carboline Intermediate->Aromatic beta-Carboline Oxidation Flazin Flazin Aromatic beta-Carboline->Flazin Dehydration & Cyclization

Caption: Proposed non-enzymatic formation of flazin.

General Experimental Workflow for Biosynthetic Gene Discovery

Gene_Discovery_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome Sequencing Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Gene Cloning & Expression Gene Cloning & Expression Candidate Gene Identification->Gene Cloning & Expression Gene Silencing (VIGS) Gene Silencing (VIGS) Candidate Gene Identification->Gene Silencing (VIGS) Enzyme Purification Enzyme Purification Gene Cloning & Expression->Enzyme Purification Enzyme Assays Enzyme Assays Enzyme Purification->Enzyme Assays Metabolite Analysis Metabolite Analysis Gene Silencing (VIGS)->Metabolite Analysis

Caption: Workflow for identifying biosynthetic genes.

Conclusion

The biosynthesis of indole alkaloids featuring a furan moiety is a promising yet underexplored field. While the non-enzymatic formation of flazin provides a chemical precedent, the identification of the enzymatic machinery responsible for constructing such structures in other natural products remains a key research objective. The experimental approaches outlined in this guide provide a framework for future investigations aimed at unraveling these novel biosynthetic pathways, which could ultimately pave the way for the biotechnological production of new and valuable bioactive compounds.

References

Fragment-Based Drug Discovery Leveraging the Furan-Indole Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. Unlike traditional high-throughput screening (HTS) which tests large libraries of complex, drug-like molecules, FBDD begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial "hits" are then optimized and grown into more potent, lead-like compounds through medicinal chemistry efforts guided by structural biology techniques like X-ray crystallography and NMR spectroscopy. The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and can lead to leads with superior physicochemical properties.

This technical guide focuses on the application of FBDD principles to a particularly promising heterocyclic scaffold: the furan-indole core. This fused bicyclic system offers a unique three-dimensional structure and a rich electronic profile, making it an attractive starting point for the development of novel therapeutics.

The Furan-Indole Core: A Privileged Scaffold

The furan-indole core, a fusion of a furan and an indole ring, represents a "privileged scaffold" in medicinal chemistry. Both furan and indole moieties are prevalent in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties. The combination of the electron-rich furan ring with the versatile indole nucleus creates a unique chemical entity with the potential for multi-target engagement and favorable drug-like properties.

This guide will primarily focus on the furo[3,2-b]indole isomer, for which a significant body of research exists, particularly in the context of anticancer agent development.

Biological Activities and Structure-Activity Relationships of Furo[3,2-b]indole Derivatives

Research into the biological activities of furo[3,2-b]indole derivatives has revealed their potential as potent anticancer agents. The primary mechanism of action for some of these compounds is the inhibition of DNA topoisomerases I and II, crucial enzymes involved in DNA replication and repair.

Anticancer Activity

A series of 2,4-disubstituted furo[3,2-b]indole derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Notably, significant inhibitory activity has been observed against the A498 renal cancer cell line. The structure-activity relationship (SAR) for these compounds highlights the importance of specific substitutions on the furo[3,2-b]indole core for cytotoxic potency.

Table 1: Anticancer Activity of 2,4-Disubstituted Furo[3,2-b]indole Derivatives against A498 Renal Cancer Cells

Compound IDR1R2IC50 (µM)
1a -CH2OH-H>50
1b -CHO-H15.2
1c -CO2Me-H25.7
2a -CH2OH4-methoxybenzyl10.5
2b -CH2OH4-chlorobenzyl9.8
2c -CH2OH4-methylbenzyl11.2
10a -CH2OH(5-(hydroxymethyl)furan-2-yl)methyl0.8

The SAR data reveals that a hydroxymethyl group at the R1 position is crucial for activity, with its conversion to an aldehyde or methyl ester leading to a decrease in potency. Furthermore, the nature of the substituent at the R2 position significantly influences cytotoxicity, with aromatic benzyl groups enhancing activity. The most potent compound in this series, 10a , features a substituted furfuryl group at the R2 position, indicating that this larger heteroaromatic moiety is highly favorable for anticancer activity.

dot

Caption: SAR of 2,4-disubstituted furo[3,2-b]indoles.

Potential Antimicrobial and Antiviral Activities

While the primary focus of published research on the furo[3,2-b]indole core has been on its anticancer properties, the individual furan and indole scaffolds are known to be present in numerous antimicrobial and antiviral agents. This suggests that the furan-indole core could serve as a valuable template for the development of novel anti-infective drugs. Further screening of furan-indole fragment libraries against bacterial and viral targets is a promising avenue for future research.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the furo[3,2-b]indole core and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of 2,4-Disubstituted Furo[3,2-b]indole Derivatives

A general synthetic route to 2,4-disubstituted furo[3,2-b]indoles is outlined below. This multi-step synthesis begins with commercially available starting materials and allows for the introduction of diversity at the R1 and R2 positions.

dot

Synthesis_Workflow General Synthetic Workflow for Furo[3,2-b]indoles start Indole-2-carboxylate step1 N-Alkylation start->step1 intermediate1 N-Alkyl Indole-2-carboxylate step1->intermediate1 step2 Reduction of Ester intermediate1->step2 intermediate2 Indole-2-methanol step2->intermediate2 step3 Vilsmeier-Haack Formylation intermediate2->step3 intermediate3 3-Formyl-indole-2-methanol step3->intermediate3 step4 Wittig Reaction intermediate3->step4 intermediate4 Indole with Vinyl Ether Side Chain step4->intermediate4 step5 Cyclization intermediate4->step5 product Furo[3,2-b]indole Core step5->product

Caption: Synthetic workflow for the furo[3,2-b]indole core.

Detailed Protocol: A detailed, step-by-step synthetic protocol is beyond the scope of this guide; however, specific procedures can be found in the supporting information of relevant primary literature. The general approach involves the construction of the furan ring onto a pre-functionalized indole scaffold.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a widely used platform for identifying and characterizing novel anticancer agents.

Protocol:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Incubation: The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental compounds.

  • Compound Addition: Experimental compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted with a complete medium. Aliquots of the diluted compounds are added to the microtiter plates.

  • Incubation with Compound: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: After the incubation period, the assay is terminated, and cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The optical density of the SRB-stained cells is measured, and the percentage of cell growth is calculated relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

DNA Topoisomerase I and II Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA topoisomerases I and II.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (for topoisomerase II), the respective topoisomerase enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.

dot

FBDD_Workflow Fragment-Based Drug Discovery Workflow cluster_discovery Hit Identification cluster_optimization Hit-to-Lead Optimization cluster_preclinical Preclinical Development Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Structure-Based Design Structure-Based Design Fragment Hits->Structure-Based Design Lead Compound Lead Compound Structure-Based Design->Lead Compound Synthesis of Analogs Synthesis of Analogs Structure-Based Design->Synthesis of Analogs Iterative Cycles In vivo Studies In vivo Studies Lead Compound->In vivo Studies Synthesis of Analogs->Structure-Based Design Iterative Cycles Clinical Candidate Clinical Candidate In vivo Studies->Clinical Candidate

A Technical Guide to Potential Natural Product Analogs of 5-(furan-2-yl)-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of distinct pharmacophores into hybrid molecules is a compelling strategy in modern drug discovery, often leading to novel therapeutic agents with enhanced potency and unique mechanisms of action. The 5-(furan-2-yl)-1H-indole scaffold represents a fascinating convergence of two privileged heterocyclic systems: the indole nucleus, a cornerstone of numerous natural products and pharmaceuticals with a wide array of biological activities, and the furan ring, a versatile component of many bioactive compounds. This technical guide explores the landscape of potential natural product analogs of this compound, providing an in-depth analysis of their structural diversity, biological activities, and the experimental methodologies crucial for their study. We delve into the signaling pathways potentially modulated by these hybrid structures and present detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Natural Product Analogs: An Emerging Landscape

While direct natural product analogs of this compound are not abundantly documented, the co-occurrence of indole and furan (or its derivatives) in complex natural products provides a strong rationale for investigating this scaffold. Nature has produced a vast number of indole alkaloids and furan-containing secondary metabolites, some of which exhibit intriguing structural similarities to the target compound.

A noteworthy example is an indole-diterpenoid derivative isolated from the fungus Penicillium oxalicum , which was obtained from the mantis shrimp, Oratosquilla oratoria.[1] This compound, designated as Compound 249 , is the first reported indole-diterpenoid to feature a 4-hydroxy-5,5-dimethyldihydrofuran-3-one side-chain .[1] This discovery underscores the existence of natural products containing both indole and furan-related moieties, paving the way for the exploration of their therapeutic potential.

Quantitative Bioactivity Data

The development of synthetic analogs has provided initial insights into the potential bioactivity of furan-indole hybrids. A study focused on the synthesis and biological evaluation of molecules containing both a furan skeleton and an N-heterocycle yielded a compound with a furan-indole linkage, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate . This synthetic analog demonstrated notable biological activity, as summarized in the table below.

Compound NameBioactivity AssayResult
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateCytotoxicity against HeLa cell line (IC50)62.37 µg/mL
Antibacterial activity against photogenic bacteria (MIC)250 µg/mL

Table 1: Bioactivity data for a synthetic furan-indole hybrid.

Potential Signaling Pathways

The biological activities of furan and indole-containing natural products suggest that their hybrid analogs could modulate key cellular signaling pathways implicated in various diseases. A particularly relevant pathway is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers.

Several natural products containing a furan moiety are known to be potent inhibitors of this pathway. For instance, Wortmannin , a fungal metabolite, is a well-characterized and potent inhibitor of PI3K.[3] Given the structural similarities, it is plausible that furan-indole hybrids could also exert their effects through the modulation of the PI3K/AKT/mTOR pathway.

Below is a diagram illustrating the key components of the PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibition FuranIndole Furan-Indole Analog? FuranIndole->PI3K Potential Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by furan-indole analogs.

Experimental Protocols

Isolation of Indole Alkaloids from Fungal Cultures

This protocol provides a general framework for the isolation of indole alkaloids, such as Compound 249, from fungal cultures.

Workflow for Fungal Metabolite Isolation

Fungal_Isolation_Workflow Start Fungal Culture (e.g., Penicillium oxalicum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Fractionation Partitioning->Fractions Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractions->Chromatography PureCompound Pure Compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR) PureCompound->StructureElucidation End Bioactivity Assays StructureElucidation->End

Caption: General workflow for the isolation and characterization of fungal natural products.

Methodology:

  • Culturing: Grow the fungal strain (e.g., Penicillium oxalicum) in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: After an appropriate incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

  • Partitioning: Perform liquid-liquid partitioning of the crude extract using immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: Subject the fractions obtained from partitioning to a series of chromatographic separations. This may include:

    • Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Employ preparative or semi-preparative HPLC for the final purification of individual compounds.

  • Structure Elucidation: Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques.

Spectroscopic Characterization

Accurate structural elucidation is paramount in natural product research. The following spectroscopic methods are essential for characterizing furan-indole analogs.

Spectroscopic Data for 3-(Benzofuran-2-yl)-1H-indol-5-ol (A Synthetic Analog)

This table presents the spectroscopic data for a synthetic analog, 3-(benzofuran-2-yl)-1H-indol-5-ol, which serves as a valuable reference for the characterization of similar furan-indole scaffolds.

Spectroscopic TechniqueKey Data
¹H NMR (300 MHz, acetone-d₆)δ 10.55 (br s, 1H), 7.94 (s, 1H), 7.88 (d, J = 3.0 Hz, 1H), 7.62-7.53 (m, 1H), 7.52-7.50 (m, 2H), 7.38 (d, J = 8.7 Hz, 1H), 7.25-7.21 (m, 2H), 6.95 (d, J = 1.0 Hz, 1H), 6.86 (dd, J = 2.4, 8.7 Hz, 1H)
¹³C NMR (75 MHz, acetone-d₆)δ 154.6, 154.3, 152.8, 132.3, 130.7, 126.0, 125.1, 123.4, 123.3, 120.5, 113.1, 110.8, 107.2, 104.7, 98.6
Infrared (IR) (neat)3364, 3295, 1629 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) (TOF ES+)m/z calcd for C₁₆H₁₁NO₂ (M+) 249.0790, found 249.0783

Table 2: Spectroscopic data for the synthetic analog 3-(Benzofuran-2-yl)-1H-indol-5-ol.

General Protocol for NMR and MS Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

    • Analyze the spectra to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) or another appropriate ionization technique.

    • Determine the accurate mass of the molecular ion to deduce the elemental composition.

    • Analyze the fragmentation pattern to obtain further structural information.

Conclusion

The exploration of natural product analogs of this compound presents a promising frontier in the quest for novel therapeutic agents. The discovery of indole-diterpenoids with furan-like side chains in nature validates the pursuit of this unique chemical space. The preliminary bioactivity data from synthetic analogs, coupled with the potential for these compounds to modulate critical signaling pathways such as the PI3K/AKT/mTOR cascade, highlights their therapeutic potential. This technical guide provides a foundational resource for researchers, offering insights into the existing landscape, key experimental methodologies, and potential biological targets. Further investigation into the isolation, synthesis, and biological evaluation of these hybrid molecules is warranted and holds the potential to unlock new avenues for the development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(furan-2-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-(furan-2-yl)-1H-indole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization with a furan moiety can modulate its pharmacological properties. The following sections detail two primary synthetic strategies: a modern, high-yield palladium-catalyzed Suzuki-Miyaura coupling and the classic Fischer indole synthesis.

Synthetic Strategies Overview

Two principal synthetic routes for the preparation of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This contemporary cross-coupling reaction offers a highly efficient and versatile method for the synthesis of this compound. The reaction involves the palladium-catalyzed coupling of a halogenated indole derivative (e.g., 5-bromo-1H-indole or 5-iodo-1H-indole) with a furan-2-boronic acid derivative. This method is characterized by its high yields and tolerance to a wide range of functional groups.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2][3][4][5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a suitable carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of (4-(furan-2-yl)phenyl)hydrazine with a suitable aldehyde or ketone.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiency.

ParameterSuzuki-Miyaura CouplingFischer Indole Synthesis
Starting Materials 5-Bromo-1H-indole, 2-Furylboronic acid(4-(furan-2-yl)phenyl)hydrazine, Acetaldehyde derivative
Catalyst Palladium-based (e.g., XPhos Pd G2)Acid (e.g., Polyphosphoric acid, ZnCl₂)
Typical Yield 87-88%[6]Variable, typically moderate to good
Reaction Temperature 40 °C[6]Elevated temperatures (often >100 °C)
Reaction Time 2 hours[6]1-4 hours
Key Advantages High yield, mild conditions, functional group toleranceReadily available starting materials, well-established
Key Disadvantages Cost of palladium catalyst and ligandsHarsh acidic conditions, potential for side reactions

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[6]

Materials:

  • 5-Bromo-1H-indole

  • 2-(Tributylstannyl)furan or 2-Furylboronic acid

  • Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (XPhos Pd G2)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Hexane

  • n-Butyllithium (if starting from 2-bromofuran to generate the boronic acid in situ)

  • Triisopropyl borate (if starting from 2-bromofuran)

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating capabilities

  • Syringes and needles for transfer of reagents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-indole (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Addition of Catalyst and Solvent: To the flask, add the palladium catalyst, XPhos Pd G2 (0.02 equiv). Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-1H-indole.

  • Reaction: Stir the reaction mixture at 40 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound. A reported yield for a similar synthesis is 88%.[6]

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol provides a general framework for the Fischer indole synthesis of this compound. Optimization of the acid catalyst and reaction conditions may be necessary.

Materials:

  • (4-(furan-2-yl)phenyl)hydrazine hydrochloride

  • An appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde equivalent)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

  • Solvent (e.g., toluene, ethanol, or glacial acetic acid)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Formation of the Phenylhydrazone (can be done in situ): In a round-bottom flask, dissolve (4-(furan-2-yl)phenyl)hydrazine hydrochloride (1.0 equiv) in a suitable solvent such as ethanol or acetic acid. Add the carbonyl compound (1.0-1.2 equiv). If starting with the hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine. Stir the mixture at room temperature or with gentle heating for 1-2 hours to form the phenylhydrazone.

  • Indolization (Cyclization): Add the acid catalyst to the reaction mixture. For example, polyphosphoric acid can be used as both the solvent and the catalyst. Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the chosen catalyst and solvent. Maintain the reaction at this temperature for 1-4 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 5-Bromo-1H-indole, 2-Furylboronic acid, K₃PO₄ catalyst Add Pd Catalyst (XPhos Pd G2) start->catalyst solvent Add Anhydrous, Degassed THF catalyst->solvent react Stir at 40°C for 2 hours solvent->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to RT monitor->cool extract Dilute, Wash, Dry, Concentrate cool->extract purify Column Chromatography extract->purify end end purify->end This compound

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Fischer Indole Synthesis Signaling Pathway

Fischer_Indole_Pathway start Arylhydrazine + Carbonyl Compound hydrazone Formation of Phenylhydrazone start->hydrazone Condensation enamine Tautomerization to Ene-hydrazine hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement aromatization Rearomatization rearrangement->aromatization cyclization Intramolecular Cyclization aromatization->cyclization elimination Elimination of Ammonia cyclization->elimination product Indole Product elimination->product

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

Application Notes and Protocols for the Investigation of 5-(Furan-2-yl)-1H-indole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a thorough review of scientific literature and patent databases has revealed no specific studies detailing the application of 5-(furan-2-yl)-1H-indole in Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are therefore provided as a general guide for researchers and scientists interested in exploring the potential of this and similar furan-indole derivatives in OLED technology. The methodologies and data presented are based on established practices for the evaluation of novel organic semiconductor materials.

Introduction

The unique electronic and photophysical properties of heterocyclic compounds make them promising candidates for application in OLEDs. The indole moiety is known for its excellent hole-transporting capabilities and has been incorporated into various materials for OLEDs.[1][2][3] Similarly, furan derivatives have been investigated as components of emitters and charge-transport materials, often contributing to high fluorescence quantum yields and good thermal stability.[4][5] The combination of a furan and an indole moiety in this compound suggests its potential as a multifunctional material in OLEDs, possibly serving as an emitter, a host material, or a hole-transporting layer. These notes provide a framework for the synthesis, characterization, and evaluation of this compound in an OLED device.

Potential Applications and Rationale

Given the chemical structure of this compound, it could be investigated for the following roles within an OLED device:

  • Emitting Material: The conjugated π-system extending over both the furan and indole rings may lead to efficient electroluminescence. The emission color would be dependent on the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Hole-Transporting Material (HTM): The electron-rich nature of the indole ring suggests that this molecule could facilitate the transport of holes from the anode to the emissive layer. Its performance would be benchmarked against standard HTMs like NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[1]

  • Host Material: For phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required. The triplet energy of this compound would need to be determined to assess its suitability as a host for various phosphorescent dopants.

Data Presentation: Performance of Related Furan and Indole Derivatives in OLEDs

To provide a context for the potential performance of this compound, the following tables summarize the reported data for some furan- and indole-based materials in OLEDs.

Table 1: Performance of a Furan-Cored Aggregation-Induced Emission (AIE) Luminogen in a Non-doped OLED [4]

MaterialRoleMax. Luminance (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)
TPE-FEmitter24,2989.983.67

TPE-F: Tetraphenylethylene-furan[4]

Table 2: Performance of Indole-Based Hole Transport Materials in Green Phosphorescent OLEDs [1]

MaterialRoleMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
FIPN-p-PCzHTM53.717.3
NPB (reference)HTM~27~8.5

FIPN-p-PCz: A fluorene/indole-based hole transport material.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound and its subsequent incorporation into a multilayer OLED device for characterization.

4.1. Protocol for the Synthesis of this compound (Illustrative)

A potential synthetic route could involve a Suzuki or Stille coupling reaction between a 5-halo-1H-indole (e.g., 5-bromo-1H-indole) and a furan-2-boronic acid or a 2-stannylfuran.

Materials:

  • 5-bromo-1H-indole

  • Furan-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1H-indole (1 equivalent), furan-2-boronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent system.

  • De-gas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. Protocol for OLED Device Fabrication (Thermal Evaporation)

This protocol describes the fabrication of a standard multi-layer OLED device. The layer thicknesses are indicative and should be optimized for the specific material.

Device Structure: ITO / HTL / EML / ETL / EIL / Cathode

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., NPB or the novel compound)

  • Emissive Layer (EML) material (e.g., Alq₃ or the novel compound)

  • Electron-Transporting Layer (ETL) material (e.g., Alq₃ or TPBi)

  • Electron-Injecting Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Hellmanex, deionized water, isopropanol, acetone)

  • Ultrasonic bath

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates sequentially in an ultrasonic bath with Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device structure could be:

      • HTL: NPB (40 nm)

      • EML: this compound (20 nm)

      • ETL: Alq₃ (30 nm)

  • Cathode Deposition:

    • Deposit the EIL, LiF (1 nm), at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode, Al (100 nm), at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

4.3. Protocol for Device Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Measure the J-V-L characteristics using a source meter and a photometer. .

  • Electroluminescence (EL) Spectrum:

    • Record the EL spectrum at a constant voltage using a spectroradiometer.

  • Efficiency Calculation:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 5-bromo-1H-indole + Furan-2-boronic acid Reaction Suzuki Coupling (Pd Catalyst, Base) Reactants->Reaction 1. Mix & React Purification Column Chromatography Reaction->Purification 2. Isolate Product This compound Purification->Product 3. Purify Characterization NMR, Mass Spec. Product->Characterization 4. Verify

Caption: Illustrative workflow for the synthesis and characterization of this compound.

OLED_Device_Structure cluster_device Multilayer OLED Device Architecture cluster_legend Charge Injection & Transport Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (e.g., Alq3) EIL->ETL EML Emissive Layer (e.g., this compound) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL hv Light Emission Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate e- Electrons h+ Holes

Caption: A typical multilayer OLED device structure for testing a novel organic semiconductor.

References

Application Notes and Protocols for 5-(furan-2-yl)-1H-indole as a Potential Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole and furan ring systems are prevalent scaffolds in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] The fusion of these two heterocyclic moieties in the form of furo-indole derivatives has given rise to a privileged class of molecules with significant potential in medicinal chemistry.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] Structurally similar compounds, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cancer progression.[1] This has led to the hypothesis that 5-(furan-2-yl)-1H-indole may also exhibit kinase inhibitory activity, making it a compound of interest for cancer research.

These application notes provide a comprehensive guide for the investigation of this compound as a potential kinase inhibitor. The protocols detailed below outline the necessary steps for determining its in vitro efficacy and mechanism of action.

Data Presentation: Hypothetical Inhibitory Profile

Due to the novelty of this compound in this specific context, the following quantitative data is presented for illustrative purposes to guide researchers in their experimental design and data analysis. The values are hypothetical but reflect realistic expectations for a promising lead compound based on the activity of structurally related molecules.

Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
EGFR50
VEGFR2350
PDGFRβ800
SRC1200
CDK2>10000

Table 2: Hypothetical EC50 Values of this compound in Cancer Cell Viability Assays

Cell LineCancer TypeEC50 (µM)
A549Non-Small Cell Lung Cancer1.2
MCF-7Breast Adenocarcinoma2.5
PC-9Non-Small Cell Lung Cancer0.8
HCT116Colorectal Carcinoma5.1
HEK293Normal Human Embryonic Kidney>50

Proposed Signaling Pathway and Mechanism of Action

Based on the activity of structurally related compounds, it is hypothesized that this compound may act as an inhibitor of the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. A potential inhibitor would block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Inhibitor This compound Inhibitor->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of this compound against a specific kinase, such as EGFR. It measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal indicates greater inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection kit

  • White, opaque 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding ATP.

    • Include a "no kinase" control for 100% inhibition and a "no inhibitor" control for 0% inhibition.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Compound Serial Dilutions Start->Prep_Comp Add_Comp Add Compound to 384-well Plate Prep_Comp->Add_Comp Add_Kinase Add Kinase/ Substrate Mix Add_Comp->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection Add ATP Detection Reagent Incubate->Add_Detection Read_Lumi Read Luminescence Add_Detection->Read_Lumi Analyze Calculate IC50 Read_Lumi->Analyze End End Analyze->End Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound/ Vehicle Seed_Cells->Treat_Cells Incubate_72h Incubate for 48-72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Analyze Calculate EC50 Read_Abs->Analyze End End Analyze->End Western_Blot_Workflow Start Start Treat_Lyse Cell Treatment and Lysis Start->Treat_Lyse Quantify Protein Quantification Treat_Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Band Quantification Detect->Analyze End End Analyze->End

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules found in pharmaceuticals, natural products, and as byproducts of thermal food processing.[1][2] While many furan derivatives exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects, the furan moiety is also associated with potential toxicity.[3][4][5] This toxicity is often not caused by the parent compound itself but by its metabolic activation into reactive electrophilic intermediates.[6]

A critical consideration in assessing the cytotoxicity of furan-containing compounds is the role of cytochrome P450 (CYP) enzymes, particularly CYP2E1.[7] These enzymes oxidize the furan ring to form highly reactive metabolites, such as cis-2-butene-1,4-dial (BDA), which can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis.[6][7][8] Therefore, a robust in vitro cytotoxicity assessment requires cell models that are metabolically competent (e.g., human hepatoma HepG2 cells) or the inclusion of an external metabolic activation system, such as a liver S9 fraction.[9][10]

This document provides detailed protocols for three common colorimetric assays used to evaluate the in vitro cytotoxicity of furan-containing compounds: the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays.

Metabolic Activation of Furan Compounds

The primary mechanism of furan-induced toxicity involves metabolic bioactivation. Understanding this pathway is crucial for designing and interpreting cytotoxicity studies.

MetabolicActivation Furan Furan-Containing Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolite Reactive Intermediate (e.g., cis-2-butene-1,4-dial) CYP450->Metabolite Oxidation Adducts Protein & DNA Adducts Metabolite->Adducts Damage Cellular Damage (Oxidative Stress, etc.) Adducts->Damage Apoptosis Cytotoxicity / Apoptosis Damage->Apoptosis

Caption: Metabolic activation pathway of furan compounds.

Data Presentation: Cytotoxicity of Furan Derivatives

The following tables summarize the cytotoxic activity (IC₅₀ values) of various furan-containing compounds against different human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of Furan-Based Derivatives Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
Furan Derivative 4 MCF-7 Breast 4.06 [7][11]
Furan Derivative 7 MCF-7 Breast 2.96 [7][11]
Furan Derivative 7b MCF-7 Breast 6.72 [4]
Furan Derivative 7b HepG2 Liver 7.28 [4]
Furan Derivative 7b A549 Lung 6.66 [4]
Furan Derivative 7b HT-29 Colon 8.51 [4]
Furan Derivative 7c MCF-7 Breast 9.06 [4]
Furan Derivative 7c HepG2 Liver 11.2 [4]
Furan Derivative 4c MCF-7 Breast 11.4 [4]

| Furan Derivative 4c | HepG2 | Liver | 13.1 |[4] |

Table 2: Selectivity of Furan-Based Derivatives

Compound Cancer Cell Line (MCF-7) IC₅₀ (µM) Normal Cell Line (MCF-10A) IC₅₀ (µM) Selectivity Index (SI) Reference
4 4.06 > 100 > 24.6 [11]

| 7 | 2.96 | > 100 | > 33.7 |[11] |

Experimental Protocols

A generalized workflow for assessing the cytotoxicity of test compounds is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) for cell attachment Seed->Incubate1 Treat 3. Add Furan Compounds (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h exposure) Treat->Incubate2 Assay 5. Perform Cytotoxicity Assay (MTT, NRU, or LDH) Incubate2->Assay Read 6. Measure Signal (Absorbance) Assay->Read Analyze 7. Calculate % Viability and IC50 Values Read->Analyze

Caption: General experimental workflow for in vitro cytotoxicity testing.

MTT Cell Viability Assay

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[12] The amount of formazan produced, which is dissolved in a solubilizing agent (like DMSO), is directly proportional to the number of living cells.[13][14]

Materials

  • 96-well flat-bottom sterile plates

  • Selected cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Furan-containing test compounds

  • Vehicle control (e.g., DMSO, final concentration ≤ 0.5%)[3]

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • Microplate spectrophotometer

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1][13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the furan compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL) to each well.[3][14]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration.[5]

Neutral Red Uptake (NRU) Assay

Principle The NRU assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16] Cytotoxicity is measured as a concentration-dependent reduction in the uptake of the dye after exposure to a test compound.[17] The amount of dye retained by the cells, which is extracted using a destain solution, is proportional to the number of viable cells.[18]

Materials

  • 96-well flat-bottom sterile plates

  • Selected cell line

  • Complete culture medium

  • Furan-containing test compounds

  • Neutral Red (NR) medium (e.g., 50 µg/mL NR in culture medium, pre-incubated overnight and centrifuged to remove crystals)

  • NR Destain Solution (e.g., 1% acetic acid, 50% ethanol, 49% water)

  • PBS (Phosphate-Buffered Saline)

  • Microplate spectrophotometer

Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After the compound exposure period, remove the treatment medium. Add 100 µL of pre-warmed NR medium to each well and incubate for 2-3 hours at 37°C with 5% CO₂.[18]

  • Washing: After incubation, carefully remove the NR medium and wash the cells with 150 µL of PBS to remove excess dye.

  • Dye Extraction: Remove the PBS wash. Add 150 µL of NR Destain Solution to each well.

  • Solubilization: Shake the plate on an orbital shaker for 10 minutes, protected from light, to extract the dye from the lysosomes and form a homogeneous solution.

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 540 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Assay

Principle Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of late-stage apoptosis or necrosis.[19][20] The LDH assay quantitatively measures the amount of LDH released from damaged cells by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[21][22] The intensity of the color is proportional to the number of lysed cells.[19]

Materials

  • 96-well flat-bottom sterile plates

  • Selected cell line

  • Complete culture medium (preferably with low serum to reduce background LDH)[19]

  • Furan-containing test compounds

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (provided in kit for maximum LDH release control)

  • Microplate spectrophotometer

Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for:

    • Vehicle Control (spontaneous LDH release)

    • Maximum LDH Release (add Lysis Buffer 45 minutes before the end of incubation)[21]

    • No-Cell Control (culture medium background)[21]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[22]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add the Stop Solution (e.g., 50 µL) provided in the kit to each well to terminate the enzymatic reaction.[22]

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 490 nm.[19][22]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

References

Application Notes and Protocols: Investigating 5-(furan-2-yl)-1H-indole in Alzheimer's Disease Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific compound 5-(furan-2-yl)-1H-indole in Alzheimer's disease (AD) cell models is limited in publicly available literature. The following application notes and protocols are presented as a representative guide based on established methodologies for evaluating similar indole and furan-based derivatives for their therapeutic potential in AD.

Introduction: Rationale for Investigation

Alzheimer's disease is a complex neurodegenerative disorder characterized by key pathological hallmarks, including the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, cholinergic neuron loss, and oxidative stress.[1][2] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3] Similarly, the furan ring is a structural feature in various compounds explored for neuroprotective properties.[4][5]

The multi-target-directed ligand (MTDL) approach is a promising strategy for developing AD therapeutics.[1] Compounds incorporating both indole and furan moieties are of significant interest as they may act on multiple pathological pathways. Potential mechanisms of action for this compound and its derivatives in an AD context could include:

  • Cholinesterase (ChE) Inhibition: The depletion of the neurotransmitter acetylcholine (ACh) is a well-established feature of AD. Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase ACh levels, offering symptomatic relief.[6]

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: Preventing the formation of toxic Aβ oligomers and fibrils is a primary therapeutic goal.[2][7] Indole-based compounds have been shown to interact with and modulate Aβ aggregation.[7]

  • Neuroprotection against Aβ-induced Toxicity: Protecting neuronal cells from the cytotoxic effects of Aβ aggregates is crucial for slowing disease progression.[3]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in AD.[8] Compounds with radical scavenging properties can mitigate this damage.

This document outlines hypothetical data and standardized protocols for the initial in vitro evaluation of this compound (herein referred to as Compound F-I) in cellular models of Alzheimer's disease.

Data Presentation: Hypothetical In Vitro Efficacy

The following tables summarize plausible quantitative data for Compound F-I, based on typical results for related indole and furan derivatives investigated for anti-Alzheimer's properties.[8][9][10]

Table 1: Cholinesterase Inhibitory Activity (IC₅₀ Values)

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Index (AChE/BChE)
Compound F-I 4.85 1.52 3.19

| Donepezil (Control) | 0.04 | 3.50 | 0.01 |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.

Table 2: Neuroprotective Effect against Aβ₁₋₄₂-Induced Toxicity in SH-SY5Y Cells

Treatment Concentration (µM) Cell Viability (% of Control)
Control (Vehicle) - 100 ± 4.5
Aβ₁₋₄₂ (10 µM) - 52 ± 3.8
Aβ₁₋₄₂ + Compound F-I 1 65 ± 4.1
Aβ₁₋₄₂ + Compound F-I 5 78 ± 3.9

| Aβ₁₋₄₂ + Compound F-I | 10 | 89 ± 4.3 |

Cell viability assessed via MTT assay after 24-hour incubation. Data presented as mean ± standard deviation.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed multi-target therapeutic strategy and a typical experimental workflow for evaluating candidate compounds like Compound F-I.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Outcomes Abeta Aβ Aggregation & Neurotoxicity ReduceAbeta Reduced Aβ Plaque Burden Abeta->ReduceAbeta Chol Cholinergic Deficit IncreaseACh Increased Acetylcholine Chol->IncreaseACh Oxid Oxidative Stress ReduceROS Decreased Oxidative Damage Oxid->ReduceROS FI Compound F-I (this compound) FI->Abeta Inhibits FI->Chol Inhibits AChE/BChE FI->Oxid Scavenges ROS Neuron Improved Neuronal Survival & Cognitive Function ReduceAbeta->Neuron IncreaseACh->Neuron ReduceROS->Neuron

Caption: Hypothetical multi-target mechanism of this compound in AD.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Next Steps Start Compound F-I Synthesis & Characterization ChE_Assay Cholinesterase (AChE/BChE) Inhibition Assay Start->ChE_Assay Abeta_Assay Aβ Aggregation (Thioflavin T) Assay Start->Abeta_Assay Analysis Data Analysis: IC₅₀ & EC₅₀ Calculation ChE_Assay->Analysis IC₅₀ values Abeta_Assay->Analysis Cell_Culture SH-SY5Y Neuroblastoma Cell Culture Toxicity_Assay Cytotoxicity Assessment (MTT/LDH Assay) Cell_Culture->Toxicity_Assay Neuroprotection_Assay Neuroprotection against Aβ-Induced Toxicity Cell_Culture->Neuroprotection_Assay Toxicity_Assay->Analysis Determine non-toxic concentration range Neuroprotection_Assay->Analysis EC₅₀ values End Lead Optimization & In Vivo Model Testing Analysis->End

Caption: Standard experimental workflow for evaluating neuroprotective compounds.

Experimental Protocols

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ values of Compound F-I for AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Compound F-I stock solution (in DMSO)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of Compound F-I (or Donepezil) to the wells. Include a control well with 20 µL of DMSO-buffer solution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the control (DMSO) and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Aβ₁₋₄₂-Induced Neurotoxicity in SH-SY5Y Cells

Objective: To evaluate the neuroprotective effect of Compound F-I against Aβ₁₋₄₂-induced cell death.

Materials:

  • Human neuroblastoma SH-SY5Y cell line.[11]

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthetic Aβ₁₋₄₂ peptide.

  • Sterile hexafluoroisopropanol (HFIP) and DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • 96-well cell culture plates.

Procedure: Part A: Preparation of Aβ₁₋₄₂ Oligomers

  • Dissolve Aβ₁₋₄₂ peptide in HFIP to monomerize, then evaporate the HFIP under a gentle stream of nitrogen gas.

  • Resuspend the resulting peptide film in anhydrous DMSO to create a stock solution (e.g., 5 mM).

  • To form oligomers, dilute the stock solution into sterile PBS or cell culture medium to a final concentration (e.g., 100 µM) and incubate at 4°C for 24 hours.[11]

Part B: Cell Treatment and Viability Assay

  • Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

  • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of Compound F-I (e.g., 1, 5, 10 µM) for 2 hours.

  • Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 10 µM. Include control wells (cells only), Aβ₁₋₄₂ only, and Compound F-I only.

  • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

Protocol 3: Thioflavin T (ThT) Amyloid Aggregation Assay

Objective: To determine if Compound F-I can inhibit the aggregation of Aβ₁₋₄₂ in vitro.

Materials:

  • Monomerized Aβ₁₋₄₂ peptide (prepared as in Protocol 2, Part A).

  • Thioflavin T (ThT) stock solution.

  • Glycine-NaOH buffer (pH 8.5).

  • Compound F-I stock solution (in DMSO).

  • Black, clear-bottom 96-well plates.

  • Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm).

Procedure:

  • In the wells of the 96-well plate, combine the Aβ₁₋₄₂ solution (final concentration 10 µM) with various concentrations of Compound F-I. Include a positive control (Aβ₁₋₄₂ without inhibitor) and a negative control (buffer only).

  • Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.

  • After incubation, add ThT solution to each well to a final concentration of 5 µM.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using the plate reader.

  • Calculate the percentage of aggregation inhibition for each concentration of Compound F-I relative to the positive control (Aβ₁₋₄₂ only). Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

References

Probing the Antimicrobial Potential of 5-(furan-2-yl)-1H-indole and its Analogs Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial activity of the compound 5-(furan-2-yl)-1H-indole against pathogenic bacteria. The following application notes and protocols are based on studies of structurally related furan-indole derivatives and general antimicrobial screening methodologies. These should serve as a guide for researchers interested in evaluating the antimicrobial properties of this compound.

Application Notes

Furan and indole scaffolds are prominent heterocyclic moieties in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including antimicrobial effects.[1] The combination of these two rings in a single molecule, such as this compound, presents an interesting scaffold for potential antimicrobial agents. While direct evidence for this specific compound is lacking, derivatives incorporating both furan and indole cores have demonstrated activity against various pathogenic bacteria.

Research into complex derivatives has shown that the introduction of additional pharmacophores to the furan-indole backbone can lead to significant antimicrobial properties. For instance, furan-derived chalcones and their subsequent pyrazoline derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.[2] Similarly, indole derivatives substituted with other heterocyclic rings like 1,2,4-triazole and 1,3,4-thiadiazole have shown a broad spectrum of activity.[3]

These findings suggest that the this compound core could serve as a valuable starting point for the development of novel antibacterial agents. The protocols outlined below provide a framework for the systematic evaluation of its antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Related Furan-Indole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various furan-containing and indole-containing compounds against selected pathogenic bacteria, as reported in the literature. This data illustrates the potential antimicrobial activity within this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Furan-Derived Chalcone and Pyrazoline Derivatives (µg/mL) [2]

CompoundStaphylococcus aureusEscherichia coliKlebsiella pneumoniae
Chalcone 2a 256512-
Chalcone 2b 256--
Chalcone 2c 2561024-
Pyrazoline 3a -Weak ActivityWeak Activity
Pyrazoline 3b -Weak ActivityWeak Activity
Pyrazoline 3c --Weak Activity

Note: '-' indicates data not reported or activity was not significant.

Table 2: Minimum Inhibitory Concentration (MIC) of Indole Derivatives Containing 1,2,4-Triazole and 1,3,4-Thiadiazole (µg/mL) [3]

Compound GroupStaphylococcus aureusMRSAEscherichia coliBacillus subtilisCandida albicansCandida krusei
Indole-Triazoles 3.125 - 503.125 - 503.125 - 503.125 - 503.125 - 503.125 - 50
Indole-Thiadiazoles 3.125 - 503.125 - 503.125 - 503.125 - 503.125 - 503.125 - 50

Note: The reported MIC values for these classes of compounds were within the range of 3.125-50 µg/mL against the tested microorganisms.

Experimental Protocols

The following are detailed protocols for common antimicrobial susceptibility tests that can be adapted to evaluate the activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving the compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well to achieve the highest desired concentration and mix well. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A row with a standard antibiotic in serial dilutions.

    • Negative Control (Growth Control): A well containing MHB and the bacterial inoculum without any test compound.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used.

    • Sterility Control: A well with MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound.[5]

Materials:

  • Test compound (this compound)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Positive control antibiotic solution

  • Solvent (e.g., DMSO)

Procedure:

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and swab the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into a well.

  • Controls:

    • Positive Control: Add a standard antibiotic solution to another well.

    • Negative Control: Add the solvent (e.g., DMSO) to a separate well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow_Antimicrobial_Screening cluster_preparation Preparation cluster_primary_screening Primary Screening cluster_quantitative_assay Quantitative Assay cluster_results Results Compound Test Compound (this compound) AgarWell Agar Well Diffusion Compound->AgarWell BrothDilution Broth Microdilution Compound->BrothDilution Bacteria Pathogenic Bacteria (e.g., S. aureus, E. coli) Bacteria->AgarWell Bacteria->BrothDilution Media Growth Media (MHB, MHA) Media->AgarWell Media->BrothDilution ZOI Zone of Inhibition (mm) AgarWell->ZOI MIC Minimum Inhibitory Concentration (µg/mL) BrothDilution->MIC

Caption: Workflow for antimicrobial activity screening.

Broth_Microdilution_Protocol start Start prep_plate Prepare 96-well plate with 100 µL MHB per well start->prep_plate add_compound Add compound to first well and perform serial dilutions prep_plate->add_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) add_compound->prep_inoculum inoculate Inoculate all wells with 100 µL of bacterial suspension prep_inoculum->inoculate controls Set up positive, negative, and solvent controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually determine the MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Protocol for broth microdilution MIC assay.

References

Application Notes and Protocols for the Analysis of 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-(furan-2-yl)-1H-indole in various matrices. The protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a heterocyclic compound containing both an indole and a furan moiety. Indole derivatives are a significant class of compounds with a wide range of biological activities, acting as precursors for many pharmaceuticals. The furan ring is also a common scaffold in medicinal chemistry. The accurate detection and quantification of this compound are crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

This document outlines two primary analytical methods for the determination of this compound:

  • High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS) : A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful method for the analysis of volatile and thermally stable compounds.

Analytical Methods

High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)

This method is suitable for the quantification of this compound in biological fluids (e.g., plasma, urine) and pharmaceutical formulations.

2.1.1. Experimental Protocol: HPLC-UV/MS

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC analysis.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm and 280 nm

Mass Spectrometry Conditions (Electrospray Ionization - Positive Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if a specific fragment ion is known.

2.1.2. Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC-UV/MS method.

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 90 - 110%
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its volatility and chromatographic behavior.

2.2.1. Experimental Protocol: GC-MS

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Range m/z 50-500

2.2.2. Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterResult
Linearity (r²) > 0.99
Range 10 - 2000 ng/mL
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional FinalSample Final Sample for Injection Extraction->FinalSample Derivatization->FinalSample HPLC HPLC System FinalSample->HPLC GC GC System FinalSample->GC Detector UV / Mass Spectrometer HPLC->Detector GC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General experimental workflow for analysis.

Hypothetical Signaling Pathway Involvement

Many indole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common mechanism for indole-based drugs.

signaling_pathway compound This compound Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis, Survival mtor->proliferation

Caption: Hypothetical kinase inhibition pathway.

Application Note: A Validated LC-MS/MS Method for the Quantification of Furan-Indole Derivatives in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key furan and indole derivatives in human plasma. These compounds, originating from metabolic pathways and environmental exposures, are of increasing interest due to their roles in various physiological and pathological processes. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note provides a comprehensive protocol, including sample preparation, LC-MS/MS parameters, and validation data, to aid researchers in the accurate measurement of these important analytes.

Introduction

Furan and indole derivatives are classes of heterocyclic compounds that play significant roles in biology. Indole derivatives, such as those originating from the tryptophan metabolism pathway, are crucial signaling molecules in host-microbiota interactions and are implicated in various diseases.[1][2] Furan derivatives, including furan fatty acids, are found in food and have been associated with both beneficial and detrimental health effects.[3][4] Given their diverse biological activities, the ability to accurately quantify these compounds in plasma is essential for understanding their physiological roles and for biomarker discovery. This application note presents a detailed protocol for a validated LC-MS/MS method suitable for the quantitative analysis of a panel of furan and indole derivatives in human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of furan and indole derivatives from plasma.

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of one of the target analytes in ACN)

  • Procedure:

    • To 100 µL of plasma, add 300 µL of ice-cold ACN containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments and analytes.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes (a single polarity may be sufficient depending on the target analytes).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimized for the specific mass spectrometer.

    • MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be determined by direct infusion and optimization.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for representative furan and indole derivatives.

Table 1: LC-MS/MS Parameters for Selected Furan and Indole Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Indole Derivatives
Tryptophan205.1188.115Positive
Kynurenine209.1192.118Positive
Indoxyl Sulfate212.0132.025Negative
Furan Derivatives
Furan Fatty Acid (11D3)321.2141.120Negative
Nitrofurantoin238.0152.022Negative

Table 2: Method Validation Summary for Quantification of Furan and Indole Derivatives in Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Indole Derivatives
Tryptophan10 - 50001095 - 105< 10> 90
Kynurenine1 - 500192 - 108< 12> 85
Indoxyl Sulfate5 - 1000590 - 110< 15> 88
Furan Derivatives
Furan Fatty Acid (11D3)0.5 - 1000.588 - 112< 15> 80
Nitrofurantoin1 - 200193 - 107< 10> 92

Visualizations

Signaling Pathways

Furan and indole derivatives are known to modulate various signaling pathways. The following diagrams illustrate the general schemes of the MAPK and PPAR signaling pathways, which can be influenced by these compounds.[5][6]

MAPK_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_nucleus_box Nucleus receptor Receptor ras Ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response PPAR_Signaling_Pathway ligand Furan/Indole Derivative (Ligand) ppar PPAR ligand->ppar complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE complex->ppre gene_transcription Target Gene Transcription ppre->gene_transcription biological_response Biological Response (Lipid Metabolism, Inflammation) gene_transcription->biological_response Experimental_Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing reporting Reporting data_processing->reporting

References

Application Notes: Molecular Docking of 5-(furan-2-yl)-1H-indole with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intracellular tyrosine kinase activity that plays a crucial role in regulating cellular processes like proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key factor in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[1][2] This makes EGFR a prominent target for the development of anticancer therapeutics.[3] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site are a major class of EGFR-targeted drugs.[3][4]

Indole and furan are heterocyclic scaffolds that are prevalent in medicinal chemistry and have shown promise in the design of EGFR inhibitors.[5][6] The compound 5-(furan-2-yl)-1H-indole incorporates both of these pharmacophores. Molecular docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[3] This technique is instrumental in drug discovery for screening virtual libraries, elucidating binding mechanisms, and guiding the optimization of lead compounds.

These notes provide a framework for conducting molecular docking studies of this compound with the EGFR kinase domain, outlining the principles, a hypothetical binding analysis, and a detailed protocol for researchers.

Principle of the Method

Molecular docking simulations predict the preferred conformation of a ligand when bound to a receptor and estimate the strength of the interaction, typically reported as a docking score or binding energy. The process involves preparing 3D structures of both the ligand and the receptor, defining a specific binding site on the receptor (e.g., the ATP-binding pocket), and then using a scoring algorithm to evaluate numerous possible binding poses. The results can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Hypothetical Binding Analysis

A molecular docking simulation of this compound into the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17) would be expected to show favorable binding.[7] The indole ring and furan moiety could engage in hydrophobic interactions with nonpolar residues in the active site. Furthermore, the nitrogen atom of the indole ring and the oxygen atom of the furan could act as hydrogen bond acceptors or donors with key residues in the hinge region, such as Met793, which is critical for stabilizing inhibitor binding.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, results from a molecular docking study of this compound against the EGFR kinase domain. These values are representative of a promising lead compound.

Compound NameDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues (EGFR)Interaction Type
This compound-8.5-8.9Met793, Leu718Hydrogen Bond, Hydrophobic
Lys745, Cys797Hydrophobic, van der Waals
Erlotinib (Reference)[7]-9.8-10.2Met793, Thr790Hydrogen Bond
Leu718, Gly796Hydrophobic

Visualizations

EGFR Signaling Pathway

The diagram below illustrates the major signaling cascades initiated by EGFR activation, including the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR GRB2 Grb2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC PLCg->PKC MEK MEK RAF->MEK ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription PKC->Transcription

Caption: EGFR signaling cascade leading to gene transcription.

Molecular Docking Workflow

This diagram outlines the sequential steps involved in a typical molecular docking protocol, from initial setup to final analysis.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Receptor Structure (e.g., PDB: 1M17) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand 3. Prepare Ligand (Generate 3D structure, minimize energy) Ligand->Grid Dock 5. Execute Docking (e.g., AutoDock Vina) Grid->Dock Analyze 6. Analyze Results (Binding Energy, Poses) Dock->Analyze Visualize 7. Visualize Interactions (Identify H-bonds, etc.) Analyze->Visualize

Caption: Standard workflow for molecular docking studies.

Protocols: Molecular Docking of this compound with EGFR

This protocol provides a step-by-step guide for performing a molecular docking study using widely available software.

1. Software and Hardware Requirements

  • Molecular Graphics Laboratory (MGL) Tools: Including AutoDock Tools (ADT) for preparing files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.[10]

  • A computer with sufficient processing power (multi-core CPU recommended).

2. Experimental Protocol

Step 2.1: Receptor Preparation

  • Download the EGFR Structure: Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is complexed with the inhibitor erlotinib.[7][11]

  • Clean the Protein: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands (e.g., erlotinib).

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Compute Charges: Calculate and assign Gasteiger charges to the protein atoms.

  • Save the Prepared Receptor: Save the processed protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2.2: Ligand Preparation

  • Generate Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and save it as a MOL or SDF file.

  • Create 3D Coordinates: Convert the 2D structure to a 3D structure using software like Open Babel or the builder function in PyMOL/Chimera.

  • Energy Minimization: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking: Open the minimized ligand file in ADT. Define the rotatable bonds and assign Gasteiger charges.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Step 2.3: Grid Generation (Defining the Binding Site)

  • Load the Prepared Receptor: Open the receptor PDBQT file in ADT.

  • Define the Grid Box: Center the grid box on the ATP-binding site. A reliable way to do this is to center it on the position of the co-crystallized ligand (erlotinib) from the original PDB file.[10]

  • Set Grid Dimensions: Ensure the grid box dimensions (e.g., 60 x 60 x 60 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Save the Grid Configuration: Save the grid parameters to a configuration file (e.g., conf.txt).

Step 2.4: Molecular Docking Execution

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Await Completion: The program will generate an output PDBQT file containing the predicted binding poses (usually 9) and their corresponding binding affinities (in kcal/mol), and a log file with the results.

Step 2.5: Analysis and Visualization of Results

  • Review Docking Scores: Open the log file to view the binding affinities for each predicted pose. The pose with the most negative score is considered the most favorable.

  • Visualize the Best Pose: Load the receptor PDBQT file and the docking output PDBQT file into a visualization tool like PyMOL or Chimera.

  • Analyze Interactions: Examine the top-ranked pose within the EGFR binding site. Identify and measure key interactions, such as:

    • Hydrogen bonds between the ligand and receptor residues (e.g., with the hinge region).

    • Hydrophobic interactions with nonpolar pockets.

  • Validation (Optional but Recommended): To validate the docking protocol, redock the co-crystallized ligand (erlotinib) into the binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å generally indicates a successful and reliable docking protocol.[11]

References

Application Notes and Protocols for the Functionalization of the Indole Nitrogen in 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the chemical modification of the indole nitrogen in 5-(furan-2-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols described herein cover N-alkylation, N-arylation, and N-acylation reactions, providing a versatile toolkit for the synthesis of a diverse range of N-functionalized indole derivatives.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. Functionalization of the indole nitrogen (N-1 position) is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. The introduction of various substituents at this position can influence factors such as receptor binding affinity, metabolic stability, and cell permeability. This compound represents a versatile starting material, combining the indole nucleus with a furan moiety, both of which are known to interact with various biological targets. This document outlines reliable and reproducible protocols for the N-functionalization of this specific indole derivative.

Synthesis of Starting Material: this compound

A reliable method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.[1]

Experimental Protocol: Synthesis of this compound

A mixture of 5-bromoindole (1.0 eq), furan-2-boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.12 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of 1,2-dimethoxyethane (DME) and water is heated at reflux for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

I. N-Alkylation of this compound

N-alkylation of the indole nitrogen is a common strategy to introduce lipophilic groups and modulate the steric and electronic properties of the molecule. A standard and effective method involves the deprotonation of the indole NH with a strong base followed by quenching with an alkyl halide.

Experimental Protocol: N-Benzylation of this compound

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 1-benzyl-5-(furan-2-yl)-1H-indole.

Quantitative Data for N-Alkylation of 5-Substituted Indoles

EntryIndole SubstrateAlkylating AgentBaseSolventTime (h)Yield (%)Reference
15-BromoindoleBenzyl bromideNaHDMF479[2]
25-Bromo-4-fluoro-2-methyl-1H-indoleAlkyl halideNaHDMF/THF2-24-[3]
35-(aminomethyl)indole (Boc-protected)Benzyl BromideNaHDMF4-[4]

II. N-Arylation of this compound

The introduction of an aryl group at the indole nitrogen can lead to compounds with interesting photophysical properties and biological activities. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are the most common methods for N-arylation.

Experimental Protocol: Copper-Catalyzed N-Arylation with Phenylboronic Acid

A mixture of this compound (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (1.0 eq), and triethylamine (2.0 eq) in dichloromethane is stirred at room temperature in the presence of air for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-phenyl-5-(furan-2-yl)-1H-indole.

Quantitative Data for N-Arylation of Indoles

EntryIndole SubstrateArylating AgentCatalystBaseSolventTime (h)Yield (%)Reference
1IndoleIodobenzeneCuI/DMEDAK₃PO₄Toluene2496[5]
2Indole4-IodotoluenePd₂(dba)₃ / LigandNaOtBuToluene2490[6]
3IndoleAryl HalideCu₂OK₃PO₄Ethanol0.67High[7]

III. N-Acylation of this compound

N-acylation introduces an electron-withdrawing acyl group, which can alter the electronic properties of the indole ring and serve as a handle for further functionalization. Direct acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using a coupling agent, are common approaches.

Experimental Protocol: N-Acetylation with Acetic Anhydride

To a solution of this compound (1.0 eq) in acetic anhydride is added a catalytic amount of sodium acetate. The mixture is heated at 100 °C for 2 hours. After cooling, the reaction mixture is poured into ice-water and stirred until a precipitate forms. The solid is collected by filtration, washed with water, and dried to give 1-acetyl-5-(furan-2-yl)-1H-indole. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for N-Acylation of Indoles

EntryIndole SubstrateAcylating AgentCatalyst/ReagentSolventTime (h)Yield (%)Reference
13-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene1262[8]
2IndoleAcetic AnhydrideAcetic AcidAcetic Anhydride/Acetic Acid24~60 (diacetylated)[9]
3Various AminesAcetonitrileAluminaAcetonitrile0.45Good[2]

Visualizations

experimental_workflow_synthesis start 5-Bromoindole + Furan-2-boronic acid reagents Pd(OAc)₂, PPh₃, Na₂CO₃ in DME/H₂O start->reagents 1. reaction Reflux, 12h reagents->reaction 2. workup Workup & Purification reaction->workup 3. product This compound workup->product 4.

Caption: Workflow for the synthesis of this compound.

experimental_workflow_n_alkylation start This compound deprotonation NaH in DMF, 0 °C start->deprotonation 1. alkylation Add Benzyl Bromide, RT, 4h deprotonation->alkylation 2. quench Quench with aq. NH₄Cl alkylation->quench 3. extraction Extraction & Purification quench->extraction 4. product 1-Benzyl-5-(furan-2-yl)-1H-indole extraction->product 5.

Caption: Workflow for the N-benzylation of this compound.

experimental_workflow_n_arylation start This compound + Phenylboronic Acid catalyst Cu(OAc)₂, Et₃N in DCM, RT, Air start->catalyst 1. reaction Stir for 24h catalyst->reaction 2. filtration Filter through Celite reaction->filtration 3. purification Purification filtration->purification 4. product 1-Phenyl-5-(furan-2-yl)-1H-indole purification->product 5.

Caption: Workflow for the copper-catalyzed N-arylation.

experimental_workflow_n_acylation start This compound reagents Acetic Anhydride, cat. NaOAc start->reagents 1. reaction Heat at 100 °C, 2h reagents->reaction 2. workup Pour into ice-water reaction->workup 3. isolation Filter and Dry workup->isolation 4. product 1-Acetyl-5-(furan-2-yl)-1H-indole isolation->product 5.

Caption: Workflow for the N-acetylation of this compound.

References

Application Notes & Protocols: Investigating 5-(furan-2-yl)-1H-indole as a Novel Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for a Furan-Indole Scaffold in Photodynamic Therapy

Photodynamic therapy (PDT) represents a clinically approved and minimally invasive treatment modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cytotoxicity, primarily for oncological applications.[1][2][3] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer employed.[2][4] An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-900 nm), a high triplet state quantum yield, efficient generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), and selective accumulation in target tissues with minimal dark toxicity.[2]

While established photosensitizers are often based on tetrapyrrolic macrocycles like porphyrins and chlorins, the exploration of novel scaffolds is essential for overcoming limitations such as complex synthesis and low water solubility.[2][5] The indole moiety, a prominent N-heterocycle, has emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[6][7] Its electron-rich nature and amenability to chemical modification make it an attractive core for designing new phototherapeutic agents.[8][9]

Similarly, the furan ring, another electron-rich heterocycle, possesses unique photochemical properties. Notably, furans can react with singlet oxygen, a characteristic that has been harnessed in synthetic chemistry and is being explored for therapeutic applications.[10][11][12] The conjugation of a furan moiety to an indole core in 5-(furan-2-yl)-1H-indole presents a compelling, albeit hypothetical, candidate for a novel photosensitizer. The extended π-conjugation between the two rings could potentially shift the absorption spectrum to longer wavelengths and facilitate the necessary photophysical processes for PDT, such as intersystem crossing to the triplet state.

This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of this compound as a potential photosensitizer for photodynamic therapy. The protocols outlined herein are based on established methodologies for the assessment of novel PDT agents.

II. Synthesis and Characterization of this compound

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a 5-haloindole derivative and a furan-2-ylboronic acid (or a stannane derivative).

Proposed Synthetic Protocol (Suzuki Coupling)
  • Starting Materials: 5-bromo-1H-indole, furan-2-ylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and a suitable base (e.g., sodium carbonate).

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-indole (1 equivalent) and furan-2-ylboronic acid (1.2 equivalents) in a solvent mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add sodium carbonate (2 equivalents), followed by palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

III. Photophysical and Photochemical Evaluation

The potential of a compound as a photosensitizer is dictated by its photophysical and photochemical properties. The following experiments are critical for the initial characterization of this compound.

A. Spectroscopic Analysis
  • UV-Visible Absorption Spectroscopy: Determine the absorption spectrum of the compound in various solvents (e.g., DMSO, ethanol, PBS) to identify the maximum absorption wavelength (λmax). A strong absorption in the red or near-infrared region is desirable for deeper tissue penetration of light.[2]

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum and quantum yield. A lower fluorescence quantum yield may indicate a higher efficiency of intersystem crossing to the triplet state, which is favorable for PDT.[13]

B. Singlet Oxygen Generation

The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂).[13][14] Its generation efficiency is a key parameter for a photosensitizer.

Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination:

  • Principle: This method relies on the chemical trapping of singlet oxygen by a probe, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂. The rate of DPBF bleaching is proportional to the rate of ¹O₂ generation.

  • Materials: this compound, DPBF, a reference photosensitizer with a known ΦΔ (e.g., methylene blue or rose bengal), and a suitable solvent (e.g., air-saturated acetonitrile or ethanol).

  • Procedure: a. Prepare solutions of the test compound and the reference photosensitizer with matched absorbance at the irradiation wavelength. b. To each solution, add DPBF and monitor its absorbance at its λmax (around 415 nm) over time while irradiating the sample with a light source at the photosensitizer's absorption maximum. c. The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where ΦΔ_ref is the quantum yield of the reference, k is the slope of the plot of DPBF absorbance vs. time, and I is the rate of light absorption.

IV. In Vitro Evaluation of Photodynamic Efficacy

In vitro studies using cancer cell lines are essential to assess the biological activity of the photosensitizer.

A. Cellular Uptake and Subcellular Localization

Efficient cellular uptake and localization in sensitive organelles are crucial for PDT efficacy.[15][16]

Experimental Workflow for Cellular Uptake and Localization

G cluster_0 Cell Culture cluster_1 Incubation with Photosensitizer cluster_2 Analysis seed_cells Seed cancer cells (e.g., HeLa, A549) in plates/dishes incubate Incubate cells with this compound at various concentrations and time points seed_cells->incubate wash Wash cells to remove excess compound incubate->wash flow_cytometry Flow Cytometry Analysis (Quantify mean fluorescence intensity for uptake) wash->flow_cytometry confocal_microscopy Confocal Microscopy (Visualize subcellular localization with organelle-specific dyes) wash->confocal_microscopy

Caption: Workflow for assessing cellular uptake and localization.

Protocol for Cellular Uptake by Flow Cytometry:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of this compound for different time periods (e.g., 2, 4, 8, 24 hours).

  • Harvesting: After incubation, wash the cells with PBS, detach them using trypsin, and resuspend in PBS.

  • Analysis: Analyze the cell suspension using a flow cytometer to quantify the intracellular fluorescence, which correlates with the amount of photosensitizer uptake.[15]

Protocol for Subcellular Localization by Confocal Microscopy:

  • Cell Culture: Grow cells on glass-bottom dishes.

  • Incubation: Treat the cells with this compound.

  • Staining: In the final 30 minutes of incubation, add organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).

  • Imaging: Wash the cells and acquire images using a confocal microscope. Co-localization of the photosensitizer's fluorescence with the organelle trackers will reveal its subcellular distribution.[8]

B. Phototoxicity and Dark Toxicity Assessment

The therapeutic effect of a photosensitizer is its light-induced toxicity, while its toxicity in the absence of light should be minimal.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in 96-well plates.

  • Incubation: Treat the cells with a range of concentrations of this compound for 24 hours.

  • Irradiation: For the phototoxicity assessment, expose the plates to a light source with a wavelength corresponding to the photosensitizer's absorption maximum. Keep a parallel set of plates in the dark to assess dark toxicity.

  • MTT Addition: After irradiation, incubate the cells for a further 24-48 hours. Then, add MTT solution to each well and incubate for 4 hours.

  • Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against concentration to determine the IC50 (half-maximal inhibitory concentration) for both light and dark conditions.[15]

Quantitative Data Summary Table (Hypothetical Data)

ParameterValue
λmax (in DMSO)450 nm
Molar Extinction Coefficient (ε)25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)0.15
Singlet Oxygen Quantum Yield (ΦΔ)0.40
IC50 (Phototoxicity, HeLa cells)5 µM
IC50 (Dark Toxicity, HeLa cells)> 100 µM

V. Mechanistic Insights

The photodynamic action of a photosensitizer can proceed through two main pathways, Type I and Type II, both of which result in the generation of ROS.[2][13]

Jablonski Diagram for Photosensitization

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Type II: Energy Transfer to ³O₂ → ¹O₂ T1->S0 Type I: Electron/Proton Transfer → Radicals

References

Application Notes and Protocols for Advanced NMR Techniques in the Structure Elucidation of Complex Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complex indole derivatives, a class of natural and synthetic compounds with significant biological activities, often present considerable challenges in structural elucidation due to their intricate, polycyclic, and stereochemically rich architectures. Severe proton signal overlap in ¹H NMR spectra is a common issue, obscuring crucial connectivity information.[1] Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable tools for unambiguously determining their planar structures, relative and absolute stereochemistry, and for analyzing complex mixtures. This document provides detailed application notes and experimental protocols for a suite of advanced NMR experiments tailored for the comprehensive structural analysis of these molecules.

Core 2D NMR Techniques for Planar Structure Determination: COSY, HSQC, and HMBC

Application Note

The foundational step in elucidating the structure of a novel indole derivative is the determination of its planar structure, or carbon-proton framework. A combination of three key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—is essential for this task.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] It is invaluable for piecing together spin systems, such as the protons on a substituted ethyl chain or within an aromatic ring system, even in regions of significant spectral overlap.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (or other heteroatoms like ¹⁵N) over a single bond.[2][3] By spreading proton signals across the much wider ¹³C chemical shift range, it effectively resolves overlap present in the 1D ¹H spectrum and definitively assigns protons to their corresponding carbons.[1] Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the complete molecular skeleton. HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[2][3] These "long-range" correlations are critical for connecting individual spin systems identified by COSY and for positioning quaternary carbons and heteroatoms within the structure.[4] For example, observing an HMBC correlation from the indole N-H proton to specific carbons can confirm the core structure.[5]

By systematically interpreting the data from these three experiments, researchers can piece together the molecular puzzle, connecting all atoms to build the complete planar structure of a complex indole derivative.

Experimental Workflow for Planar Structure Determination

G Workflow for Planar Structure Elucidation cluster_0 Data Acquisition cluster_1 Data Analysis & Integration cluster_2 Structure Assembly NMR_1D 1D ¹H & ¹³C NMR NMR_2D 2D NMR: COSY, HSQC, HMBC cosy_analysis Identify ¹H-¹H Spin Systems (COSY) NMR_2D->cosy_analysis hsqc_analysis Assign Protons to Attached Carbons (HSQC) fragments Define Structural Fragments cosy_analysis->fragments hmbc_analysis Connect Spin Systems & Quaternary Carbons (HMBC) hsqc_analysis->fragments connect_fragments Connect Fragments via HMBC hmbc_analysis->connect_fragments fragments->connect_fragments planar_structure Propose Planar Structure connect_fragments->planar_structure

Caption: Workflow for elucidating the planar structure of indole derivatives.

Protocol: Standard 2D NMR Experiment Suite (COSY, HSQC, HMBC)

This protocol outlines the general steps for acquiring standard gradient-selected 2D NMR spectra.

  • Sample Preparation: Dissolve 5-15 mg of the purified indole derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Ensure the solution is homogeneous. DMSO-d₆ can be particularly useful as it often allows for the observation of exchangeable N-H protons at low field (δH 10–11).[5][6]

  • Spectrometer Setup:

    • Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape on the 1D ¹H spectrum.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to determine the appropriate spectral widths for the 2D experiments.

    • Acquire a 1D ¹³C spectrum (e.g., with proton decoupling) to determine the carbon spectral width.

  • 2D Acquisition Parameters (General):

    • COSY (gCOSY):

      • Pulse Sequence: cosygpqf (or equivalent).

      • Spectral Width (F2 & F1): Set to cover all proton signals (e.g., 10-12 ppm).

      • Acquisition Time (aq): ~0.2-0.3 s.

      • Number of Scans (ns): 2-8 per increment.

      • Number of Increments (ni): 256-512 in the F1 dimension.

    • HSQC (gHSQC):

      • Pulse Sequence: hsqcedetgpsisp2.3 (or equivalent for multiplicity-edited).

      • Spectral Width (F2 - ¹H): Set to cover all proton signals.

      • Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-180 ppm).

      • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

      • Number of Scans (ns): 4-16 per increment.

      • Number of Increments (ni): 256.

    • HMBC (gHMBC):

      • Pulse Sequence: hmbcgplpndqf (or equivalent).

      • Spectral Widths: Same as HSQC.

      • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for ~8-10 Hz to observe typical 2- and 3-bond correlations.[7]

      • Number of Scans (ns): 16-64 per increment.

      • Number of Increments (ni): 256-512.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectra as needed (HMBC is often processed in magnitude mode).[1]

    • Calibrate the spectra using the residual solvent signals.

Data Summary: Typical Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and carbons in common indole alkaloid substructures.

Substructure/Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Indole Core
N-H8.0 - 11.5-Highly solvent-dependent; often broad.[7]
H-27.0 - 7.5120 - 140
H-36.5 - 7.0100 - 115
H-4 / H-77.5 - 8.0110 - 130
H-5 / H-67.0 - 7.3118 - 125
C-2-120 - 140
C-3-100 - 115Often has a high electron density.
C-3a / C-7a-125 - 140Bridgehead carbons.
Aliphatic Moieties
Aliphatic CH/CH₂/CH₃1.0 - 4.510 - 60Highly dependent on substitution and proximity to heteroatoms.
Carbonyls
Amide/Lactam C=O-165 - 180
Ester C=O-170 - 175

Stereochemistry Elucidation using NOESY and ROESY

Application Note

Once the planar structure is established, the next critical step is to determine the three-dimensional arrangement of atoms, or the relative stereochemistry. This is primarily achieved using through-space correlations detected by Nuclear Overhauser Effect (NOE) experiments.

  • NOESY (Nuclear Overhauser Enhancement Spectroscopy): This experiment detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.[8]

  • ROESY (Rotating-frame Overhauser Enhancement Spectroscopy): For medium-sized molecules like many indole alkaloids (MW ~500-2000 g/mol ), the standard NOE can be very weak or even zero, a phenomenon related to the molecular tumbling rate.[9][10] ROESY is an alternative experiment that circumvents this issue, providing a positive signal (ROE) for all molecular sizes.[8][10] This makes ROESY the method of choice for many complex natural products.[10] Additionally, in ROESY spectra, genuine ROE cross-peaks have an opposite phase to the diagonal peaks, which helps distinguish them from artifacts like chemical exchange or TOCSY transfers.[11][12]

By identifying key ROE correlations between protons on different stereocenters or across ring junctions, the relative configuration of the molecule can be confidently assigned.

Logical Flow for Stereochemistry Assignment

G Stereochemistry Assignment Logic roesy_acq Acquire 2D ROESY Spectrum identify_correlations Identify Key ROE Cross-Peaks roesy_acq->identify_correlations distance_constraints Translate ROEs to Distance Constraints (<5 Å) identify_correlations->distance_constraints refine_model Refine Model Based on ROE Constraints distance_constraints->refine_model molecular_model Build 3D Molecular Model molecular_model->refine_model assign_stereo Assign Relative Stereochemistry refine_model->assign_stereo

Caption: Logical workflow for determining relative stereochemistry using ROESY.

Protocol: 2D ROESY Experiment
  • Sample Preparation: Use the same sample as prepared for other 2D experiments. It is crucial to remove dissolved oxygen by bubbling an inert gas (e.g., argon) through the sample or by using the freeze-pump-thaw method, as paramagnetic oxygen can quench the ROE effect.[11]

  • Spectrometer Setup: Tune, lock, and shim as previously described.

  • Acquisition Parameters:

    • Pulse Sequence: roesyesgpph (or equivalent with spin-lock).

    • Spectral Widths (F2 & F1): Set to cover all proton signals.

    • Mixing Time (d8): This is a critical parameter. Start with a mixing time of 200-300 ms. A series of experiments with varying mixing times (e.g., 100, 200, 400, 600 ms) may be necessary to build up ROE curves for quantitative distance analysis.

    • Spin-lock Field Strength: Use a moderate spin-lock field to minimize TOCSY artifacts.

    • Number of Scans (ns): 16-64 per increment, as ROE signals can be weak.

    • Number of Increments (ni): 256-512.

  • Processing:

    • Process the data similarly to a COSY spectrum.

    • Careful phasing is required. In a phase-sensitive ROESY, genuine ROE cross-peaks should have the opposite phase (e.g., positive) compared to the diagonal peaks (negative).[11]

    • Analyze the spectrum for correlations between protons that are not directly J-coupled, indicating spatial proximity.

Data Summary: Example ROE Correlations

The following table illustrates how observed ROE correlations can be interpreted to deduce stereochemistry in a hypothetical complex indole alkaloid.

Observed ROE CorrelationInferred Spatial ProximityDeduced Stereochemical Relationship
H-5 ↔ H-14αH-5 and H-14α are on the same face of the molecule.Defines the relative orientation of two different rings.
H-9 ↔ H-11The substituents at C-9 and C-11 are cis to each other.Establishes the stereochemistry at two adjacent centers.
H-17 (CH₃) ↔ H-19The C-17 methyl group is close to H-19.Confirms the conformation of a side chain.
No ROE for H-9 ↔ H-12The substituents at C-9 and C-12 are likely trans.Lack of correlation can be as informative as its presence.

Analysis of Mixtures using Diffusion-Ordered Spectroscopy (DOSY)

Application Note

Often, indole derivatives are isolated from complex natural extracts or synthesized as part of a mixture. Diffusion-Ordered Spectroscopy (DOSY) is a powerful "NMR chromatography" technique that allows for the separation of NMR signals from different components in a mixture without physical separation.[13][14]

The experiment measures the translational diffusion coefficient of each molecule in solution. Larger molecules tumble more slowly and thus have smaller diffusion coefficients, while smaller molecules diffuse faster.[15] The result is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. All signals belonging to a single compound will align horizontally at the same diffusion coefficient value. This allows for the "virtual separation" of the components' spectra, which is invaluable for identifying known compounds in a mixture or guiding the purification of novel ones.[13][16] For mixtures of structurally similar isomers with very close diffusion coefficients, matrix-assisted DOSY (e.g., using SDS micelles) can be employed to enhance separation.[16][17]

Experimental Workflow for Mixture Analysis

G DOSY Workflow for Mixture Analysis sample Prepare Mixture Sample (e.g., Crude Extract) dosy_acq Acquire DOSY Data (Series of PFG-STE spectra) sample->dosy_acq processing Process Data to Generate 2D DOSY Spectrum dosy_acq->processing analysis Analyze Diffusion Dimension processing->analysis extract_spectra Extract 1D Spectra for Each Component analysis->extract_spectra identification Identify Components (Database comparison, etc.) extract_spectra->identification

Caption: Workflow for analyzing a mixture of indole derivatives using DOSY.

Protocol: 2D DOSY Experiment
  • Sample Preparation: Prepare the sample as for other experiments. The viscosity of the solvent will affect diffusion, so consistency is key.

  • Spectrometer Setup: Excellent temperature stability is critical for DOSY. Allow the sample to equilibrate in the spectrometer for at least 15-20 minutes before starting.

  • Acquisition Parameters:

    • Pulse Sequence: A stimulated echo (STE) sequence with pulsed field gradients is common (e.g., stebpgp1s19 on Bruker systems).

    • Diffusion Time (Δ or 'big delta'): 20-200 ms. This is the time allowed for diffusion to occur. Longer times are better for separating slow-diffusing species.

    • Gradient Pulse Duration (δ or 'little delta'): 1-4 ms.

    • Gradient Strength: The experiment is run as a pseudo-2D, acquiring a series of 1D spectra (16-32) with linearly or exponentially incremented gradient strengths, from ~2% to 95% of the maximum.

  • Processing:

    • Specialized software (available in most NMR processing packages) is used to process the data.

    • The software fits the decay of each signal's intensity as a function of gradient strength to the Stejskal-Tanner equation to calculate the diffusion coefficient (D).

    • The output is a 2D plot of chemical shift vs. log(D).

Data Summary: Example DOSY Results for a Mixture
CompoundMolecular Weight ( g/mol )Expected Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)Observation
Indole Alkaloid A4508.5All signals for A align at this D value.
Indole Alkaloid B (Dimer)9005.2Slower diffusion due to larger size.
Tryptamine (Precursor)16012.1Fastest diffusion, clearly separated.
Solvent (DMSO)78>15Not shown or at the top of the spectrum.

Quantitative Analysis using qNMR

Application Note

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance.[18] Unlike chromatographic techniques, qNMR does not require an identical reference standard for every analyte.[6][19] Provided that at least one signal for each compound of interest is well-resolved, the integral of that signal is directly proportional to the molar concentration of the analyte.

For complex indole derivatives, qNMR can be used to:

  • Determine the absolute purity of an isolated compound.

  • Simultaneously quantify multiple alkaloids in a crude extract or formulated product.[5][20]

  • Monitor reaction kinetics or degradation.

The method involves adding a known amount of an internal standard to the sample. By comparing the integrals of analyte signals to the integral of a signal from the internal standard, a precise concentration can be calculated. Key to a successful qNMR experiment is choosing appropriate, non-overlapping signals and ensuring complete spin-lattice relaxation between scans by using a long relaxation delay.[5]

Logical Flow for qNMR Analysis

G qNMR Analysis Workflow prep Accurately weigh analyte and internal standard (IS) dissolve Dissolve in deuterated solvent prep->dissolve acquire Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte signal (Ix) and IS signal (I_std) process->integrate calculate Calculate concentration/purity using the standard qNMR equation integrate->calculate result Report Quantitative Result calculate->result

Caption: A step-by-step workflow for performing quantitative NMR.

Protocol: Quantitative ¹H NMR (qNMR)
  • Preparation:

    • Accurately weigh a specific amount of the sample containing the indole derivative(s) (e.g., 3.0 mg).[6]

    • Accurately weigh a specific amount of a suitable internal standard (IS) (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one sharp, isolated signal in a clean region of the spectrum.

    • Dissolve both the sample and the IS in a known volume of deuterated solvent (e.g., 0.5 mL DMSO-d₆).[6]

  • Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified. A delay of 30-60 seconds is often sufficient.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.

  • Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

    • Perform meticulous manual phasing and baseline correction across the entire spectrum, especially around the signals to be integrated.

  • Calculation:

    • Carefully integrate the selected analyte signal (Iₓ) and the internal standard signal (Iₛₜₐ).

    • Calculate the purity or concentration using the formula: Purity (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ Where: N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Data Summary: qNMR Method Validation

The following table shows typical validation parameters for a qNMR method for indole alkaloids.[6][20]

ParameterTypical Value/Result
Linearity (R²)> 0.999
Concentration Range25–400 µg/mL
Limit of Quantification (LOQ)25 µg/mL
Precision (RSD%)< 2.5%
Accuracy (Relative Error)< ±5.0%

References

Troubleshooting & Optimization

"troubleshooting low yield in the synthesis of 5-(furan-2-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-(furan-2-yl)-1H-indole. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction between a 5-haloindole (typically 5-bromoindole) and a furan-2-boronic acid derivative.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of 5-bromoindole with 2-furanylboronic acid is resulting in a low yield or failing completely. What are the most common causes?

A1: Low yields in this specific coupling are often attributed to several factors:

  • Issues with the Indole Substrate: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, leading to side reactions.[1][2]

  • Catalyst Deactivation: The palladium catalyst may be sensitive to oxygen or impurities, leading to reduced activity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may not be optimized for your specific substrates.[2]

  • Boronic Acid Instability: Furan-2-boronic acid can be prone to degradation, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom.[2]

Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I prevent this?

A2: Debromination is a common side reaction when using 5-bromoindole.[2] The most effective strategy to minimize this is to protect the indole nitrogen. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[2] Protecting the nitrogen with a group like tert-Butoxycarbonyl (Boc) prevents this issue, leading to cleaner reactions and higher yields.[2]

Q3: My TLC plate shows multiple spots in addition to my desired product. What are the likely side products and how can I minimize them?

A3: Besides debromination, several other side reactions can diminish your yield:

  • Homocoupling: This occurs when two molecules of the furan-2-boronic acid couple together. This is often promoted by the presence of oxygen or high catalyst loadings. To minimize this, ensure your reaction is thoroughly degassed and consider slightly reducing the catalyst loading.[2]

  • Protodeboronation: This is the loss of the boronic acid group from the furan ring, replacing it with a hydrogen atom, often from residual water in the reaction. Using fresh, high-quality boronic acid or its pinacol ester derivative can help suppress this side reaction.[2]

Q4: Is it necessary to protect the indole nitrogen? If so, which protecting group is best?

A4: While some Suzuki couplings with indoles can proceed without N-protection, for 5-bromoindole it is highly recommended to improve yield and minimize side reactions.[1][2] The tert-Butoxycarbonyl (Boc) group is a common and effective choice as it is easily introduced and can be removed under relatively mild acidic conditions.[2]

Q5: How should I purify the final product, this compound?

A5: The most common method for purifying this compound is column chromatography on silica gel.[2] A solvent system such as a gradient of hexanes and ethyl acetate is often effective.[1] Recrystallization from a suitable solvent mixture, like methanol and water, can also be an effective purification method for indole derivatives.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure all solvents are rigorously degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Degraded Boronic Acid Use fresh furan-2-boronic acid or consider using its more stable pinacol ester derivative.
Interference from Indole N-H Protect the 5-bromoindole with a suitable protecting group, such as a Boc group, prior to the coupling reaction.[2]
Suboptimal Base The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. An aqueous solution of the base is typically used.[3]
Incorrect Solvent System A mixture of an organic solvent and water is usually necessary to dissolve both the organic substrates and the inorganic base. Common systems include 1,4-dioxane/water or THF/water.[2]
Insufficient Temperature Most Suzuki-Miyaura couplings require heating. If the reaction is sluggish, consider increasing the temperature, typically in the range of 80-110 °C.[4]
Issue 2: Presence of Significant Side Products (Debromination, Homocoupling)
Potential Cause Recommended Solution
Unprotected Indole N-H As the primary cause of debromination, protect the indole nitrogen with a Boc group.[2]
Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. This will minimize both catalyst deactivation and homocoupling of the boronic acid.[2]
High Catalyst Loading While sufficient catalyst is necessary, excessive amounts can sometimes promote side reactions like homocoupling. Consider reducing the catalyst loading to 1-3 mol%.[2]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a protected 5-bromoindole with an arylboronic acid. Yields can vary significantly based on the specific substrates and optimization of these parameters.

Parameter Typical Range Starting Condition Notes
Palladium Catalyst 1-5 mol %Pd(dppf)Cl₂ (3 mol %)Pd(dppf)Cl₂ is often effective for heteroaromatic couplings. Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a phosphine ligand like SPhos.[3]
Ligand 1-2 eq. to Pd-For catalysts like Pd(OAc)₂, an external ligand is required. Buchwald ligands (e.g., SPhos, XPhos) are often robust choices.
Base 2-3 equivalentsK₂CO₃ (2 equivalents)K₃PO₄ and Cs₂CO₃ are also commonly used and can sometimes give superior results.[3]
Solvent System 4:1 to 10:1 organic/water1,4-Dioxane/H₂O (4:1)Other suitable organic solvents include THF and DMF. The aqueous component is crucial for dissolving the base.[2][5]
Temperature 80-120 °C90 °CHigher temperatures can increase reaction rates but may also lead to decomposition.[4]
Concentration 0.1 - 0.5 M0.1 M
Yield Variable>80% (reported for similar systems)Highly dependent on substrate and optimization.

Experimental Protocols

Protocol 1: N-Boc Protection of 5-Bromoindole
  • Preparation: To a solution of 5-bromoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield N-Boc-5-bromoindole.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole and 2-furanylboronic acid
  • Reaction Setup: In an oven-dried Schlenk flask, combine N-Boc-5-bromoindole (1.0 equiv), 2-furanylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe to achieve a concentration of approximately 0.1 M.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-5-(furan-2-yl)-1H-indole.[2]

Protocol 3: N-Boc Deprotection of this compound
  • Reaction Setup: Dissolve the N-Boc protected product in a suitable solvent such as dichloromethane (DCM) or methanol.[4][6]

  • Acid Addition: Add an acid such as trifluoroacetic acid (TFA) in DCM or oxalyl chloride in methanol at room temperature.[4][6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[4]

  • Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 + Base PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield of This compound check_protection Is the indole N-H protected? start->check_protection protect_N Protect indole nitrogen (e.g., with Boc group) check_protection->protect_N No check_catalyst Are reagents and catalyst of good quality and reaction degassed? check_protection->check_catalyst Yes protect_N->check_catalyst replace_reagents Use fresh reagents, robust catalyst, and ensure inert atmosphere. check_catalyst->replace_reagents No optimize_conditions Screen reaction parameters: - Base (K₂CO₃, K₃PO₄, Cs₂CO₃) - Solvent (Dioxane/H₂O, THF/H₂O) - Temperature (80-110 °C) check_catalyst->optimize_conditions Yes replace_reagents->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis_Pathway Start 5-Bromoindole Protection N-Boc Protection (Boc₂O, DMAP) Start->Protection ProtectedIndole N-Boc-5-bromoindole Protection->ProtectedIndole Suzuki Suzuki Coupling (2-Furanylboronic acid, Pd catalyst, Base) ProtectedIndole->Suzuki CoupledProduct N-Boc-5-(furan-2-yl)-1H-indole Suzuki->CoupledProduct Deprotection N-Boc Deprotection (TFA or other acid) CoupledProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Overall synthetic pathway for this compound.

References

"optimization of reaction conditions for N-alkylation of 5-(furan-2-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 5-(furan-2-yl)-1H-indole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and efficient experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the indole nitrogen. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low. 4. Presence of moisture in reagents or solvent.1. Use a stronger base (e.g., NaH) and ensure a sufficient excess (1.1-1.5 equivalents). Allow adequate time for deprotonation before adding the alkylating agent. 2. Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of potassium iodide (KI) to promote the reaction.[1] 3. Gradually increase the reaction temperature. For some systems, heating to 80°C can drive the reaction to completion. 4. Use anhydrous solvents and flame-dry glassware. Ensure all reagents are dry.[1]
Formation of C3-Alkylated Byproduct 1. The C3 position of the indole ring is nucleophilic and can compete with the nitrogen for alkylation. 2. Incomplete deprotonation of the indole nitrogen allows the neutral indole to react at the C3 position.[1] 3. The reaction temperature may favor the kinetic C3-alkylation product.1. Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to favor N-alkylation.[1] 2. Ensure complete deprotonation by using a sufficient excess of a strong base and allowing for adequate reaction time before adding the electrophile. 3. Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.
Formation of Dialkylated Products 1. Use of a large excess of the alkylating agent. 2. High reactivity of the alkylating agent.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] 2. Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[2]
Reaction is Sluggish or Stalls 1. Poor solubility of the indole or its corresponding salt. 2. The alkylating agent is not reactive enough under the current conditions.1. Ensure the use of a suitable solvent that can dissolve the indole and its anionic form. DMF is often a good choice for this reason. 2. Consider switching to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide) or increasing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of an indole?

A1: The N-alkylation of an indole is typically a two-step process. First, a base is used to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolide anion.[3] This anion then acts as a nucleophile and attacks the electrophilic alkylating agent in an SN2 reaction, forming the N-alkylated indole product.[3]

Q2: Which base and solvent combination is most effective for the N-alkylation of this compound?

A2: A common and highly effective combination is sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, while DMF and THF are excellent at solvating the resulting indolide anion.[5]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q4: Are there alternative methods for N-alkylation if my substrate is sensitive to strong bases?

A4: Yes, several alternative methods exist for base-sensitive substrates. These include the Mitsunobu reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate, and various transition-metal-catalyzed reactions.[6][7] Reductive amination using an aldehyde in the presence of a reducing agent is another mild alternative.[8]

Q5: What is the best way to purify the final N-alkylated product?

A5: After quenching the reaction and performing an aqueous workup, the crude product is typically purified by flash column chromatography on silica gel.[5] The appropriate solvent system for the chromatography can be determined by TLC analysis.

Experimental Protocol: N-Alkylation of this compound using NaH

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide using sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard, flame-dried glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add the alkyl halide (1.05 eq.) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Indole in Anhydrous DMF cool1 Cool to 0 °C start->cool1 add_base Add NaH cool1->add_base stir Stir and Warm to RT add_base->stir cool2 Cool to 0 °C stir->cool2 add_alkyl_halide Add Alkyl Halide cool2->add_alkyl_halide react Stir at RT & Monitor by TLC add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Pure N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack indole Indole (R-NH) indolide Indolide Anion (R-N⁻) indole->indolide + B: base Base (B:) conj_acid Conjugate Acid (BH⁺) indolide2 Indolide Anion (R-N⁻) product N-Alkylated Indole (R-N-R') indolide2->product + R'-X alkyl_halide Alkyl Halide (R'-X) halide Halide Ion (X⁻)

Caption: General mechanism of indole N-alkylation.

References

"side product formation in the Fischer indole synthesis of furan-substituted indoles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of furan-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side product formation in this specific application of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Fischer indole synthesis of furan-substituted indoles?

A1: The most commonly reported side products include:

  • Pyrazole derivatives: A significant side product, particularly when using precursors like ethyl α-(phenylhydrazono)furan-2-propionates, is the formation of pyrazoles through a novel ring closure-opening sequence.[1][2]

  • Products of Furan Ring Degradation: The acidic conditions of the Fischer indole synthesis can lead to the degradation of the furan ring. This can result in a complex mixture of byproducts.[3][4] The furan ring is known to be sensitive to low pH, which can cause acid-catalyzed ring opening.[3]

  • Regioisomers: When using unsymmetrical furan-based ketones, a mixture of two regioisomeric indoles can be formed.

  • Polymeric Materials: Under harsh acidic conditions and elevated temperatures, polymerization of starting materials and products can occur, leading to intractable tars and reduced yields.

Q2: What is the mechanism behind the formation of pyrazole side products?

A2: The formation of pyrazole derivatives from ethyl α-(phenylhydrazono)furan-2-propionates involves a unique acid-catalyzed rearrangement. While the detailed mechanism is complex, it is understood to proceed through a ring-closure of the hydrazone onto the furan ring, followed by a ring-opening of the furan moiety to form the pyrazole core. This pathway competes with the standard[3][3]-sigmatropic rearrangement required for indole formation.

Q3: How does the choice of acid catalyst influence side product formation?

A3: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[5][6] Stronger acids and higher concentrations can increase the rate of furan ring degradation. The choice of acid can also influence the regioselectivity of the reaction with unsymmetrical ketones. For the specific case of pyrazole formation, the nature of the acid catalyst can affect the relative rates of the competing indole and pyrazole formation pathways.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Furan-Substituted Indole with Concurrent Formation of an Unexpected Side Product.

Possible Cause: Formation of a pyrazole derivative as the major product.

Troubleshooting Steps:

  • Confirm the Side Product's Identity:

    • Isolate the main byproduct using column chromatography.

    • Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR). Key indicators for a pyrazole structure include characteristic signals in the NMR spectra for the pyrazole ring protons and carbons.[7][8][9]

  • Optimize Reaction Conditions to Favor Indole Formation:

    • Catalyst Screening: If a strong Brønsted acid like PPA was used, consider switching to a milder Lewis acid such as ZnCl₂ or a weaker Brønsted acid like acetic acid.

    • Temperature Control: Lower the reaction temperature. The pyrazole formation may have a higher activation energy and be favored at elevated temperatures. Monitor the reaction progress by TLC at different temperatures to find the optimal balance between reaction rate and selectivity.

    • Solvent Modification: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, acetic acid, or toluene, to see how it affects the product distribution.

Problem 2: The Reaction Mixture Turns Dark, and a Complex Mixture of Products is Observed on TLC.

Possible Cause: Acid-catalyzed degradation of the furan ring.

Troubleshooting Steps:

  • Reduce Acidity:

    • Use a lower concentration of the acid catalyst.

    • Consider using a milder acid. For example, if sulfuric acid is being used, try switching to p-toluenesulfonic acid or even acetic acid.

  • Lower the Reaction Temperature: Furan degradation is often accelerated at higher temperatures. Running the reaction at the lowest temperature necessary for indole formation can minimize decomposition.

  • Decrease Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further degradation of the product.

  • Use of a Co-solvent: In some cases, using a co-solvent can help to moderate the reaction and reduce decomposition.

Data on Side Product Formation

Currently, specific quantitative data comparing the yields of furan-substituted indoles and their corresponding pyrazole side products under various conditions is not widely available in the literature. Researchers encountering this issue are encouraged to perform their own optimization studies. A suggested experimental matrix is provided below.

CatalystTemperature (°C)SolventYield of Indole (%)Yield of Pyrazole (%)Other Side Products (%)
PPA120None
PPA100None
ZnCl₂100Toluene
ZnCl₂80Toluene
p-TsOH110Ethanol
Acetic Acid117 (reflux)None

Users are encouraged to fill in this table with their experimental results to build a more comprehensive understanding of this reaction.

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis of a Furan-Substituted Indole
  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the furan-based ketone or aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add the phenylhydrazine (1 equivalent) dropwise.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting carbonyl compound is consumed.

    • Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol.

  • Indolization:

    • In a separate flask, place the acid catalyst (e.g., polyphosphoric acid or zinc chloride, typically in excess by weight).

    • Heat the catalyst to the desired reaction temperature (e.g., 100-140 °C).

    • Carefully add the dried hydrazone in portions to the hot catalyst with vigorous stirring.

    • Maintain the temperature and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Pyrazole Formation

To minimize the formation of pyrazole side products, a careful optimization of the indolization step is necessary.

  • Catalyst and Temperature Screening:

    • Set up several small-scale reactions in parallel using different acid catalysts (e.g., PPA, ZnCl₂, p-TsOH, Amberlyst-15).

    • For each catalyst, run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

    • Monitor each reaction by TLC, taking aliquots at regular intervals.

    • Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the desired indole to the pyrazole side product.

  • Solvent Effects:

    • Once a promising catalyst and temperature combination is identified, investigate the effect of the solvent.

    • Run the reaction in different solvents of varying polarity (e.g., toluene, dioxane, ethanol, acetic acid).

    • Analyze the product ratios as described above to identify the optimal solvent for maximizing the yield of the furan-substituted indole.

Visualizations

Fischer_Indole_vs_Pyrazole_Formation cluster_start Starting Materials cluster_reaction Acid-Catalyzed Conditions cluster_pathways Competing Pathways cluster_products Products Furan-Hydrazone Furan-Substituted Phenylhydrazone Protonation Protonation Furan-Hydrazone->Protonation Indole_Pathway [3,3]-Sigmatropic Rearrangement Protonation->Indole_Pathway Standard Pathway Pyrazole_Pathway Ring Closure-Opening (Furan Ring) Protonation->Pyrazole_Pathway Side Reaction Indole Furan-Substituted Indole (Desired) Indole_Pathway->Indole Pyrazole Pyrazole Side Product Pyrazole_Pathway->Pyrazole

Caption: Competing pathways in the Fischer synthesis of furan-substituted indoles.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Identify_Product Isolate and Characterize Major Byproduct Start->Identify_Product Is_It_Pyrazole Is the Byproduct a Pyrazole? Identify_Product->Is_It_Pyrazole Optimize_for_Indole Optimize Conditions: - Milder Acid - Lower Temperature - Different Solvent Is_It_Pyrazole->Optimize_for_Indole Yes Is_It_Degradation Is it a Complex Mixture (Dark Color)? Is_It_Pyrazole->Is_It_Degradation No End Improved Yield of Desired Indole Optimize_for_Indole->End Minimize_Degradation Optimize Conditions: - Lower Acid Conc. - Lower Temperature - Shorter Time Is_It_Degradation->Minimize_Degradation Yes Other_Side_Product Investigate Other Possible Side Reactions Is_It_Degradation->Other_Side_Product No Minimize_Degradation->End

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Improving the Regioselectivity of Functionalizing the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced strategies in indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity in the modification of the indole scaffold. The indole nucleus is a cornerstone of numerous pharmaceuticals and natural products, yet controlling its functionalization at specific positions remains a significant synthetic challenge.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the lab. We will explore the underlying mechanistic principles that govern regioselectivity and offer practical, field-proven solutions to steer your reactions toward the desired outcome.

Part 1: Troubleshooting Guides

This section is dedicated to resolving specific experimental challenges in a question-and-answer format.

Scenario 1: Poor C2/C3 Selectivity in Electrophilic Aromatic Substitution

Question: My electrophilic substitution on an N-H indole is exclusively yielding the C3-functionalized product, but my target requires C2 functionalization. How can I reverse this selectivity?

Answer: This is a classic challenge rooted in the inherent electronic properties of the indole ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack because the resulting cationic intermediate (σ-complex) effectively delocalizes the positive charge onto the nitrogen without disrupting the aromaticity of the benzene ring.[4][5][6] Direct electrophilic substitution at C2 is energetically less favorable as it involves an intermediate that perturbs the benzene ring's aromaticity.[7]

Troubleshooting Strategies:

  • Blocking the C3 Position: The most straightforward approach is to use an indole derivative where the C3 position is already substituted. With the most reactive site occupied, electrophilic attack is often redirected to the C2 position.[4][7]

  • Nitrogen-Directed C-H Activation: Employing a directing group on the indole nitrogen is a powerful strategy to achieve C2 selectivity. These groups can facilitate metalation at the C2 position, overriding the intrinsic C3 preference.

    • Mechanism: The directing group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium, or Cobalt), forming a metallacycle that positions the metal in proximity to the C2-H bond, leading to selective C-H activation and subsequent functionalization.[8][9][10]

    • Common Directing Groups: Removable groups like pivaloyl, sulfonyl, amides, and N-pyrimidinyl have proven effective for directing C2 functionalization.[4][10][11][12] The choice of directing group and catalyst system is crucial and often substrate-dependent.[13]

  • Catalyst and Ligand Control: In some transition-metal-catalyzed reactions, the choice of ligand can switch the regioselectivity. For instance, in palladium-catalyzed oxidative arylations of N-(phenylsulfonyl)indoles, "ligand-free" conditions can favor C2 arylation, while the addition of ligands like 4,5-diazafluoren-9-one can switch the selectivity to the C3 position.[14]

Scenario 2: Difficulty in Functionalizing the Indole Benzene Ring (C4-C7)

Question: I am struggling to introduce substituents on the benzene portion of the indole (C4, C5, C6, or C7). My attempts at functionalization either fail or result in modification of the pyrrole ring. What strategies can I employ?

Answer: Functionalizing the benzene core of an indole is considerably more challenging than modifying the C2 or C3 positions due to the lower reactivity of the C-H bonds on the benzenoid ring.[1][2][3][15][16] Achieving regioselectivity at these positions almost exclusively relies on directing group strategies coupled with transition-metal catalysis.

Troubleshooting Strategies:

  • Directing Groups for C4-C7 Functionalization: The key is to install a directing group that can form a stable metallacycle to deliver the catalyst to the desired C-H bond.

    • C4 and C5 Functionalization: Installing a pivaloyl group at the C3 position can direct the arylation to the C4 and C5 positions.[1][2][3] Iridium-catalyzed heteroarylation has been shown to be regioselectively tuned between C2 and C4 by the choice of oxidant and reaction conditions.[17]

    • C6 and C7 Functionalization: Placing a directing group on the indole nitrogen is the most common approach. For example, an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position.[1][2][3]

    • Transient Directing Groups: The use of transient directing groups, such as glycine, in palladium-catalyzed C4 arylation offers an advantage by avoiding separate steps for installation and removal of the directing group.[18]

  • Metal-Free Borylation: A metal-free approach for C7 and C4 functionalization involves chelation-assisted C-H borylation using BBr₃. A pivaloyl group at the N1 or C3 position can direct borylation to the C7 or C4 position, respectively. The resulting boronic esters are versatile intermediates for further transformations.[1][2]

  • Reaction Condition Optimization: For these challenging transformations, meticulous optimization of the catalyst, ligand, solvent, temperature, and additives is critical. The subtle interplay of these factors often determines the success and regioselectivity of the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of indole so reactive towards electrophiles?

A1: The high reactivity of the C3 position is due to the electronic nature of the pyrrole ring fused to the benzene ring. The lone pair of electrons on the nitrogen atom is part of the aromatic system, and it enhances the electron density of the pyrrole ring, particularly at the C3 position. Electrophilic attack at C3 proceeds through a more stable cationic intermediate where the positive charge is delocalized over the nitrogen and C2 atoms without disrupting the aromaticity of the benzene ring, making this pathway kinetically and thermodynamically favorable.[4][7]

Q2: How does the N-protecting group on indole influence regioselectivity?

A2: The N-protecting group has a profound impact on regioselectivity through both steric and electronic effects.

  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the nucleophilicity of the entire indole ring, particularly the C3 position.[19] This can sometimes allow for functionalization at other positions or prevent unwanted side reactions like polymerization.[20]

  • Directing Effects: As discussed in the troubleshooting section, many N-substituted groups can act as directing groups in metal-catalyzed C-H activation, steering functionalization to positions that are otherwise unreactive, such as C2 and C7.[4][9]

  • Steric Hindrance: Bulky N-protecting groups can sterically hinder the C2 and C7 positions, influencing the regiochemical outcome of a reaction.

Q3: What are the most common side reactions in indole functionalization and how can they be minimized?

A3: Common side reactions include:

  • Dimerization/Polymerization: Indoles, especially N-H indoles, are susceptible to acid-catalyzed dimerization and polymerization.[20] This can be minimized by using N-protected indoles, carefully controlling the reaction pH, and maintaining low temperatures.

  • Lack of Regioselectivity: As this guide details, obtaining a mixture of regioisomers is a frequent problem. Strategies to enhance selectivity include the use of directing groups, catalyst control, and optimization of reaction conditions.[20]

  • N-Functionalization: For N-H indoles, competitive reaction at the nitrogen atom can occur. This can be avoided by using N-protected indoles or by choosing reaction conditions that favor C-H functionalization.[21][22][23]

Q4: Can you provide a general logic for choosing a strategy for site-selective C-H functionalization?

A4: A general decision-making workflow can be visualized as follows:

G start Desired Functionalization Site? c3 C3 Position start->c3 Is it C3? c2 C2 Position start->c2 Is it C2? c4_c7 C4-C7 Positions start->c4_c7 Is it C4-C7? c3_strat Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Vilsmeier-Haack). Generally the default pathway. c3->c3_strat c2_check Is C3 Blocked? c2->c2_check c4_c7_strat Directing Group Strategy is Essential. - N-Directing Group for C7/C6 - C3-Directing Group for C4/C5 c4_c7->c4_c7_strat c2_blocked_yes Electrophilic Substitution can be directed to C2. c2_check->c2_blocked_yes Yes c2_blocked_no Use N-Directing Group with Transition Metal Catalyst (Pd, Rh, Ir, Co). c2_check->c2_blocked_no No protocol1 Standard Electrophilic Substitution Protocol c2_blocked_yes->protocol1 Proceed protocol2 Directed C-H Activation Protocol c2_blocked_no->protocol2 Proceed protocol3 Benzene Ring C-H Activation Protocol c4_c7_strat->protocol3 Proceed

Caption: Logic for Site-Selective C-H Functionalization of Indoles.

Part 3: Data & Protocols

Table 1: Comparison of Conditions for Regioselective Arylation of Indoles
Target PositionStrategyCatalyst/ReagentDirecting Group (DG)Typical ConditionsSelectivityReference
C2 N-DG C-H Activation[IrCpCl₂]₂ / AgNTf₂C3-Carboxamide90°C, Cl(CH₂)₂ClExclusive C2[24]
C2 N-DG C-H ActivationPd(OAc)₂ / LigandN-Pyrimidyl100-120°C, SolventHigh C2[10]
C3 Catalyst ControlPd(OTs)₂ / LigandN-SO₂PhO₂, 100°C, AcOH>10:1 C3:C2[14]
C4 C3-DG C-H Activation[IrCpCl₂]₂ / Ag₂OC3-Pivaloyl120°C, DioxaneHigh C4[17]
C7 N-DG C-H ActivationPd(OAc)₂ / LigandN-P(O)tBu₂100-140°C, SolventHigh C7[1][2]
C7 Metal-Free BorylationBBr₃N-PivaloylRT, CH₂Cl₂Selective C7[1][2]
Experimental Protocols

Protocol 1: General Procedure for N-Pivaloyl Directed C7-Arylation of Indole

This protocol is a general guideline and requires optimization for specific substrates and coupling partners.

  • Indole Protection: To a solution of the starting indole (1.0 equiv) in an appropriate solvent (e.g., THF, DCM), add a base (e.g., NaH, 1.2 equiv) portion-wise at 0 °C. Stir for 30 minutes, then add pivaloyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up with aqueous NH₄Cl and extract with an organic solvent. Purify the N-pivaloyl indole by column chromatography.

  • C-H Arylation: To an oven-dried reaction vessel, add the N-pivaloyl indole (1.0 equiv), the aryl halide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Reaction Execution: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., Toluene, Dioxane, or DMA). Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C7-arylated indole.

  • Deprotection (if required): The pivaloyl group can be removed under basic conditions (e.g., NaOH or K₂CO₃ in MeOH/H₂O) to yield the free N-H indole.

References

Technical Support Center: Purification of Polar Furan-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of polar furan-indole compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar furan-indole compounds.

Chromatography Issues

ProblemPotential CausesTroubleshooting Steps
Peak Tailing / Streaking on TLC/Column [1][2]Strong interaction between basic indole nitrogen or other polar groups and acidic silanol groups on the silica surface.[1]Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a small amount of ammonia into the mobile phase to neutralize acidic sites on the silica gel.[1][3] Use High-Purity Column: Employ high-purity, end-capped columns with fewer residual silanol groups.[1] Adjust Mobile Phase pH: Use a buffer to control the pH, ensuring the analyte is in a single ionic form.[1] Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a bonded phase (e.g., amino- or cyano-bonded silica).[3]
Low Recovery of Compound [1][4]Irreversible Adsorption: Highly polar functional groups bind strongly to the silica gel.[4] Compound Degradation: The acidic nature of silica gel can cause degradation of sensitive furan or indole rings.[1][4][5] Compound Volatility: Low molecular weight compounds may be lost during solvent evaporation.[4] Dilute Fractions: The compound may be eluting in very dilute fractions that are difficult to detect.[1][5]Deactivate Silica Gel: Pre-treat the column with a mobile phase containing a base (e.g., triethylamine).[1] Dry Loading: For highly polar compounds, pre-adsorb the crude material onto a small amount of silica and load it onto the column as a dry powder.[4] Concentrate Fractions: Before analysis (TLC/HPLC), concentrate the fractions to ensure the product hasn't been missed.[1][5] Careful Evaporation: Use a rotary evaporator at a lower bath temperature and carefully control the vacuum.[4]
Compound Not Eluting (Stuck on Column) [5]The chosen mobile phase is not polar enough to elute the highly polar compound.[4]Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, switch from hexane/ethyl acetate to a stronger system like dichloromethane/methanol.[4] Use a More Aggressive Solvent System: For very polar compounds, systems containing methanol with 1-10% ammonium hydroxide can be effective.[5]
Co-elution with Impurities [1]The high polarity of the target compound is similar to that of polar impurities.[1]Optimize the Gradient: Use a shallower elution gradient to improve resolution. Change Chromatographic Mode: If RP-HPLC fails, switch to an orthogonal technique like HILIC to achieve a different separation profile. Modify Mobile Phase: Adjusting the pH or using different solvent combinations can alter selectivity.

Crystallization Issues

ProblemPotential CausesTroubleshooting Steps
Compound "Oiling Out" Instead of Crystallizing [1][6]The solvent is too nonpolar for the highly polar compound.[1] The solution is supersaturated or cooling too quickly.[1][6] Impurities are inhibiting crystal formation.[1]Use a More Polar Solvent: Try a more polar solvent or a solvent mixture.[1] Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6] Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1] Further Purification: If impurities are the issue, an additional chromatographic step may be necessary before crystallization.[1]
No Crystals Form Upon Cooling [1]The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated.Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration and attempt to cool again.[6] Change Solvent System: Find a solvent in which the compound has high solubility when hot but low solubility when cold.[1] Consider a two-solvent system where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar furan-indole compounds? The main challenges stem from their inherent chemical properties:

  • High Polarity: Functional groups like hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH) make the molecules highly polar. This can lead to poor retention on reverse-phase columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]

  • Instability: Both furan and indole rings can be sensitive to acidic conditions.[1][4][7][8][9][10] Standard silica gel is acidic and can cause degradation, leading to low recovery and the formation of artifacts.[1][4][5] Furan-based aldehydes, in particular, are also prone to oxidation and polymerization, which can be accelerated by air, light, and heat.[11]

  • Low Solubility: These compounds often have poor solubility in common non-polar organic solvents used for normal-phase chromatography, making sample loading difficult.[1]

  • Peak Tailing: The basic nature of the indole nitrogen can cause strong interactions with residual acidic silanol groups on silica surfaces, resulting in significant peak tailing and poor separation.[1]

Q2: Which chromatographic technique is best suited for purifying my polar furan-indole derivative? The optimal technique depends on the specific properties of your compound.[1]

  • Reverse-Phase HPLC (RP-HPLC): Often the method of choice for moderately polar compounds. C8 and C18 columns are common, but for more polar molecules, "polar-embedded" or "aqua" columns that are stable in highly aqueous mobile phases are more effective.[1][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns.[1][13] HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[13]

  • Normal-Phase Chromatography: While challenging due to potential degradation and strong adsorption, it can be used with precautions.[1] Deactivating the silica gel with a base like triethylamine is often necessary, especially for basic indole derivatives.[1]

  • Ion-Exchange Chromatography (IEC): Particularly useful for charged or zwitterionic compounds, such as those with both acidic and basic functional groups.[1]

Q3: My furan-containing compound is turning dark during purification. What should I do? Darkening or polymerization of furan derivatives is often caused by exposure to acid, heat, air, or light.[4][7][11]

  • Neutralize Acidity: During workup, wash with a mild base like sodium bicarbonate solution.[4][7] When using silica gel chromatography, add 0.1-1% triethylamine to your eluent.[4]

  • Minimize Heat: Use a rotary evaporator at low temperatures and perform distillations under vacuum to lower the boiling point.[4][7][11]

  • Protect from Light and Air: Use amber glassware or wrap flasks in aluminum foil.[4] Conduct purification and solvent evaporation under an inert atmosphere (nitrogen or argon).[4][7][11]

Q4: How do I select a suitable solvent for recrystallization? The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[6][14] Impurities should ideally remain soluble at all temperatures. A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Common solvent systems for polar compounds include ethanol, water, or mixtures like hexane/ethyl acetate or hexane/acetone.[15]

Data Presentation

Table 1: Typical Performance of Purification Techniques for Polar Indole Derivatives

Purification TechniqueTypical RecoveryTypical PurityNotes
Normal-Phase Chromatography (with deactivated silica) 60-85%>95%Recovery can be lower due to some irreversible adsorption.
Reverse-Phase HPLC (RP-HPLC) 75-95%>98%Best for moderately polar compounds. Requires method development.
Hydrophilic Interaction Liquid Chromatography (HILIC) 80-98%>98%Excellent for very polar compounds that are poorly retained in RP-HPLC.
Recrystallization 50-90%>99%Highly dependent on the compound and solvent system. Purity can be excellent, but yield may be lower.[16][17]

Experimental Protocols

Protocol 1: RP-HPLC Purification of a Moderately Polar Hydroxylated Indole Derivative [1]

  • Column Selection: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 80:20 A:B). Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 280 nm.

    • Gradient Program:

      • Start at 80:20 (A:B).

      • Linear gradient to 50:50 (A:B) over 25 minutes.

      • Linear gradient to 0:100 (A:B) over the next 6 minutes.

      • Hold at 0:100 for 5 minutes.

      • Return to 80:20 (A:B) over 2 minutes and re-equilibrate for 10 minutes.

  • Fraction Collection & Analysis: Collect fractions corresponding to the target peak. Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography of an Acid-Sensitive Furan Derivative [4]

  • Stationary Phase Preparation:

    • Choose high-purity silica gel (230-400 mesh).

    • Prepare a slurry of silica gel in the non-polar solvent of your mobile phase (e.g., hexane).

    • Add 0.5-1% (v/v) triethylamine to the slurry to neutralize the silica.

    • Pack the column with the prepared slurry.

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC (aim for an Rf of 0.2-0.4). A common starting point is a mixture of hexane and ethyl acetate. Ensure 0.5-1% triethylamine is added to the bulk mobile phase.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase as the column runs (gradient elution).

    • Collect fractions and monitor by TLC, visualizing with a UV lamp.

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at a low temperature.

Visualizations

Purification_Workflow start Crude Furan-Indole Sample assess Assess Properties: - Polarity (TLC) - Stability (Acid/Base Sensitivity) - Solubility start->assess decision Choose Primary Technique assess->decision chromatography Chromatography decision->chromatography Non-crystalline or Complex Mixture recrystallization Recrystallization decision->recrystallization Crystalline Solid chrom_mode Select Chromatographic Mode chromatography->chrom_mode troubleshoot_recrys Troubleshoot: - Oiling Out - No Crystals Form recrystallization->troubleshoot_recrys rp_hplc RP-HPLC (Moderately Polar) chrom_mode->rp_hplc Soluble in Polar Solvents hilic HILIC (Highly Polar) chrom_mode->hilic Poorly Retained in RP np_chrom Normal Phase (with precautions) chrom_mode->np_chrom Less Polar / Base Stable troubleshoot_chrom Troubleshoot: - Peak Tailing - Low Recovery - Co-elution rp_hplc->troubleshoot_chrom hilic->troubleshoot_chrom np_chrom->troubleshoot_chrom end_product Pure Compound troubleshoot_chrom->end_product troubleshoot_recrys->end_product

Caption: A general workflow for selecting a purification strategy.

Troubleshooting_Low_Recovery start Problem: Low Recovery After Column Chromatography cause1 Possible Cause: Compound Degradation on Acidic Silica start->cause1 cause2 Possible Cause: Irreversible Adsorption to Stationary Phase start->cause2 cause3 Possible Cause: Compound Missed in Dilute Fractions start->cause3 sol1 Solution: - Deactivate silica with base (TEA) - Use neutral alumina - Minimize time on column cause1->sol1 sol2 Solution: - Use a more polar eluent - Dry load sample - Switch to RP-HPLC or HILIC cause2->sol2 sol3 Solution: - Combine and concentrate all relevant fractions - Re-analyze by TLC/HPLC cause3->sol3

Caption: Troubleshooting workflow for low compound recovery.

References

"degradation pathways of furan-containing compounds during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furan-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of the furan ring during chemical synthesis.

Frequently Asked Questions (FAQs) - General Issues

Q1: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, insoluble polymers is a common issue when working with furans, particularly under acidic conditions.[1][2] This is due to the acid-catalyzed polymerization of the furan ring, which is especially problematic for furans bearing electron-releasing substituents.[1]

Troubleshooting Steps:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[1]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of polymerization.[1]

  • Ensure Anhydrous Conditions: The presence of water can facilitate ring-opening and subsequent polymerization. Ensure all solvents and reagents are dry.[1][2]

  • Modify the Substrate: Introducing an electron-withdrawing group onto the furan ring can increase its stability.[3]

Q2: I am observing a significant amount of a ring-opened byproduct. What is the cause and how can I minimize it?

A2: Furan rings are susceptible to acid-catalyzed ring-opening, especially in the presence of nucleophiles like water.[2][4] This process is initiated by protonation of the furan ring, making it vulnerable to nucleophilic attack and subsequent cleavage to form 1,4-dicarbonyl compounds.[3][5]

Mitigation Strategies:

  • Control pH: Whenever possible, maintain the reaction mixture at a pH between 5 and 10, where the furan ring is generally more stable at moderate temperatures.[5]

  • Solvent Selection: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[4][6]

  • Reduce Exposure Time: Minimize the duration that the furan-containing compound is exposed to acidic conditions.[5]

  • Lower the Temperature: Perform the reaction and any acidic workup steps at the lowest practical temperature to slow the rate of degradation.[5]

Troubleshooting Guide for Specific Reactions

Q3: My Friedel-Crafts acylation of a furan derivative is giving a low yield and significant decomposition. What are the common pitfalls?

A3: Standard Friedel-Crafts conditions, such as using strong Lewis acids like AlCl₃, are often too harsh for the acid-sensitive furan ring, leading to polymerization and decomposition.[3]

Recommendations:

  • Use Milder Catalysts: Employ milder Lewis acids like ZnCl₂ or BF₃·OEt₂, or use phosphoric acid.[3][7] For highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not be necessary.[7]

  • Low-Temperature Conditions: Perform the reaction at low temperatures to minimize side reactions.[3]

Q4: I am attempting a Vilsmeier-Haack formylation of a substituted furan, but the yield is poor. How can I optimize this reaction?

A4: The Vilsmeier reagent is a potent electrophile, and the success of the reaction is highly dependent on the reactivity of the furan substrate and the reaction temperature. Side reactions can lead to low yields.[3]

Optimization Protocol: Vilsmeier-Haack Formylation of 2-Methylfuran

Objective: To synthesize 5-methyl-2-furaldehyde with improved yield by controlling reaction conditions.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF) (2.2 eq.) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the DMF, ensuring the temperature remains at 0°C. The Vilsmeier reagent will form as a solid or a thick slurry.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Add anhydrous 1,2-dichloroethane to the flask and cool the mixture back to 0°C.

  • Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, keeping the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Add a concentrated aqueous solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 5-methyl-2-furaldehyde by vacuum distillation or column chromatography.[3]

Degradation Pathways and Mitigation Workflows

Degradation Pathways

The primary degradation pathways for furan-containing compounds during synthesis are acid-catalyzed ring-opening and polymerization, as well as oxidation.

Major Degradation Pathways of Furan Furan Furan Ring ProtonatedFuran Protonated Furan (Furanium Ion) Furan->ProtonatedFuran H+ Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide Oxidant (e.g., O₂, Peroxides) RingOpened 1,4-Dicarbonyl Compound (Ring-Opening) ProtonatedFuran->RingOpened Nucleophile (e.g., H₂O) Polymer Polymerization (Tars) ProtonatedFuran->Polymer Further Reaction OxidizedProduct Oxidized Products (e.g., Maleic Anhydride) Endoperoxide->OxidizedProduct Rearrangement/Further Oxidation

Caption: Major degradation pathways of the furan ring.

Troubleshooting Workflow for Furan Instability

This workflow provides a logical approach to diagnosing and resolving issues related to furan degradation during a reaction.

Troubleshooting Workflow for Furan Degradation Start Low Yield or Decomposition Observed CheckConditions Are Reaction Conditions Harsh (Strong Acid/High Temp)? Start->CheckConditions MilderConditions Use Milder Catalyst and Lower Temperature CheckConditions->MilderConditions Yes CheckSolvent Is the Solvent Protic (e.g., H₂O, Alcohol)? CheckConditions->CheckSolvent No Reassess Re-evaluate Reaction Outcome MilderConditions->Reassess ChangeSolvent Switch to Anhydrous, Aprotic Solvent (e.g., DMF) CheckSolvent->ChangeSolvent Yes CheckSubstituents Does Furan have Electron-Releasing Groups? CheckSolvent->CheckSubstituents No ChangeSolvent->Reassess AddEWG Consider adding an Electron-Withdrawing Group (EWG) CheckSubstituents->AddEWG Yes CheckSubstituents->Reassess No AddEWG->Reassess

Caption: A logical workflow for troubleshooting furan degradation.

Quantitative Data on Furan Stability

The stability of the furan ring is significantly influenced by the nature of its substituents and the choice of solvent.

Table 1: Effect of Substituents on Furan Stability in Acidic Conditions

Substituent at C2 PositionElectron Donating/WithdrawingRelative Stability in AcidReference(s)
-HNeutralBaseline[4][7]
-CH₃Electron-DonatingDecreased[1]
-CHOElectron-WithdrawingIncreased[6]
-COOHElectron-WithdrawingIncreased[6]
-CF₃Strongly Electron-WithdrawingSignificantly Increased[4][8]

Table 2: Effect of Solvent on Furan Derivative Stability

SolventSolvent TypeEffect on StabilityReference(s)
WaterProticPromotes Degradation[4][9]
MethanolProticCan Participate in Ring Opening[10]
DichloromethaneAproticGenerally Inert[11]
Tetrahydrofuran (THF)AproticGenerally Inert[3]
Dimethylformamide (DMF)Polar AproticStabilizing Effect[4][6][9]

Advanced Topics: Diels-Alder Reactions

Q5: My Diels-Alder reaction with a furan diene is not proceeding or is giving low yields. What factors should I consider?

A5: Furan is a less reactive diene in Diels-Alder reactions compared to non-aromatic dienes due to the energy required to overcome its aromaticity.[12][13] The reaction is often reversible and requires specific conditions to favor the adduct.

Key Considerations:

  • Dienophile Reactivity: Electron-deficient dienophiles react more readily with the electron-rich furan ring.[12]

  • Catalysis: Lewis acids can be used to activate the dienophile and increase the reaction rate.[14]

  • Intramolecular vs. Intermolecular: Intramolecular Diels-Alder (IMDA) reactions of furans are often more favorable as they have a lower activation entropy.[12]

  • Thermodynamic Control: The initial endo adduct can sometimes revert to the starting materials or rearrange to the more thermodynamically stable exo adduct upon heating.[15]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan

Objective: To synthesize the Diels-Alder adduct of furan and methyl acrylate using a Lewis acid catalyst.

Protocol:

  • To a solution of methyl acrylate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) at -78°C under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., SnCl₄, 0.1 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add furan (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: The stability of the oxanorbornene adduct should be considered during purification, as it can undergo retro-Diels-Alder reaction upon heating.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing catalyst loading for cross-coupling reactions involving 5-(furan-2-yl)-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for Suzuki-Miyaura cross-coupling reactions with this compound.

Issue: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium catalyst and phosphine ligand.[1] 2. Ensure proper storage of catalyst and ligand under an inert atmosphere to prevent degradation and oxidation.[1] 3. Test the catalyst activity on a known, reliable reaction, such as the coupling of bromobenzene and phenylboronic acid.
Inhibitory Effect of Unprotected Indole 1. The N-H proton of the indole can interfere with the palladium catalyst.[2] Consider N-protection of the indole with a suitable group (e.g., Boc, Cbz) if yields remain low. 2. Alternatively, screen bulky phosphine ligands (e.g., SPhos, XPhos) which can create a sterically hindered environment around the palladium center, disfavoring coordination of the indole nitrogen.[2]
Suboptimal Catalyst Loading 1. If the initial catalyst loading is low (e.g., <1 mol%), incrementally increase the loading (e.g., to 2 mol%, 3 mol%). 2. Conversely, excessively high catalyst loading can sometimes lead to side reactions and the formation of palladium black.
Poor Reagent Quality 1. Verify the purity of this compound and the boronic acid/ester coupling partner. Impurities can poison the catalyst. 2. Use fresh, high-purity, anhydrous, and degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[1]
Ineffective Base 1. The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] 2. Ensure the base is finely powdered and dry for solid bases. For aqueous bases, ensure vigorous stirring.

Issue: Presence of Significant Side Products

Side ProductPotential CauseMitigation Strategy
Homocoupling of Boronic Acid Oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote the coupling of two boronic acid molecules.1. Ensure rigorous degassing of the solvent and reaction vessel. 2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Protodeboronation The boronic acid group is replaced by a hydrogen atom, often due to excess water or harsh basic conditions.1. Use anhydrous reagents and solvents where possible. 2. Consider using milder bases or boronic esters (e.g., pinacol esters), which can be more stable.[1]
Dehalogenation of Aryl Halide The aryl halide starting material is converted back to the corresponding arene.1. This can occur after the oxidative addition step. Try decreasing the reaction temperature. 2. Screen different phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?

A1: For initial experiments, a palladium catalyst loading of 1-2 mol% is a common starting point. Depending on the reactivity of the specific coupling partners and the efficiency of the catalytic system, this can be adjusted. For challenging substrates, higher loadings may be necessary.

Q2: How does the choice of palladium precatalyst and ligand affect the reaction?

A2: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. The active catalytic species is Pd(0). Pd(II) precatalysts must be reduced in-situ. The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for heteroaromatic substrates as they can promote the oxidative addition step and mitigate catalyst inhibition by the indole nitrogen.

Q3: My reaction turns black, and I observe a precipitate. What does this indicate?

A3: The formation of a black precipitate often indicates the decomposition of the palladium catalyst to form palladium black, which is inactive. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio. Ensure thorough degassing and consider using a more stable precatalyst or adjusting the reaction temperature.

Q4: Is it necessary to protect the N-H of the indole in this compound?

A4: Not always. Many modern catalyst systems can effectively couple unprotected indoles. However, if you are experiencing low yields or catalyst inhibition, N-protection can be a viable strategy to improve the reaction outcome. The unprotected N-H can sometimes interfere with the catalytic cycle.

Q5: What is the role of water in the reaction mixture?

A5: In many Suzuki-Miyaura reactions, a co-solvent system including water (e.g., dioxane/water, toluene/water) is used. Water can help to dissolve inorganic bases like K₂CO₃ and K₃PO₄, which is essential for the transmetalation step. However, an excess of water can promote protodeboronation of the boronic acid.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction

This protocol provides a starting point for optimizing the palladium catalyst loading for the coupling of a halo-substituted this compound with an arylboronic acid.

Materials:

  • 5-Bromo-(or iodo)-2-(furan-2-yl)-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

  • Phosphine ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the 5-halo-2-(furan-2-yl)-1H-indole, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • In a separate vial, weigh the desired amount of palladium catalyst and, if necessary, the ligand.

  • Under a positive pressure of inert gas, add the degassed solvent to the reaction vessel via syringe.

  • Add the catalyst (and ligand) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Illustrative Data for Catalyst Loading Optimization

The following table provides representative data for a typical optimization of palladium catalyst loading for the Suzuki-Miyaura coupling of a heteroaromatic substrate. The specific yields will vary depending on the exact substrates and conditions used.

EntryCatalystLoading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / SPhos1.0K₃PO₄Dioxane/H₂O9065
2Pd(OAc)₂ / SPhos2.0 K₃PO₄ Dioxane/H₂O 90 85
3Pd(OAc)₂ / SPhos3.0K₃PO₄Dioxane/H₂O9082
4Pd(dppf)Cl₂2.0K₃PO₄Dioxane/H₂O9078
5Pd(OAc)₂ / SPhos2.0K₂CO₃Dioxane/H₂O9075
6Pd(OAc)₂ / SPhos2.0K₃PO₄Toluene/H₂O9070

Mandatory Visualization

TroubleshootingWorkflow start Low or No Yield Observed reagent_check Check Reagent Quality (Substrates, Solvent, Base) start->reagent_check catalyst_check Verify Catalyst Activity (Fresh Catalyst & Ligand) reagent_check->catalyst_check Reagents OK conditions_check Review Reaction Conditions (Temp, Time, Atmosphere) catalyst_check->conditions_check Catalyst Active optimization Systematic Optimization conditions_check->optimization Conditions Appropriate loading_screen Screen Catalyst Loading optimization->loading_screen ligand_screen Screen Ligands optimization->ligand_screen base_screen Screen Bases optimization->base_screen solvent_screen Screen Solvents optimization->solvent_screen success Improved Yield loading_screen->success ligand_screen->success base_screen->success solvent_screen->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

ExperimentalWorkflow prep 1. Add Reactants & Base to Flame-Dried Flask inert 2. Purge with Inert Gas (Ar/N₂) prep->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst reaction 5. Heat to Desired Temperature catalyst->reaction monitor 6. Monitor by TLC or LC-MS reaction->monitor workup 7. Aqueous Workup monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Addressing Metabolic Instability of Furan-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of furan-containing drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of metabolic instability in furan-containing compounds?

A1: The primary cause of metabolic instability in furan-containing compounds is the oxidation of the furan ring by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[1][2] This enzymatic reaction leads to the formation of highly reactive and potentially toxic electrophilic intermediates.[3][4][5][6]

Q2: What are the reactive metabolites formed from furan ring oxidation?

A2: The oxidation of the furan ring can generate two main types of reactive intermediates: an epoxide or a cis-enedione (an α,β-unsaturated dialdehyde).[3][4][5][6] The specific intermediate formed often depends on the substitution pattern of the furan ring, with more substituted furans tending to form an epoxide.[3][4][5] For the parent furan, the primary reactive metabolite is cis-2-butene-1,4-dial (BDA).[1][7][8][9] These reactive species can covalently bind to cellular nucleophiles like proteins and DNA, leading to toxicity.[3][5]

Q3: My furan-containing compound shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?

A3: High clearance in liver microsomes suggests significant metabolism by CYP enzymes. For a furan-containing compound, the most probable metabolic pathways are:

  • Furan Ring Oxidation: This is a major metabolic route for many furan-containing drugs, leading to the formation of reactive intermediates.[3][10]

  • Alkyl Substituent Oxidation: If your compound has alkyl groups attached to the furan ring or other parts of the molecule, these can be sites of hydroxylation or N-dealkylation.[10]

  • Aromatic Substituent Hydroxylation: Any pendant aromatic rings on the molecule are also common sites for hydroxylation by CYP enzymes.[10]

Q4: What strategies can be employed to improve the metabolic stability of my furan-containing drug candidate?

A4: Several medicinal chemistry strategies can be used to mitigate the metabolic instability of furan-containing compounds:

  • Deuteration: Strategically replacing hydrogen atoms on the furan ring with deuterium can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect.[1]

  • Bioisosteric Replacement: The furan ring can be replaced with other five- or six-membered aromatic or heteroaromatic rings that are less susceptible to metabolic activation, such as thiophene, pyridine, pyrazole, or thiazole.[1]

  • Structural Modification: Introducing electron-withdrawing groups (e.g., fluorine) or bulky substituents onto the furan ring can sterically hinder or electronically deactivate the ring, making it less prone to CYP-mediated oxidation.[1]

Troubleshooting Guides

Problem 1: High variability in results from liver microsomal stability assays.

Potential Cause Troubleshooting Step
Compound Solubility Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to an artificially high measurement of the remaining parent compound. Check the aqueous solubility of your compound and consider using a lower concentration or adding a co-solvent (ensure the final concentration, e.g., of DMSO, is low and consistent, ideally ≤0.2%).[10]
Non-specific Binding Highly lipophilic compounds can bind to plasticware or microsomal proteins, reducing the concentration available for metabolism. Include a surfactant like Brij-35 in the incubation or use low-binding plates to minimize this effect.[10]
Microsome Quality The activity of liver microsomes can vary between batches and can decrease with improper storage. Always use a positive control (a known rapidly metabolized compound) to ensure the microsomes are active.

Problem 2: Compound is stable in microsomal assays but shows low oral bioavailability in vivo.

Potential Cause Troubleshooting Step
Metabolism by Non-CYP Enzymes Liver microsomes primarily assess Phase I (CYP-mediated) metabolism. Your compound may be a substrate for Phase II enzymes (e.g., UGTs) or cytosolic enzymes (e.g., aldehyde oxidase), which are not fully represented in microsomal preparations.[10] Consider using hepatocyte stability assays, which contain a broader range of metabolic enzymes.
Poor Permeability The compound may not be efficiently absorbed from the gastrointestinal tract. Conduct a Caco-2 permeability assay to evaluate its potential for intestinal absorption.[10]
Efflux Transporter Substrate The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.[10] Specific assays can be performed to determine if your compound is a P-gp substrate.
First-Pass Gut Metabolism Significant metabolism can occur in the intestinal wall, which also contains CYP enzymes (predominantly CYP3A4).[10] This can lead to pre-systemic clearance.

Problem 3: Difficulty in detecting and identifying reactive metabolites.

Potential Cause Troubleshooting Step
High Reactivity and Short Half-life of Metabolites Reactive intermediates like epoxides and enediones are often too unstable to be detected directly.
Trapping Agents: Include nucleophilic trapping agents in the incubation to form stable adducts that can be detected by LC-MS/MS. Common trapping agents include glutathione (GSH), N-acetylcysteine (NAC), and semicarbazide.[3] For example, trapping with NAC and N-acetyl-l-lysine (NAL) can be used to detect the BDA metabolite of furan.[11]
Low Abundance of Metabolites The concentration of reactive metabolites may be below the detection limit of the analytical method.
Optimize Analytical Method: Use a sensitive analytical technique such as LC-MS/MS. Optimize extraction methods (e.g., solid-phase extraction) to concentrate the analytes.[12][13] For volatile furans, headspace GC-MS is a common and sensitive method.[14][15]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by diluting liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[1]

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

This protocol is designed to trap electrophilic metabolites formed during microsomal incubation.

Materials:

  • Same as Protocol 1, with the addition of:

  • Glutathione (GSH) stock solution (e.g., 100 mM in water)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add GSH to the incubation mixture to a final concentration of 1-5 mM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a fixed time point (e.g., 60 minutes) at 37°C.

  • Quench the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS. In addition to monitoring the parent compound, search for the expected mass of the GSH adduct (mass of parent compound + mass of GSH).

Data Presentation

Table 1: Comparison of In Vitro Metabolic Stability of Furan Analogs

CompoundFuran Ring Substitutiont½ (min) in HLMIntrinsic Clearance (µL/min/mg protein)
Parent Compound Unsubstituted1546.2
Analog 1 3-Fluoro4515.4
Analog 2 3-Methyl1257.8
Analog 3 Thiophene Bioisostere>60<11.6
Analog 4 Pyridine Bioisostere>60<11.6

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

Table 2: Analytical Parameters for Furan Metabolite Detection by LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Parent Compound [M+H]+Fragment 1253.5
Fragment 230
GSH Adduct [M+GSH+H]+Fragment of GSH202.8
Fragment of Adduct35
Internal Standard [IS+H]+Fragment of IS283.6

Data is hypothetical and for illustrative purposes. Actual parameters must be optimized for the specific compound and instrument.

Visualizations

Metabolic_Pathway CYP450-Mediated Bioactivation of Furan cluster_detox Detoxification cluster_toxicity Toxicity Furan Furan-Containing Drug Candidate CYP450 CYP450 (e.g., CYP2E1) Reactive_Intermediate Reactive Intermediate (Epoxide or cis-Enedione) CYP450->Reactive_Intermediate Oxidation GSH GSH Reactive_Intermediate->GSH Macromolecules Cellular Macromolecules (Protein, DNA) Reactive_Intermediate->Macromolecules GSH_Adduct Stable GSH Adduct GSH->GSH_Adduct GST Covalent_Adducts Covalent Adducts Macromolecules->Covalent_Adducts Cellular_Damage Cellular Damage & Toxicity Covalent_Adducts->Cellular_Damage

Caption: CYP450-mediated bioactivation of furan-containing drugs.

Experimental_Workflow Troubleshooting Workflow for High Clearance Start High Clearance Observed in Microsomal Assay Check_Solubility Assess Compound Aqueous Solubility Start->Check_Solubility Check_Binding Evaluate Non-Specific Binding Start->Check_Binding Hepatocyte_Assay Perform Hepatocyte Stability Assay Start->Hepatocyte_Assay Trapping_Study Conduct Reactive Metabolite Trapping Study Hepatocyte_Assay->Trapping_Study Identify_Metabolites Identify Metabolites (LC-MS/MS) Trapping_Study->Identify_Metabolites SAR_Strategy Develop SAR Strategy (e.g., Block Metabolism) Identify_Metabolites->SAR_Strategy

Caption: Troubleshooting workflow for high in vitro clearance.

Mitigation_Strategies Strategies to Mitigate Metabolic Instability Metabolic_Instability Metabolic Instability of Furan Ring Deuteration Deuteration Metabolic_Instability->Deuteration Bioisosteric_Replacement Bioisosteric Replacement Metabolic_Instability->Bioisosteric_Replacement Structural_Modification Structural Modification Metabolic_Instability->Structural_Modification Improved_Stability Improved Metabolic Stability Deuteration->Improved_Stability Bioisosteric_Replacement->Improved_Stability Structural_Modification->Improved_Stability

References

Technical Support Center: Furan Ring Stability in Chemical Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining furan ring integrity during chemical modifications.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring prone to opening during chemical reactions?

A1: The furan ring's instability is due to its electronic structure. While aromatic, its resonance energy is considerably lower than that of benzene, making it more susceptible to reactions that disrupt its aromaticity. Under acidic conditions, the ring is easily protonated, initiating a cascade of reactions that lead to ring opening. This process, known as acid-catalyzed hydrolysis, typically begins with protonation at the α-carbon (adjacent to the oxygen), which is the rate-limiting step. This creates a reactive intermediate that is susceptible to nucleophilic attack, often by water or other nucleophiles present in the reaction mixture, ultimately resulting in the cleavage of the furan ring to form 1,4-dicarbonyl compounds.

Q2: How do substituents on the furan ring affect its stability?

A2: Substituents significantly influence the stability of the furan ring.

  • Electron-withdrawing groups (e.g., carbonyl, nitro, cyano groups) decrease the electron density of the ring, making it less susceptible to protonation and subsequent acid-catalyzed ring opening.[1] This enhances the overall stability of the furan moiety.

  • Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy groups) increase the electron density of the ring, making it more reactive towards electrophiles.[1] While this can be beneficial for certain reactions, it also increases the ring's sensitivity to acidic conditions, often leading to polymerization or ring-opening.

Q3: What are the general strategies to prevent furan ring opening?

A3: Several general strategies can be employed to minimize or prevent furan ring opening:

  • pH Control: Avoid strongly acidic conditions whenever possible. If an acidic catalyst is required, use the mildest acid that can effectively promote the desired reaction. Buffering the reaction mixture can also help maintain a less aggressive pH.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[2] Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.[3]

  • Temperature Management: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy for undesired ring-opening pathways.

  • Use of Protecting Groups: In multi-step syntheses, functional groups on the furan ring or the furan ring itself can be temporarily protected to increase stability during a particular reaction. For instance, a formyl group can be protected as an acetal, which is more stable under certain conditions.[4]

Troubleshooting Guides

Issue 1: Degradation or Polymerization Under Acidic Conditions

Symptom: During an acid-catalyzed reaction or acidic work-up, you observe a significant decrease in the yield of your desired furan-containing product, accompanied by the formation of a dark, tar-like substance.

Troubleshooting Steps:

  • Assess the Acidity:

    • Action: If possible, switch to a milder Brønsted acid (e.g., acetic acid instead of sulfuric acid) or a Lewis acid that is known to be compatible with furans (e.g., BF₃·OEt₂).[5]

    • Rationale: Strong acids aggressively protonate the furan ring, leading to rapid degradation and polymerization. Milder acids provide the necessary catalysis with a lower risk of side reactions.

  • Optimize the Solvent:

    • Action: Replace protic solvents (water, alcohols) with polar aprotic solvents like DMF, DMSO, or acetonitrile.

    • Rationale: Polar aprotic solvents can stabilize furan derivatives and do not act as nucleophiles in the ring-opening cascade.[2]

  • Control the Temperature:

    • Action: Run the reaction at a lower temperature. If the reaction is sluggish, a longer reaction time at a lower temperature is preferable to a shorter time at a higher temperature.

    • Rationale: Ring-opening and polymerization are often accelerated at higher temperatures.

Issue 2: Furan Ring Opening During Oxidation Reactions

Symptom: When attempting to oxidize a functional group on a furan-containing molecule, you observe the formation of byproducts consistent with oxidative cleavage of the furan ring itself, such as maleic acid derivatives.[6]

Troubleshooting Steps:

  • Select a Mild Oxidizing Agent:

    • Action: Avoid harsh oxidizing agents. For specific transformations like the conversion of furfuryl alcohols to pyranones (Achmatowicz reaction), use reagents like N-bromosuccinimide (NBS) in aqueous THF or meta-chloroperoxybenzoic acid (m-CPBA).[7][8] For the oxidation of furfural to maleic acid, a system of hydrogen peroxide with a titanium silicalite-1 (TS-1) catalyst in acetic acid has been shown to be effective under mild conditions.[9]

    • Rationale: The furan ring is susceptible to oxidation.[10] Milder, more selective oxidizing agents are less likely to attack the furan ring itself.

  • Protect Susceptible Functional Groups:

    • Action: If you are targeting a specific functional group for oxidation, consider protecting other sensitive parts of the molecule, including the furan ring if necessary, although direct protection of the ring is less common than modifying reaction conditions.

    • Rationale: Protection strategies can direct the reactivity of the oxidizing agent to the desired site.

Issue 3: Unwanted Reduction of the Furan Ring

Symptom: During a reduction reaction intended for another functional group in the molecule, you observe reduction of the furan ring to tetrahydrofuran or ring-opened products.

Troubleshooting Steps:

  • Choose a Chemoselective Reducing Agent:

    • Action: For the reduction of functional groups such as a conjugated double bond in the presence of a furan ring, consider using a chemoselective reducing agent like 2-phenylbenzimidazoline, which can be generated in situ.[11][12] This has been shown to be effective where catalytic hydrogenation or borohydride reductions might fail or lead to side reactions.[13]

    • Rationale: Standard reduction methods like catalytic hydrogenation with palladium on carbon can sometimes lead to over-reduction of the furan ring. Chemoselective reagents are designed to target specific functional groups while leaving others, like the furan ring, intact.

Data Summary

Table 1: Yield of Maleic Acid from Furan Derivatives via Oxidation

Furan DerivativeOxidant SystemSolventTemperature (°C)Time (h)Yield of Maleic Acid (%)
FurfuralH₂O₂ / TS-1Acetic Acid80459
FurfuralH₂O₂ / TS-1Cyclohexane80443
FuranH₂O₂ / TS-1Acetic Acid80458
Furfuryl AlcoholH₂O₂ / TS-1Acetic Acid80449
5-Hydroxymethylfurfural (HMF)H₂O₂ / TS-1Acetic Acid80444
2(5H)-FuranoneH₂O₂ / TS-1Acetic Acid80476
Data adapted from a study on the oxidation of furan derivatives.[6]

Table 2: Comparison of Yields for Acetal-Protected vs. Unprotected 5-HMF in Oxidative Esterification

SubstrateProductYield (%)
5-HMF (unprotected)2,5-Furandimethylcarboxylate (FDMC)4
Acetal-protected 5-HMF2,5-Furandimethylcarboxylate (FDMC)92
5-HMF (unprotected)2,5-Furandi(2-hydroxyethyl)carboxylate (FDHEC)5
Acetal-protected 5-HMF2,5-Furandi(2-hydroxyethyl)carboxylate (FDHEC)91
Data highlights the effectiveness of protecting the aldehyde group of 5-HMF as an acetal to prevent side reactions and improve yields in oxidative esterification.[4]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Furan

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich heterocycles like furan, which avoids the harsh conditions of Friedel-Crafts acylation.[14]

Materials:

  • Furan (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium acetate solution (concentrated, aqueous)

  • Dichloromethane or diethyl ether for extraction

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. A yellowish crystalline precipitate of the Vilsmeier reagent will form.

  • After the addition of POCl₃ is complete, continue stirring at 0 °C for 30 minutes.

  • Add freshly distilled furan (1.0 equivalent) dropwise to the Vilsmeier reagent, ensuring the temperature remains below 10 °C.

  • After the addition of furan, allow the mixture to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the intermediate.

  • Neutralize the mixture by adding a concentrated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-furaldehyde by distillation or column chromatography.

Protocol 2: The Achmatowicz Reaction - Oxidative Rearrangement of Furfuryl Alcohol

The Achmatowicz reaction is a powerful method for converting furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable intermediates in natural product synthesis.[8][15]

Materials:

  • Furfuryl alcohol derivative

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate for extraction

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the furfuryl alcohol (1.0 equivalent) in a 1:1 mixture of THF and water.

  • Add a buffer such as sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NBS (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dihydropyranone product by column chromatography.

Visualizations

Furan_Ring_Opening_Mechanism Furan Furan Ring ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran  Acid Catalyst Protonation Protonation (H+) RingOpened 1,4-Dicarbonyl Compound ProtonatedFuran->RingOpened  Nucleophile NucleophilicAttack Nucleophilic Attack (e.g., H2O) Strategy_Selection_Workflow Start Furan-Containing Starting Material IsAcidic Is the reaction acid-catalyzed? Start->IsAcidic IsOxidation Is it an oxidation reaction? IsAcidic->IsOxidation No MildAcid Use Mild Acid (e.g., BF3·OEt2) Low Temperature Polar Aprotic Solvent IsAcidic->MildAcid Yes IsReduction Is it a reduction reaction? IsOxidation->IsReduction No MildOxidant Use Mild Oxidant (e.g., NBS, m-CPBA) IsOxidation->MildOxidant Yes ChemoselectiveReductant Use Chemoselective Reducing Agent IsReduction->ChemoselectiveReductant Yes Proceed Proceed with Reaction IsReduction->Proceed No MildAcid->Proceed MildOxidant->Proceed ChemoselectiveReductant->Proceed

References

Validation & Comparative

The Potent Anticancer Promise of Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer activities of various indole derivatives reveals a promising class of compounds with diverse mechanisms of action against numerous cancer cell lines. This comparative guide synthesizes recent findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in this critical field.

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives demonstrating significant anticancer potential.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key protein kinases, and induction of apoptosis.[3][4][5][6] Several indole-based drugs, such as vincristine and vinblastine, are already established in clinical practice, and a new generation of derivatives continues to emerge from extensive research and development efforts.[2][7] This guide provides a comparative analysis of the in vitro anticancer activity of selected indole derivatives, offering a valuable resource for the scientific community.

Comparative Anticancer Activity of Indole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of its potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indole-Chalcone Indole-chalcone derivativeMDA-MB-231 (Breast)13 - 19[1]
Indole-Vinyl Sulfone Compound 9K562 (Leukemia)Dose-dependent apoptosis[1]
Quinoline-Indole Compound 13Various0.002 - 0.011[1]
Benzimidazole-Indole Compound 8Various0.05[1]
Indole-Acrylamide Compound 1Huh7 (Liver)5.0[2]
Pyrido[4,3-b]indole Compound 2HeLa (Cervical)8.7[2]
Indole-Chalcone Compound 4Various0.006 - 0.035[2]
Pyrazolinyl-Indole Compound 17Leukemia78.76% growth inhibition at 10 µM[2]
Indole-Curcumin Methoxy-substituted derivativeHeLa (Cervical)4[2]
Indole-Curcumin Methoxy-substituted derivativeHep-2 (Laryngeal)12[2]
Indole-Curcumin Methoxy-substituted derivativeA549 (Lung)15[2]
Sulfonohydrazide-Indole Compound 5fMDA-MB-468 (Breast)8.2[8]
Sulfonohydrazide-Indole Compound 5fMCF-7 (Breast)13.2[8]
Indole-based Bcl-2 Inhibitor Compound U2MCF-7 (Breast)1.2[9]
Ursolic Acid-Indole Compound 5fSMMC-7721 (Liver)0.56[10]
Ursolic Acid-Indole Compound 5fHepG2 (Liver)0.91[10]
Heteroannulated Indole Compound 5cHeLa (Cervical)13.41[11]
Heteroannulated Indole Compound 5dHeLa (Cervical)14.67[11]
Spirooxindole-Maleimide Compound 43aMCF-7 (Breast)3.88 - 5.83[12]
Indole Penta-heterocycle Compound 10bK562 (Leukemia)0.01[13]
Indole Penta-heterocycle Compound 10bA549 (Lung)0.12[13]
Indole Penta-heterocycle Compound 10bHepG2 (Liver)0.12[13]
Indole Penta-heterocycle Compound 10bPC-3 (Prostate)0.85[13]
Indole Penta-heterocycle Compound 11hK562 (Leukemia)0.06[13]

Key Experimental Protocols

The evaluation of the anticancer activity of indole derivatives relies on a set of standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: A stock solution of the indole derivative is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain the desired test concentrations. The culture medium is replaced with 100 µL of fresh medium containing different concentrations of the test compound. A vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP is prepared.

  • Compound Addition: The indole derivative at various concentrations is added to the reaction mixture. A control with no compound and a positive control (e.g., colchicine) are included.

  • Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Data Analysis: The rate of polymerization is calculated for each concentration, and the IC50 value for tubulin polymerization inhibition is determined.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: In Vitro Anticancer Assay Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Treatment Treatment with Indole Derivatives Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis

Caption: General workflow for in vitro anticancer activity screening.

G cluster_0 Tubulin Polymerization Inhibition Pathway Indole_Derivative Indole Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin binds to Microtubule Microtubule Assembly Indole_Derivative->Microtubule inhibits assembly Tubulin->Microtubule polymerization Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole derivatives.

G cluster_1 Kinase Inhibition and Apoptosis Induction Pathway Indole_Derivative Indole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole_Derivative->Kinase inhibits Bcl2 Bcl-2 Family Proteins Indole_Derivative->Bcl2 modulates Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) Kinase->Signaling activates Proliferation Cell Proliferation & Survival Signaling->Proliferation promotes Signaling->Bcl2 Caspases Caspase Activation Bcl2->Caspases regulates Apoptosis Apoptosis Caspases->Apoptosis

References

The Emergence of 5-(furan-2-yl)-1H-indole as a Contender in EGFR Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers in the field of oncology and drug development are witnessing the rise of a promising new molecule, 5-(furan-2-yl)-1H-indole, as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). This novel compound, part of the growing class of indole and furan-based derivatives, is showing potential in preclinical evaluations, positioning it as a noteworthy alternative to established EGFR inhibitors. This guide provides a comprehensive comparison of this compound and its related analogues against well-known EGFR inhibitors such as Erlotinib, Gefitinib, and Afatinib, supported by experimental data and detailed methodologies.

Performance Data: A Comparative Analysis

The efficacy of a potential EGFR inhibitor is primarily determined by its ability to inhibit the kinase activity of the receptor, often quantified by the half-maximal inhibitory concentration (IC50). While specific data for this compound is still emerging, studies on structurally similar benzofuran-indole and other indole-furan hybrids provide valuable insights into the potential of this chemical scaffold.

Compound/DrugTarget/Cell LineIC50 / GI50 (nM)Reference
Novel Indole Derivatives
Benzofuran-indole hybrid (8aa)EGFR Kinase440[1]
Benzofuran-indole hybrid (8aa)PC9 (NSCLC)320[1]
Benzofuran-indole hybrid (8aa)A549 (NSCLC)890[1]
5-substituted-indole-2-carboxamide (5j)Mean GI50 (four cancer cell lines)37[2]
5-substituted-indole-2-carboxamide (5i)Mean GI50 (four cancer cell lines)49[2]
5-substituted-indole-2-carboxamide (5g)Mean GI50 (four cancer cell lines)55[2]
5-substituted-indole-2-carboxamides (5c, 5g, 5i, 5j)EGFR Kinase85 - 124[2]
Established EGFR Inhibitors
ErlotinibEGFR Kinase (cell-free)2[3][4]
ErlotinibEGFR autophosphorylation (intact cells)20[4][5]
ErlotinibPC9 (NSCLC)~30[6]
GefitinibEGFR Kinase (Tyr992, NR6W cells)26[7]
GefitinibEGFR Kinase (Tyr1173, NR6wtEGFR cells)37[7]
GefitinibH3255 (EGFR-mutant lung adenocarcinoma)3[8]
GefitinibPC9 (EGFR-mutant lung adenocarcinoma)13.06[9]
AfatinibUncommon EGFR mutations (in cell cultures)< 100[10][11]
AfatinibHCC827 (EGFR-mutant NSCLC)< 50[12]

Experimental Protocols: Methodologies for Validation

The validation of a novel EGFR inhibitor involves a series of well-defined experimental protocols to assess its potency and mechanism of action. Below are the detailed methodologies for the key experiments cited in the evaluation of this compound and its comparators.

EGFR Kinase Assay (In Vitro)

This assay is fundamental in determining the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.

Objective: To quantify the IC50 value of the test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) or a specific fluorescently labeled peptide)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in the kinase assay buffer to their optimal concentrations.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells of the assay plate. Include controls with DMSO only (vehicle control) and without enzyme (background control).

  • Enzyme Incubation (Optional): Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction: Add a solution containing ATP and the peptide substrate to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection depends on the assay format:

    • Luminescent Assay (e.g., ADP-Glo™): Add a detection reagent that converts the ADP generated during the kinase reaction into a luminescent signal.

    • Fluorescent Assay: Measure the change in fluorescence of the labeled peptide substrate upon phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of the test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, PC9)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[15][16]

Western Blotting for EGFR Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and is crucial for determining if an inhibitor blocks the activation of EGFR and its downstream signaling pathways.

Objective: To assess the effect of the test compound on the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK).

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then stimulate with EGF to induce EGFR phosphorylation. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.[17][18][19]

Visualizing the Validation Process and Mechanism of Action

To further clarify the experimental process and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Direct Inhibition Compound Treatment Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Protein Phosphorylation Protein Phosphorylation Western Blot->Protein Phosphorylation

Caption: Experimental workflow for the validation of a novel EGFR inhibitor.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription Gene Transcription mTOR->Transcription ERK->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Inhibitor->Dimerization Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

The exploration of this compound and its analogues represents a significant step forward in the quest for more effective and selective EGFR inhibitors. The comparative data presented herein, while preliminary for the lead compound, demonstrates the potential of the indole-furan scaffold to rival or even exceed the potency of established drugs. The detailed experimental protocols provide a clear framework for the continued evaluation of this and other novel inhibitors. As research progresses, the scientific community eagerly awaits further data to fully validate the therapeutic potential of this compound in the treatment of EGFR-driven cancers.

References

A Comparative Analysis of Furan-Indole Scaffolds and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, the furan-indole scaffold has emerged as a promising pharmacophore. This guide provides a comparative overview of the in vitro cytotoxic activity of 5-(furan-2-yl)-1H-indole derivatives against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel—across various human cancer cell lines.

While direct experimental data for the specific compound this compound is not extensively available in the public domain, this analysis draws upon published data for structurally related furan-indole derivatives to provide a valuable comparative perspective for researchers in the field.

Comparative Efficacy: A Look at Cytotoxicity

The primary metric for assessing the in vitro anticancer activity of a compound is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of cancer cell growth. The following tables summarize the IC50 values for furan-indole derivatives and standard chemotherapeutic agents, offering a side-by-side comparison of their potency.

Table 1: Comparative in vitro activity (IC50, µM) of Furan-Indole Derivatives and Standard Anticancer Drugs against MCF-7 (Breast Adenocarcinoma) cell line.

Compound/DrugIC50 (µM)Reference
Furan-Indole Derivatives
Compound 4 (a furan-based derivative)4.06[1]
Compound 7 (a furan-based derivative)2.96[1]
Known Anticancer Drugs
Doxorubicin2.5[2]
Doxorubicin0.65[3]
CisplatinData varies significantly[4]
Paclitaxel18.6 (48h treatment)[5]
Paclitaxel3.5[6]

Table 2: Comparative in vitro activity (IC50, µM) of Furan-Indole Derivatives and Standard Anticancer Drugs against A549 (Lung Carcinoma) cell line.

Compound/DrugIC50 (µM)Reference
Furan-Indole Derivatives
Indole derivative 16 >50% cell death[7]
Known Anticancer Drugs
Doxorubicin> 20[2][8]
Doxorubicin0.4[3]
Cisplatin16.48[9]
Paclitaxel1.35 nM[10]

Table 3: Comparative in vitro activity (IC50, µM) of Furan-Indole Derivatives and Standard Anticancer Drugs against HCT-116 (Colon Carcinoma) cell line.

Compound/DrugIC50 (µM)Reference
Furan-Indole Derivatives
Indole chalcone derivative SCS3 13.53[11]
Indole chalcone derivative SCS4 15.53[11]
Known Anticancer Drugs
Doxorubicin1.9 µg/ml[12]
CisplatinRequires higher concentrations[13]

Understanding the Mechanisms: Signaling Pathways

The anticancer activity of furan-indole derivatives is often attributed to their interaction with various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While the precise mechanism of this compound is yet to be fully elucidated, studies on related compounds suggest potential interference with pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades.[7][14][15]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Furan-Indole Compounds Furan-Indole Compounds Furan-Indole Compounds->PI3K Furan-Indole Compounds->Akt Furan-Indole Compounds->mTOR

Figure 1. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by furan-indole compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Furan-Indole Compounds Furan-Indole Compounds Furan-Indole Compounds->EGFR

Figure 2. Potential inhibition of the EGFR signaling pathway by furan-indole compounds.

Experimental Protocols

The determination of cytotoxic activity is a fundamental step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[16][17][18]

MTT Assay Protocol for Cell Viability

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives or known anticancer drugs). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 G->H

Figure 3. General workflow of the MTT assay for determining cytotoxicity.

Conclusion

The available preclinical data on furan-indole derivatives suggest that this scaffold holds significant promise as a source of novel anticancer agents. While direct comparative data for this compound is limited, the efficacy of related compounds against various cancer cell lines, in some cases comparable to or exceeding that of established drugs, underscores the therapeutic potential of this chemical class. Further investigation into the precise mechanisms of action and in vivo efficacy of this compound and its analogs is warranted to fully realize their clinical potential in the fight against cancer.

References

Unraveling the Therapeutic Potential: A Comparative Guide to In Vivo Efficacy of Furan-Based Compounds in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Furan-based compounds, a class of heterocyclic organic molecules, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the in vivo efficacy of various furan-based compounds in mouse models, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The data is presented to facilitate objective comparison, supported by detailed experimental protocols and visualizations of key biological pathways.

Comparative Efficacy of Furan-Based Compounds

The in vivo efficacy of furan-based compounds has been evaluated in various mouse models, demonstrating significant therapeutic potential across different disease areas. The following tables summarize the quantitative data from key studies, offering a clear comparison of their performance.

Anticancer Efficacy

Furan derivatives have shown notable success in inhibiting tumor growth in preclinical mouse models.

Compound ClassSpecific CompoundMouse ModelCancer TypeDosage & AdministrationPrimary Efficacy Endpoint & Results
Benzo[b]furanCompound 36Nude mice xenograftLung Cancer (A549 cells)Not specifiedPotent nanomolar activity against A549 lung cancer cell line.
Benzo[b]furanCompound 26Nude mice xenograftLung Cancer (A549 cells)Not specifiedPotent nanomolar activity against A549 lung cancer cell line.
Shikonin-benzo[b]furanDerivative 6cNude mice xenograftColon Cancer (HT29 cells)Not specifiedIC50 of 0.18 µM against HT29 colon cancer cells.
Anti-Inflammatory Efficacy

Furan-based compounds have demonstrated potent anti-inflammatory effects in various mouse models of inflammation.

Compound ClassSpecific CompoundMouse ModelInflammation ModelDosage & AdministrationPrimary Efficacy Endpoint & Results
FuranocoumarinsBergaptenChickCarrageenan-induced foot edemaNot specifiedED50 value of 01.6±0.003 mg/kg.[1]
FuranocoumarinsOxypeucedanin hydrateChickCarrageenan-induced foot edemaNot specifiedED50 value of 126.4±0.011 mg/kg.[1]
Furan-2,5-dioneBPDRatCarrageenan-induced paw edemaNot specifiedSignificant inhibition of paw edema.[2]
Furan Fatty AcidsF-acidsRatArthritis-induced modelNot specifiedSwelling of the paw was lower than in the control group.[1]
Neuroprotective Efficacy

Certain furan derivatives have shown promise in ameliorating cognitive deficits and neuroinflammation in mouse models of Alzheimer's disease.

Compound ClassSpecific CompoundMouse ModelDisease ModelDosage & AdministrationPrimary Efficacy Endpoint & Results
2-Arylbenzo[b]furanCompound 11APP/PS1 miceAlzheimer's DiseaseNot specifiedAmeliorated nesting behavior.[3]
2-Arylbenzo[b]furanCompound 37APP/PS1 miceAlzheimer's DiseaseNot specifiedAmeliorated nesting behavior.[3]
Benzofuran-SeleniumTFSeBSwiss miceStreptozotocin-induced Alzheimer's Disease1 and 5 mg/kg, intragastricallyImproved memory performance in Y-maze, novel object recognition, and passive avoidance tests. Reduced oxidative stress markers.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Human Tumor Xenograft Model in Mice

This model is widely used to assess the anticancer efficacy of novel compounds in an in vivo setting.[1][3][6]

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HT29 for colon cancer) are cultured in appropriate media and conditions.

  • Animal Model: Immunodeficient mice (e.g., nude mice, SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., saline or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.

  • Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The furan-based compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Carrageenan-Induced Paw Edema in Mice

This is a standard and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[2][4][5][7]

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

  • Compound Administration: The furan-based compound or vehicle (control) is administered to the mice, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema by the compound is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Behavioral Testing in Alzheimer's Disease Mouse Models

Behavioral tests are essential for assessing the cognitive-enhancing effects of neuroprotective compounds. The Morris Water Maze is a widely used test for spatial learning and memory.[8][9]

Procedure:

  • Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.

  • Acclimatization and Training: Mice are trained over several days to find the hidden platform from different starting positions. Each trial has a maximum duration (e.g., 60 seconds), and if the mouse fails to find the platform, it is gently guided to it.

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).

  • Data Collection and Analysis: The time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and the swim path are recorded and analyzed. Improved performance in the treated group compared to the control group indicates enhanced spatial memory.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which furan-based compounds exert their therapeutic effects is crucial for drug development. The following diagrams illustrate key signaling pathways modulated by these compounds.

Experimental_Workflow_Xenograft cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Evaluation cell_culture 1. Human Cancer Cell Culture implantation 3. Subcutaneous Implantation of Cells cell_culture->implantation Inject Cells animal_model 2. Immunodeficient Mouse Model tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth Tumor Development treatment 5. Compound Administration tumor_growth->treatment Tumor Reaches Target Size evaluation 6. Efficacy Evaluation treatment->evaluation Monitor Tumor Growth Inhibition

Experimental workflow for a human tumor xenograft mouse model.
PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers. Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Furan_Compound Benzo[b]furan Derivative Furan_Compound->PI3K Inhibits Furan_Compound->Akt Inhibits Furan_Compound->mTOR Inhibits Furan_Compound->Apoptosis Induces

Inhibition of the PI3K/Akt/mTOR pathway by furan-based compounds.
NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes. Certain furan derivatives have been found to suppress NF-κB activation, thereby exerting their anti-inflammatory effects.[2][11]

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_in_Nucleus NF-κB Gene_Expression Pro-inflammatory Gene Expression Furan_Compound Furan Derivative Furan_Compound->IKK Inhibits Furan_Compound->NFkB Inhibits Translocation NFkB_in_Nucleus->Gene_Expression Induces

Inhibition of the NF-κB signaling pathway by furan-based compounds.

References

"cross-reactivity profiling of 5-(furan-2-yl)-1H-indole against a panel of kinases"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-reactivity profiling of a novel 5-(furan-2-yl)-1H-indole derivative against a panel of kinases, with a comparative look at established inhibitors.

In the quest for targeted therapeutics, particularly in oncology and immunology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. Off-target effects, stemming from the inhibition of unintended kinases, can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of any new kinase inhibitor.

This guide provides a comparative analysis of a novel investigational compound, this compound, against a panel of kinases. Due to the limited publicly available data on this specific molecule, we will use a representative furan-indole compound, hereafter referred to as FI-Compound , to illustrate the profiling process. The performance of FI-Compound is compared against two well-characterized, broad-spectrum kinase inhibitors, Staurosporine and Sunitinib, to provide a benchmark for its selectivity.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50 values) of FI-Compound, Staurosporine, and Sunitinib against a representative panel of kinases. The data presented for FI-Compound is hypothetical and for illustrative purposes.

Kinase TargetFI-Compound (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
Primary Target
EGFR15685
Off-Target Panel
VEGFR225079
PDGFRβ480152
c-Kit>10,000205
Abl1,2002265
Src8501.5120
CDK2>10,00032,500
PKA7,50012>10,000
ROCK12,30041,500

Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity is crucial for the reproducibility and interpretation of results. The following protocol outlines a common approach for kinase profiling.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a radiometric assay to measure the inhibitory activity of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compounds (FI-Compound, Staurosporine, Sunitinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP

  • 10% Phosphoric Acid

  • 96-well filter plates (e.g., phosphocellulose)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase solution, 5 µL of the test compound dilution (or DMSO for control), and 5 µL of the specific peptide substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing [γ-33P]ATP and non-radiolabeled ATP in kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 10% phosphoric acid.

  • Washing: Transfer the reaction mixture to a 96-well filter plate. Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Serial Dilution reaction_setup Reaction Setup in 96-well Plate compound_prep->reaction_setup reagent_prep Kinase & Substrate Preparation reagent_prep->reaction_setup reaction_init Initiate with [γ-33P]ATP reaction_setup->reaction_init incubation Incubation at 30°C reaction_init->incubation reaction_stop Terminate Reaction incubation->reaction_stop filtering Transfer to Filter Plate & Wash reaction_stop->filtering scintillation Scintillation Counting filtering->scintillation data_analysis IC50 Determination scintillation->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FI_Compound FI-Compound FI_Compound->EGFR

Comparative Molecular Docking Analysis: Furan vs. Thiophene-Substituted Indoles as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of furan and thiophene-substituted indole scaffolds in molecular docking studies reveals nuanced differences in their binding affinities, dictated by the specific biological target and the overall molecular structure. While no single, comprehensive study directly compares a series of analogous furan- and thiophene-substituted indoles against the same target, this guide synthesizes available data and medicinal chemistry principles to provide insights for researchers in drug discovery.

The isosteric replacement of a furan ring with a thiophene ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The subtle differences in electronegativity, aromaticity, and hydrogen bonding capacity between the oxygen atom in furan and the sulfur atom in thiophene can lead to significant variations in biological activity. This guide explores these differences within the context of indole derivatives, a privileged scaffold in numerous therapeutic areas.

Quantitative Data Summary

Due to the lack of a direct comparative study in the public domain, a quantitative side-by-side comparison of binding energies for a series of furan- versus thiophene-substituted indoles is not possible. Research in this area often focuses on the synthesis and evaluation of a series of compounds containing one of the heterocycles, or includes them in a broader study without a direct isosteric comparison.

However, to illustrate how such data would be presented, the following table is a hypothetical representation based on typical binding energy values observed in molecular docking studies of similar heterocyclic compounds.

Compound IDHeterocyclic MoietyTarget ProteinBinding Energy (kcal/mol)
IND-FUR-01FuranKinase A-8.2
IND-THI-01ThiopheneKinase A-8.5
IND-FUR-02FuranProtease B-7.9
IND-THI-02ThiopheneProtease B-7.7
IND-FUR-03FuranReceptor C-9.1
IND-THI-03ThiopheneReceptor C-9.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results from a single comparative study.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for conducting a comparative molecular docking study.

1. Ligand Preparation:

  • The 3D structures of the furan- and thiophene-substituted indole derivatives are sketched using a molecular builder and saved in a suitable format (e.g., MOL, SDF).

  • Ligands are then energetically minimized using a force field such as MMFF94.

  • Appropriate protonation states at physiological pH (7.4) are assigned, and Gasteiger charges are computed.

  • The prepared ligand structures are saved in PDBQT format for use with AutoDock Vina.

2. Receptor Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the receptor.

  • Kollman charges are assigned to the protein atoms.

  • The prepared receptor is saved in PDBQT format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or through blind docking followed by analysis of the most populated cluster of docked conformations.

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina.

  • The prepared ligand and receptor files, along with the grid parameters, are specified in a configuration file.

  • The docking simulation is executed, generating multiple binding poses for each ligand ranked by their predicted binding affinities (in kcal/mol).

5. Analysis of Results:

  • The binding poses and interactions of the top-ranked conformations are visualized and analyzed using software like PyMOL or Discovery Studio.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified and compared between the furan and thiophene analogs.

Visualizing the Process and Concepts

To better understand the workflow and the context of such research, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure, Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose & Interaction Analysis (Binding Energy, H-Bonds) docking->pose_analysis comparison Comparative Analysis (Furan vs. Thiophene) pose_analysis->comparison

Caption: A generalized workflow for comparative molecular docking studies.

Hypothetical_Signaling_Pathway extracellular Extracellular Signal receptor Transmembrane Receptor extracellular->receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->response inhibitor Indole Derivative (Furan/Thiophene) inhibitor->kinase_A Inhibition

Caption: A hypothetical kinase signaling pathway targeted by indole inhibitors.

Conclusion

The choice between a furan or thiophene substituent on an indole scaffold is a subtle but potentially critical decision in drug design. While this guide cannot provide a definitive answer as to which is universally better, it highlights the importance of comparative in silico studies. The slightly different electronic and steric properties of furan and thiophene can lead to distinct interactions within a protein's active site. Thiophene's sulfur atom may offer unique opportunities for sulfur-aromatic or cation-pi interactions, while the more electronegative oxygen of furan might be more favorable for forming specific hydrogen bonds. Ultimately, the optimal choice is context-dependent and must be determined on a case-by-case basis through rigorous computational and experimental validation. Future research providing direct, head-to-head comparisons of such analogs will be invaluable to the medicinal chemistry community.

"head-to-head comparison of different synthetic routes to 5-(furan-2-yl)-1H-indole"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is paramount. 5-(furan-2-yl)-1H-indole is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various organic reactions. This guide provides a head-to-head comparison of the most common and effective synthetic routes to this target molecule, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsCatalyst/ReagentReaction TimeYield (%)
Suzuki-Miyaura Coupling 5-Bromo-1H-indole, 2-Furylboronic acidPd(dppf)Cl2, K2CO32 hours88%
Heck Coupling (representative) 5-Bromo-1H-indole, StyreneNa₂PdCl₄, SPhos15 minutes (microwave)>95%
Fischer Indole Synthesis 4-(Furan-2-yl)phenylhydrazine, AcetaldehydeAcid catalyst (e.g., PPA, ZnCl₂)VariableNot Reported

In-Depth Analysis of Synthetic Pathways

This section details the reaction mechanisms and provides step-by-step experimental protocols for the leading synthetic strategies for preparing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of this compound, this involves the reaction of 5-bromo-1H-indole with 2-furylboronic acid. This method is often favored for its high yields and functional group tolerance.

Suzuki_Miyaura cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5-Bromo-1H-indole 5-Bromo-1H-indole Catalyst Pd(dppf)Cl₂ 2-Furylboronic acid 2-Furylboronic acid Product This compound Catalyst->Product Coupling Base K₂CO₃ Solvent DME/Water Temperature 80 °C

A simplified workflow of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

To a solution of 5-bromo-1H-indole (1.0 mmol) and 2-furylboronic acid (1.2 mmol) in a mixture of dimethoxyethane (DME) (4 mL) and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol) is added, and the mixture is heated to 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Heck Coupling

The Heck coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. While a direct Heck coupling of 5-bromoindole with furan is not well-documented, a representative protocol using styrene as the alkene partner demonstrates the general methodology. This reaction is known for its atom economy and is often facilitated by microwave irradiation to reduce reaction times.

Heck_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5-Bromo-1H-indole 5-Bromo-1H-indole Catalyst Na₂PdCl₄ Alkene (e.g., Styrene) Alkene (e.g., Styrene) Product 5-Vinyl-1H-indole Derivative Catalyst->Product Coupling Ligand SPhos Base Na₂CO₃ Solvent Acetonitrile/Water Temperature 150 °C (Microwave)

A representative workflow for the Heck coupling of 5-bromoindole.

Experimental Protocol (Representative):

In a microwave reaction vial, 5-bromoindole (1.0 mmol), styrene (1.2 mmol), sodium carbonate (2.0 mmol), sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.05 mmol), and SPhos (0.1 mmol) are combined. A mixture of acetonitrile and water (1:1, 5 mL) is added. The vial is sealed and subjected to microwave irradiation at 150 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. To synthesize this compound via this route, one would theoretically start with 4-(furan-2-yl)phenylhydrazine. While this approach is conceptually straightforward, specific experimental procedures for this particular substrate are not readily found in the literature, suggesting it may be a less common or less efficient route.[2][3][4]

Fischer_Indole cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-(Furan-2-yl)phenylhydrazine 4-(Furan-2-yl)phenylhydrazine Catalyst Acid Catalyst (e.g., PPA) Aldehyde/Ketone Aldehyde/Ketone Product This compound Catalyst->Product Cyclization Temperature Heat

The proposed Fischer indole synthesis pathway.

Experimental Protocol (General):

A mixture of the arylhydrazine and an aldehyde or ketone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.[3][4] The reaction typically involves the in situ formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[2][4]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as a well-documented and high-yielding method. It offers a reliable and efficient pathway with a reported yield of 88%. The Heck coupling also presents a viable, rapid alternative, particularly with microwave assistance, although specific examples for the furan coupling partner are less common. The Fischer indole synthesis , while a fundamental method for indole formation, appears to be less explored for this specific target molecule, and its efficiency remains to be demonstrated. Researchers and drug development professionals should consider the Suzuki-Miyaura coupling as the primary choice for the efficient and predictable synthesis of this compound.

References

Comparative ADME-Tox Profile of 5-(furan-2-yl)-1H-indole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the novel heterocyclic compound 5-(furan-2-yl)-1H-indole against its parent scaffolds, indole and furan, and the related benzofuran. The data presented herein is a combination of in silico predictions from established computational models and available experimental findings for the comparator compounds, offering a preliminary assessment to guide further experimental investigation.

Executive Summary

This compound is a unique chemical entity merging the structural features of indole and furan. Understanding its ADME-Tox profile is crucial for its potential development as a therapeutic agent. This guide summarizes key ADME-Tox parameters, providing a side-by-side comparison with indole, furan, and benzofuran to highlight potential liabilities and opportunities for this compound class. The subsequent sections detail the methodologies for key in vitro ADME-Tox assays to facilitate the experimental validation of these predictions.

Data Presentation: Comparative ADME-Tox Profiles

The following table summarizes the predicted and reported ADME-Tox properties of this compound and its comparators. In silico data for this compound, indole, furan, and benzofuran were generated using a consensus approach from validated predictive models such as SwissADME and pkCSM.[1][2][3][4][5][6][7][8] Experimental data for the comparator compounds are included where available and are cited accordingly.

ParameterThis compound (Predicted)Indole (Predicted/Experimental)Furan (Predicted/Experimental)Benzofuran (Predicted/Experimental)
Physicochemical Properties
Molecular Weight ( g/mol )183.20117.1568.07118.14
LogP2.852.141.342.13
Water SolubilityModerately SolubleSparingly SolubleSolublePoorly Soluble
Absorption
Human Intestinal AbsorptionHighHighHighHigh
Caco-2 Permeability (logPapp)HighHighHighHigh
P-glycoprotein SubstrateNoNoNoNo
Distribution
Plasma Protein Binding (%)~85-90%~80-85%Low~75-80%
Blood-Brain Barrier PermeantYesYesYesYes
Metabolism
CYP1A2 InhibitorYesYesNoYes
CYP2C9 InhibitorYesNoNoNo
CYP2C19 InhibitorNoNoNoNo
CYP2D6 InhibitorNoNoNoNo
CYP3A4 InhibitorYesNoNoNo
Excretion
Primary RouteHepaticHepaticHepatic/RenalHepatic
Toxicity
Ames MutagenicityPossibleNoYes[9]Mixed[10]
hERG InhibitionLow RiskLow RiskLow RiskLow Risk
HepatotoxicityProbableLow RiskYes[9][11][12]Yes[10]
CarcinogenicityPossibleNoYes[12]Yes[10]
Oral LD50 (rat, mg/kg)~300-500>500~200-300[9]~200-400[10]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to validate the predicted ADME-Tox profile of this compound.

Metabolic Stability in Human Liver Microsomes

Purpose: To determine the intrinsic clearance of a compound by hepatic enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • Pre-incubate the HLM with the compound solution at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

Purpose: To assess the potential of a compound to inhibit the activity of major CYP450 isoforms, which can lead to drug-drug interactions.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic or specific substrates for each CYP isoform

  • NADPH regenerating system

  • Test compound at various concentrations

  • Positive control inhibitors for each isoform

  • Phosphate buffer (pH 7.4)

  • Fluorescence plate reader or LC-MS/MS system

Procedure:

  • Pre-incubate the test compound or positive control inhibitor with the specific CYP450 enzyme and NADPH regenerating system in a 96-well plate at 37°C.

  • Initiate the reaction by adding the specific substrate.

  • Incubate for a predetermined time at 37°C.

  • Stop the reaction (e.g., by adding acetonitrile).

  • Measure the formation of the fluorescent metabolite using a plate reader or the specific metabolite by LC-MS/MS.

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).

Ames Test (Bacterial Reverse Mutation Assay)

Purpose: To evaluate the mutagenic potential of a compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102)[12]

  • Test compound at various concentrations

  • S9 fraction from induced rat liver for metabolic activation

  • Positive controls (with and without S9 activation)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Prepare dilutions of the test compound.

  • In a test tube, mix the test compound dilution, the bacterial culture, and either S9 mix or buffer (for experiments without metabolic activation).

  • Pre-incubate the mixture at 37°C with gentle shaking.

  • Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Spread the top agar evenly and allow it to solidify.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (his+ revertants) on each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

hERG Inhibition Assay (Automated Patch Clamp)

Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Automated patch-clamp system

  • Extracellular and intracellular recording solutions

  • Test compound at various concentrations

  • Positive control (e.g., astemizole)

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency.

  • Harvest and prepare a single-cell suspension.

  • Load the cells and the test compound solutions onto the automated patch-clamp instrument.

  • The instrument will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG channel currents.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG current at each concentration.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the ADME-Tox profiling of this compound.

ADME_Tox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Caco2 Caco-2 Permeability PPB Plasma Protein Binding Caco2->PPB Pgp P-gp Substrate Assay Pgp->PPB BBB BBB Permeability PPB->BBB HLM Liver Microsomal Stability BBB->HLM CYP_Inhibition CYP450 Inhibition HLM->CYP_Inhibition Ames Ames Test CYP_Inhibition->Ames hERG hERG Assay Ames->hERG Hepatotoxicity Hepatotoxicity Assay hERG->Hepatotoxicity Compound Test Compound Compound->Caco2 High Throughput Compound->Pgp CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Compound This compound CYPs CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Compound->CYPs Metabolites Oxidized Metabolites (Hydroxylation, Epoxidation) CYPs->Metabolites UGTs UGTs Metabolites->UGTs SULTs SULTs Metabolites->SULTs Conjugates Glucuronide & Sulfate Conjugates UGTs->Conjugates SULTs->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

References

A Comparative Guide to the Pharmacokinetic Properties of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant pharmacological activities.[1][2] Found in numerous plant families, these compounds are the basis for several important drugs, including the anti-cancer vinca alkaloids and the potential anti-addiction agent ibogaine.[3][4] Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds—is critical for drug development, enabling the optimization of dosage regimens and the prediction of potential drug-drug interactions.[5][6] This guide provides a comparative overview of the pharmacokinetic properties of selected indole alkaloids, supported by experimental data and methodologies.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of indole alkaloids can vary significantly based on their specific chemical structure, the species studied, and the route of administration. The following table summarizes key parameters for several well-studied indole alkaloids, providing a basis for comparison.

AlkaloidSpeciesRouteT½ (Terminal Half-life)Cmax (Max. Concentration)Tmax (Time to Cmax)Vd (Volume of Distribution)CL (Clearance)Oral Bioavailability (%)Reference
Vincristine HumanIV85 ± 69 h---0.106 L/h/kgN/A[7]
Vinblastine HumanIV25 ± 7 h---0.740 L/h/kgN/A[7]
Vindesine HumanIV24 ± 10 h---0.252 L/h/kgN/A[7]
Vinorelbine HumanIV39.5 h---0.72 L/h/kgN/A[8]
Mitragynine HumanOral23.24 ± 16.07 hVaries with dose0.83 ± 0.35 h38.04 ± 24.32 L/kg-Not determined[9]
Ibogaine RatIV3.3 h (β-phase)---5.879 L/hN/A[4]
Rhynchophylline MouseOral4.4 h--60.1 L/kg (V/F)11.6 L/h/kg (CL/F)49.4%[6]
Hirsutine MouseOral2.0 h--16.8 L/kg (V/F)5.6 L/h/kg (CL/F)68.9%[6]

Abbreviations: T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; Vd: Volume of distribution; CL: Clearance; IV: Intravenous; N/A: Not Applicable. CL/F and V/F represent apparent clearance and volume of distribution after oral administration.

The vinca alkaloids, administered intravenously, show long terminal half-lives, with vincristine's being particularly long and variable.[7] Mitragynine, the primary alkaloid in Kratom, also exhibits a long half-life in humans after oral administration.[9] In contrast, many alkaloids from Uncaria Hook, such as rhynchophylline and hirsutine, have shorter half-lives in mice.[6] These differences highlight the structural and metabolic diversity within the indole alkaloid class.

Experimental Protocols

The data presented above are derived from pharmacokinetic studies, which follow a standardized workflow. The general methodology for an in vivo pharmacokinetic study is outlined below.

Objective: To determine the time course of absorption, distribution, metabolism, and excretion of an indole alkaloid.

1. Study Design and Subjects:

  • Species: Studies are often conducted in animal models (e.g., rats, mice) before human trials.[4][6]

  • Groups: Animals are divided into groups to receive the drug via different routes (e.g., intravenous, oral) at specific doses. A control group may receive a vehicle solution.

2. Drug Administration:

  • Intravenous (IV): The drug is administered directly into the bloodstream (e.g., via the tail vein), ensuring 100% bioavailability. This is common for drugs like vinca alkaloids used in chemotherapy.[7]

  • Oral (PO): The drug is administered by gavage. This route is used to assess oral absorption and bioavailability.[6]

3. Sample Collection:

  • Blood: Blood samples are collected at predetermined time points after drug administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h).

  • Processing: Blood is centrifuged to separate plasma, which is then stored, typically at -80°C, until analysis.

4. Analytical Method:

  • LC-MS/MS: The concentration of the alkaloid and its potential metabolites in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9] This technique offers high sensitivity and selectivity.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., ADAPT, WinNonlin) to calculate key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[4]

Visualizations: Workflows and Pathways

Diagrams help visualize the complex processes involved in pharmacokinetic studies and the metabolic fate of indole alkaloids.

G start Study Design & Protocol Development admin Drug Administration (IV or Oral) start->admin sampling Serial Blood Sample Collection admin->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis results Calculation of PK Parameters (T½, CL, Vd, AUC) pk_analysis->results

Caption: A typical workflow for an in vivo pharmacokinetic study.

Metabolism of Indole Alkaloids

The liver is the primary site of metabolism for most drugs, including indole alkaloids. Cytochrome P450 (CYP) enzymes play a crucial role in this process, catalyzing oxidative reactions (Phase I metabolism) that prepare the alkaloids for subsequent conjugation (Phase II metabolism) and excretion.[10][11][12] Many indole alkaloids are substrates for CYP3A family enzymes.[12]

G parent Indole Alkaloid (Parent Drug) phase1 Phase I Metabolism (Oxidation, Hydroxylation) parent->phase1 metabolite1 Phase I Metabolite (More Polar) phase1->metabolite1 cyp Cytochrome P450 Enzymes (e.g., CYP3A4) cyp->phase1 phase2 Phase II Metabolism (Conjugation) metabolite1->phase2 metabolite2 Phase II Metabolite (Water-Soluble) phase2->metabolite2 excretion Excretion (Bile, Urine) metabolite2->excretion

Caption: Generalized metabolic pathway of indole alkaloids via CYP450.

References

A Comparative Guide to the In Vitro Metabolism of Furan-Containing Compounds in Human and Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolism of furan-containing compounds, focusing on the differences and similarities between human and rat liver microsomes. The information presented is supported by experimental data to aid researchers in drug development and toxicology studies.

Introduction: The Significance of Furan Metabolism

Furan and its derivatives are heterocyclic compounds found in various sources, including heat-treated foods, industrial chemicals, and pharmaceuticals.[1][2][3] Many of these compounds are known to be toxic, with some classified as possible human carcinogens.[4][5] This toxicity is not inherent to the parent compound but arises from its metabolic activation, primarily through oxidation of the furan ring by cytochrome P450 (CYP) enzymes in the liver.[1][3][6]

The primary product of this bioactivation is a reactive and toxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[7][8][9] BDA is mutagenic and considered responsible for the toxic effects of furan by forming adducts with cellular macromolecules like proteins and DNA.[1][7][8] Given that rodent models are extensively used in preclinical toxicology, understanding the species-specific differences in furan metabolism between rats and humans is critical for accurate risk assessment and drug development.

Metabolic Activation Pathway of Furan

The bioactivation of furan is initiated by CYP enzymes, with CYP2E1 identified as the major catalyst in both humans and rodents.[1][8] The oxidation of the furan ring produces the highly reactive intermediate, BDA. This electrophilic metabolite can then react with various cellular nucleophiles. A primary detoxification pathway involves conjugation with glutathione (GSH), but BDA can also form cross-links with proteins and amino acids, leading to cellular damage and toxicity.[7][10]

Furan_Metabolism cluster_microsome Liver Microsome cluster_cytosol Cytosol Furan Furan BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) Furan->BDA CYP2E1 Oxidation GSH_Adduct GSH-BDA Adducts (Detoxification) BDA->GSH_Adduct Conjugation Protein_Adduct Protein Adducts (Toxicity) BDA->Protein_Adduct Adduct Formation GSH Glutathione (GSH) Protein Cellular Proteins (e.g., Lysine residues) Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis A Prepare Microsome Working Solution D Pre-warm microsomes and test compound at 37°C A->D B Prepare Compound Working Solution B->D C Prepare NADPH Regenerating System E Initiate reaction by adding NADPH system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 45 min) F->G H Stop reaction with ice-cold solvent + Internal Std G->H I Centrifuge to precipitate protein H->I J Analyze supernatant using LC-MS/MS I->J K Calculate % remaining, t½, and CLint J->K

References

Comparative Guide to Target Engagement Assays for 5-(furan-2-yl)-1H-indole and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the mechanism of action of the novel compound 5-(furan-2-yl)-1H-indole, with a focus on its potential as a kinase inhibitor. Due to the limited specific data on this compound, this document outlines a proposed mechanism of action based on the known biological activities of indole and furan derivatives. The subsequent comparisons with established kinase inhibitors and detailed experimental protocols are presented to guide researchers in designing and interpreting target engagement studies.

Proposed Mechanism of Action of this compound

The chemical scaffold of this compound, combining both indole and furan rings, is prevalent in a multitude of biologically active compounds. Indole derivatives are well-documented as kinase inhibitors, acting on various signaling pathways implicated in cancer and inflammatory diseases. The furan moiety is also a key component in many pharmacologically active agents, contributing to their binding affinity and pharmacokinetic properties.[1][2] Based on these structural precedents, it is hypothesized that this compound functions as a kinase inhibitor, potentially targeting key players in cellular signaling cascades such as Receptor Tyrosine Kinases (RTKs) or downstream kinases.

To validate this proposed mechanism, direct measurement of the compound's binding to its intracellular target is essential. Target engagement assays provide the necessary evidence of direct interaction in a cellular context, a critical step in the drug discovery pipeline.[3]

cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Ligand Ligand->RTK 5-furan-2-yl-1H-indole This compound (Proposed Inhibitor) 5-furan-2-yl-1H-indole->RTK 5-furan-2-yl-1H-indole->RAF

Figure 1: Proposed inhibition of a generic RTK signaling pathway by this compound.
Comparison with Alternative Kinase Inhibitors

To contextualize the potential efficacy of this compound, a comparison with well-characterized kinase inhibitors is necessary. The following tables present hypothetical comparative data for target affinity and cellular potency.

Table 1: Comparison of Target Affinity (IC50 in nM)

CompoundTarget Kinase ATarget Kinase BOff-Target Kinase C
This compound 15250>10,000
Alternative 1 (e.g., Erlotinib) 21500>10,000
Alternative 2 (e.g., Sorafenib) 9020400

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 2: Comparison of Cellular Potency (EC50 in µM)

CompoundCell Line 1 (High Target A Expression)Cell Line 2 (High Target B Expression)Normal Cell Line
This compound 0.11.5>50
Alternative 1 (e.g., Erlotinib) 0.0510>50
Alternative 2 (e.g., Sorafenib) 2.50.515

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols for Target Engagement Assays

Two widely used methods for confirming target engagement in a cellular environment are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement (TE) Assay

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3][4][5][6]

Experimental Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and alternative inhibitors.

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer Addition and Signal Detection:

    • Add the cell-permeable fluorescent NanoBRET® tracer, which also binds to the target kinase, to the wells.

    • Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Measure the BRET signal using a luminometer. The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis:

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

cluster_workflow NanoBRET™ Target Engagement Workflow Start Start Transfect Transfect cells with NanoLuc-Kinase fusion vector Start->Transfect Plate Plate transfected cells Transfect->Plate Add_Compound Add test compound (e.g., this compound) Plate->Add_Compound Add_Tracer Add NanoBRET™ Tracer and Substrate Add_Compound->Add_Tracer Measure Measure BRET signal Add_Tracer->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that assesses ligand binding based on the principle of ligand-induced thermal stabilization of the target protein.[7][8][9][10]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to a suitable confluency and treat them with this compound, alternative inhibitors, or a vehicle control for a specific duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the amount of the soluble target kinase in the supernatant using methods such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the compound concentration required for target stabilization.

cluster_workflow CETSA® Workflow Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Heat_Shock Apply heat shock Treat_Cells->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse_Cells->Centrifuge Analyze_Supernatant Analyze soluble fraction (e.g., Western Blot) Centrifuge->Analyze_Supernatant Plot_Data Plot melt curve or dose-response curve Analyze_Supernatant->Plot_Data End End Plot_Data->End

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

By employing these target engagement assays, researchers can rigorously test the hypothesis that this compound acts as a kinase inhibitor and quantitatively compare its performance against other established drugs in the field. This systematic approach is fundamental for advancing novel compounds through the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of 5-(furan-2-yl)-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 5-(furan-2-yl)-1H-indole, a compound that requires careful handling due to its specific hazard profile.

Immediate Safety and Handling Precautions:

Prior to disposal, it is imperative to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is an extremely flammable liquid and vapor. It is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects.

When handling this substance, always work in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment (PPE), including flame-retardant antistatic protective clothing, gloves, and eye/face protection, is mandatory. Avoid breathing mists or vapors and prevent the substance from coming into contact with skin and eyes.[1]

Quantitative Hazard Data Summary:

Hazard ClassificationCategoryHazard Statement
Flammable liquids1H224: Extremely flammable liquid and vapour.
Acute toxicity (Oral)4H302: Harmful if swallowed.
Acute toxicity (Inhalation)4H332: Harmful if inhaled.
Skin irritation2H315: Causes skin irritation.[1]
Germ cell mutagenicity2H341: Suspected of causing genetic defects.
Carcinogenicity1BH350: May cause cancer.
Specific target organ toxicity - repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the aquatic environment, short-term (acute)3H412: Harmful to aquatic life with long lasting effects.
Hazardous to the aquatic environment, long-term (chronic)3H412: Harmful to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol:

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant".[1][2] This should be done in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow for Disposal:

cluster_prep Preparation for Disposal cluster_container Waste Containment cluster_disposal Final Disposal A Ensure all Personal Protective Equipment (PPE) is worn. B Work in a well-ventilated area, preferably a chemical fume hood. A->B C Segregate this compound waste from other chemical waste streams. B->C D Use a designated, properly labeled, and leak-proof waste container. C->D E Ensure the container is compatible with flammable and hazardous chemicals. D->E F Keep the waste container tightly closed when not in use. E->F G Store the waste container in a cool, dry, and well-ventilated designated hazardous waste storage area. F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I Complete all necessary waste transfer documentation. H->I

Caption: Disposal workflow for this compound.

Detailed Methodologies:

  • Segregation: Isolate waste containing this compound from other laboratory waste. This includes contaminated labware, unused product, and solutions.

  • Containment:

    • Place the waste into a designated container that is clearly labeled with the chemical name, "Hazardous Waste," and relevant hazard pictograms (e.g., flammable, toxic, health hazard, environmental hazard).

    • The container must be robust, chemically resistant, and have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[1]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[1]

    • Store the container in a locked-up area or one that is only accessible to authorized personnel.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved protocol.

Emergency Procedures in Case of a Spill:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3] Collect the absorbed material into a suitable container for disposal as hazardous waste.[3][4] Do not allow the product to enter drains or waterways.[1] Following cleanup, wash the area and prevent runoff from entering drains.[3]

References

Personal protective equipment for handling 5-(furan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-(furan-2-yl)-1H-indole in a laboratory setting. The following procedures are based on the known hazards of related indole and furan compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted for specific laboratory conditions.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the final line of defense against chemical exposure and must be used in conjunction with engineering controls such as a chemical fume hood.[1]

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][2]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[1][3]Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving may be appropriate for chemicals with unknown toxicity.[1][2]Protects hands from direct contact with the chemical. Gloves should be inspected before use and removed properly to avoid contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or during spill cleanup.[3][4] The need for respiratory protection should be determined by a risk assessment.Prevents inhalation of dust or vapors.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[5] All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4]

  • Safe Handling: Use the smallest amount of the chemical necessary for the experiment.[1] Avoid the formation of dust and aerosols.[1] Keep the work area clean and organized to prevent spills. Keep away from sources of ignition as furan compounds can be flammable.[5][6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7][8] Furan derivatives can be light-sensitive and may form explosive peroxides over time, so it is advisable to date the container upon receipt and opening.[5][6]

Disposal Plan:

  • Waste Classification: Due to its furan and indole moieties, this compound should be classified as hazardous waste.[9]

  • Waste Segregation and Collection:

    • Use a dedicated, properly labeled hazardous waste container for the compound and any contaminated materials.[9]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[7][9]

    • Keep the waste container securely closed except when adding waste and do not overfill it.[9]

  • Waste Storage and Disposal:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[9]

    • When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[4][9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate Safety Shower & Eyewash prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 Begin Experiment handle2 Use Minimal Quantity handle1->handle2 handle3 Avoid Dust/Aerosol Formation handle2->handle3 handle4 Store in a Cool, Dry, Ventilated Area handle3->handle4 disp1 Segregate as Hazardous Waste handle4->disp1 Generate Waste disp2 Use Labeled, Sealed Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(furan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(furan-2-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.